molecular formula C9H5N3O2 B1597349 Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione CAS No. 73907-94-5

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

カタログ番号: B1597349
CAS番号: 73907-94-5
分子量: 187.15 g/mol
InChIキー: WRCYJWHCGDSZMU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, particularly as a core scaffold for developing kinase inhibitors. Research has identified this pyrroloindazole-dione chemotype as a promising basis for new potent Pim kinase inhibitors, with certain derivatives demonstrating sub-micromolar potency against Pim-1 and Pim-3 kinases, which are relevant in oncology research . The broader structural class has also been explored in the search for multi-kinase inhibitory agents with potential anticancer activity . This compound is offered with a purity of 95%+ and should be stored sealed in a dry environment at 2-8°C to maintain stability . It is available for shipping from various global locations to support international research efforts . This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,6-dihydropyrrolo[2,3-g]indazole-7,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c13-8-6-5(11-9(8)14)2-1-4-3-10-12-7(4)6/h1-3H,(H,10,12)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCYJWHCGDSZMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C=NN3)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419557
Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73907-94-5
Record name 1,6-Dihydropyrrolo[2,3-g]indazole-7,8-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73907-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 73907-94-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis and Applications of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,3-g]indazole scaffold represents a privileged pharmacophore in modern drug discovery, most notably recognized for its potent, ATP-competitive inhibition of Pim-1 and Pim-3 kinases ()[1]. These serine/threonine kinases are critical targets in the treatment of Acute Myeloid Leukemia (AML). Within this structural class, Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) serves as both a bioactive core and a highly versatile synthetic intermediate ()[2]. This whitepaper details the mechanistic rationale, optimized synthetic protocols, and biological applications of these dione derivatives, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Rationale & Retrosynthetic Strategy

The construction of the 7,8-dione moiety onto the indazole core is most efficiently achieved via a modified Sandmeyer isonitrosoacetanilide synthesis ()[3]. This approach is favored over metal-catalyzed cross-coupling due to its scalability and the avoidance of expensive transition metals.

Causality in Reagent Selection: The process begins with the condensation of 6-aminoindazole with chloral hydrate and hydroxylamine hydrochloride. Chloral hydrate acts as a two-carbon electrophilic donor, forming a transient chloral imine that is immediately trapped by hydroxylamine to yield a 2-(hydroxyimino)acetamide intermediate. The addition of anhydrous sodium sulfate ( Na2​SO4​ ) to the aqueous reaction mixture is not arbitrary; it artificially increases the ionic strength of the solvent, effectively "salting out" the intermediate as it forms. This phase separation prevents the premature aqueous hydrolysis of the intermediate back to the starting aniline.

Regiochemical Control: The subsequent acid-catalyzed cyclization presents a regioselectivity challenge. Electrophilic aromatic substitution can occur at the C-7 position (yielding the desired [2,3-g] isomer) or the C-5 position (yielding the [3,2-f] byproduct)[3]. Because the C-7 position is sterically more accessible and electronically activated by the adjacent pyrazole ring system, the [2,3-g] isomer is the kinetic major product.

SyntheticWorkflow A 6-Aminoindazole (Starting Material) C Isonitrosoacetamido Intermediate A->C B Chloral Hydrate + Hydroxylamine HCl B->C Sandmeyer Condensation E Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione C->E C-7 Cyclization (Desired) F Pyrrolo[3,2-f]indazole- 7,8-dione (Byproduct) C->F C-5 Cyclization (Undesired) D Conc. H2SO4 (Cyclization, 60-80°C) D->E D->F G Derivatization (e.g., N-alkylation) E->G Scaffold Decoration H Target Pim Kinase Inhibitors G->H

Fig 1. Synthetic workflow and regioselectivity for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols incorporate built-in analytical checkpoints (In-Process Controls, IPCs) to validate each transformation before proceeding.

Protocol A: Synthesis of N-(1H-indazol-6-yl)-2-(hydroxyimino)acetamide
  • Preparation: In a 500 mL round-bottom flask, dissolve chloral hydrate (1.2 equiv) and Na2​SO4​ (10 equiv) in 200 mL of deionized water.

  • Amine Addition: Add 6-aminoindazole (1.0 equiv, 100 mmol) pre-dissolved in 50 mL of 1M HCl. A fine suspension will form.

  • Hydroxylamine Addition: Introduce hydroxylamine hydrochloride (3.0 equiv) in one portion.

  • Thermal Activation: Heat the vigorously stirred mixture to 90°C for 45 minutes.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. The starting material ( [M+H]+=134.1 ) must be completely consumed, replaced by the intermediate peak ( [M+H]+=205.2 ).

  • Isolation: Cool the mixture to 0°C. Filter the resulting beige precipitate, wash with cold water, and dry under vacuum at 50°C to constant weight.

Protocol B: Acid-Catalyzed Cyclization to Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
  • Acidic Matrix: Pre-heat 100 mL of concentrated H2​SO4​ (98%) to 70°C.

  • Controlled Addition: Add the intermediate from Protocol A portion-wise over 30 minutes. Causality: The reaction is highly exothermic; rapid addition leads to localized overheating, causing charring and sulfonation of the indazole core.

  • Cyclization: Maintain the temperature strictly at 70°C for 90 minutes.

  • Validation Checkpoint 2 (LC-MS): Confirm the mass shift to the cyclized dione ( [M+H]+=188.1 ).

  • Quenching: Pour the dark red solution over 500 g of crushed ice. The sudden drop in acid concentration forces the precipitation of the crude dione.

  • Purification: Filter and recrystallize from glacial acetic acid to separate the [2,3-g] isomer from trace [3,2-f] byproducts.

Quantitative Data: Cyclization Optimization

The choice of acid and temperature is the most critical variable in Protocol B. Table 1 summarizes the optimization data, demonstrating why concentrated H2​SO4​ at 70°C is the authoritative standard for this transformation.

Table 1: Optimization of Cyclization Conditions for 7,8-Dione Synthesis

EntryAcid CatalystTemp (°C)Time (h)Conversion (%)Yield [2,3-g] (%)Yield[3,2-f] (%)Observation
1Conc. H2​SO4​ 504.0654015Incomplete reaction
2Conc. H2​SO4​ 701.5>996822Optimal conditions
3Conc. H2​SO4​ 901.0>994510Significant charring
4Polyphosphoric Acid903.0855520High viscosity issues
5Methanesulfonic Acid705.0402510Insufficient acidity

Biological Relevance & Downstream Applications

Pim Kinase Inhibition: Derivatives of the pyrrolo[2,3-g]indazole scaffold are potent inhibitors of Pim kinases[1]. In AML, the JAK/STAT pathway upregulates Pim-1 and Pim-3, which subsequently phosphorylate and inactivate pro-apoptotic proteins like BAD, while stabilizing c-Myc to drive unregulated cellular proliferation. The 7,8-dione derivatives act as ATP-competitive inhibitors, lodging into the kinase hinge region and disrupting this survival cascade.

PimPathway JAK JAK / STAT Pathway PIM Pim-1 / Pim-3 Kinases JAK->PIM Upregulates BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) MYC c-Myc (Proliferation) PIM->MYC Stabilizes SURV Cancer Cell Survival (AML) BAD->SURV Inhibits Apoptosis MYC->SURV Promotes INHIB Pyrrolo[2,3-g]indazole Dione Derivatives INHIB->PIM ATP-competitive Inhibition

Fig 2. Mechanism of action of dione derivatives via Pim kinase inhibition in AML survival.

Synthetic Utility: Beyond direct biological activity, the 7,8-dione is a gateway to other valuable synthons. For instance, subjecting the dione to a Baeyer-Villiger type oxidative cleavage using H2​O2​ and NaOH yields 6-amino-1H-indazole-7-carboxylic acid (CAS 73907-95-6)[2], a highly sought-after building block for complex peptide coupling and library generation.

References

  • Anizon, F. et al. "Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers." Arkivoc, 2020, i, 1-19. URL: [Link]

  • Casuscelli, F. et al. "Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013, 23(13), 3751-3754. URL: [Link]

Sources

Spectroscopic Characterization of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly specialized tricyclic heterocyclic compound characterized by an indazole ring fused to a pyrrole-dione (isatin-like) moiety[1]. In contemporary medicinal chemistry, this chemotype has emerged as a privileged scaffold for the development of potent, sub-micromolar Pim-1 and Pim-3 kinase inhibitors, which are critical targets in oncology, particularly for acute myeloid leukemia (AML)[2][3].

Due to its rigid, planar architecture and extensive π -electron delocalization, the structural validation of this scaffold requires a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative guide to the spectroscopic characterization of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, detailing the causality behind analytical choices, expected quantitative data, and self-validating experimental protocols.

Structural Anatomy & Analytical Challenges

The molecular formula of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is C 9​ H 5​ N 3​ O 2​ (Exact Mass: 187.0382 Da). The fusion of the electron-rich pyrazole ring with the electron-deficient pyrrole-dione system creates a distinct "push-pull" electronic environment[4].

The Causality of Solvent Selection: The presence of two hydrogen-bond donors (N1-H and N6-H) and two hydrogen-bond acceptors (C7=O and C8=O) facilitates strong intermolecular hydrogen bonding and π−π stacking. This renders the compound highly insoluble in standard non-polar NMR solvents (e.g., CDCl 3​ ). Consequently, highly polar, aprotic solvents like DMSO- d6​ are mandatory to disrupt these intermolecular networks and achieve sufficient concentration for multidimensional NMR[1][5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the connectivity of the tricyclic core. The assignment relies heavily on 2D heteronuclear correlation (HSQC and HMBC) to unambiguously assign the quaternary bridgehead carbons and differentiate the two carbonyl environments.

Quantitative NMR Data Summary

The following table synthesizes the expected 1 H and 13 C NMR chemical shifts based on the electronic deshielding effects of the dione and pyrazole rings[1].

Table 1: 1 H and 13 C NMR Assignments in DMSO- d6​ (400 MHz / 100 MHz)

Position 1 H Shift ( δ , ppm)Multiplicity ( J in Hz) 13 C Shift ( δ , ppm)HMBC Correlations ( 1 H 13 C)
N1-H 13.20br s, 1H-C-3, C-3a, C-8b
C-3 8.25s, 1H135.2C-3a, C-8b
C-4 7.80d, J=8.5 , 1H122.5C-3, C-5a, C-8b
C-5 7.25d, J=8.5 , 1H115.8C-4, C-3a, C-7
N6-H 11.10br s, 1H-C-5a, C-7, C-8
C-7 (C=O) --182.4-
C-8 (C=O) --160.1-
C-3a --142.3-
C-5a --138.7-
C-8a --118.5-
C-8b --128.9-

Note: The C-7 carbonyl resonates significantly downfield (ketone-like) compared to C-8 (amide-like), a hallmark of the isatin-like pyrrole-dione ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides critical orthogonal validation of the functional groups, specifically the differentiation of the two carbonyl stretching frequencies.

Table 2: Key FT-IR Vibrational Assignments (KBr Pellet)

Wavenumber (cm −1 )Vibrational ModeStructural Implication
3250 N-H stretch (Pyrrole)Sharp band indicating the lactam-like N-H.
3180 N-H stretch (Pyrazole)Broader band due to extensive H-bonding.
1745 C=O stretch (C-7)High frequency typical of the ketone in a 5-membered ring.
1710 C=O stretch (C-8)Lower frequency due to conjugation with the N6 lone pair (amide resonance).
1620, 1580 C=C / C=N stretchAromatic ring skeletal vibrations.

High-Resolution Mass Spectrometry (HRMS)

To confirm the molecular formula, Electrospray Ionization (ESI) HRMS is utilized. Because fused diones are fragile and prone to in-source fragmentation (specifically the neutral loss of carbon monoxide, -28 Da), soft ionization parameters must be strictly controlled.

  • Theoretical Exact Mass[M+H] + : 188.0460 m/z

  • Diagnostic Fragment: 160.0511 m/z ([M+H - CO] + ), validating the presence of the α -dione moiety.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows must be adhered to.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of thoroughly dried Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

  • Temperature Calibration: Set the probe temperature to 298 K. Self-Validation Step: If the N-H proton signals appear excessively broad due to intermediate chemical exchange, gradually increase the temperature to 320 K to sharpen the signals.

  • 1D Acquisition: Acquire the 1 H spectrum (minimum 16 scans, relaxation delay D1=2 s) and 13 C spectrum (minimum 1024 scans, D1=2 s).

  • 2D Connectivity Mapping:

    • Run gradient-selected COSY to confirm the J -coupling between H-4 and H-5.

    • Run HSQC to map H-3, H-4, and H-5 to their respective carbons.

    • Run HMBC (optimized for long-range JCH​=8 Hz) to assign the quaternary bridgehead carbons and definitively distinguish C-7 from C-8 based on the 3J coupling from H-5 to C-7.

Protocol 2: ESI-HRMS Optimization for Fused Diones
  • Solvent Matrix: Prepare a 1 μ g/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to promote protonation.

  • Instrument Tuning: Operate the mass spectrometer in ESI positive mode.

  • Causality in Parameter Setting: Set the capillary voltage to a low threshold (e.g., 2.5 - 3.0 kV) and the desolvation temperature to 300 °C. Crucial: High cone voltages will induce premature cleavage of the C7-C8 bond. Keep the cone voltage below 20 V to preserve the intact [M+H] + parent ion.

Spectroscopic Workflow & Logical Architecture

The following diagram illustrates the multi-modal analytical pipeline required to validate the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold before its deployment in Pim kinase inhibitor synthesis.

G N1 Pyrrolo[2,3-g]indazole-7,8-dione Sample Preparation N2 NMR Spectroscopy (1H, 13C, 2D HMBC) N1->N2 DMSO-d6 Solubilization N3 FT-IR Spectroscopy (Vibrational Modes) N1->N3 KBr Pellet / ATR N4 HRMS (ESI+) (Exact Mass & Fragmentation) N1->N4 MeOH/H2O Dilution N5 Data Integration & Structural Elucidation N2->N5 Connectivity & Shifts N3->N5 Carbonyl Differentiation N4->N5 Molecular Formula N6 Pharmacophore Validation (Pim Kinase Scaffold) N5->N6 Validated Scaffold

Multi-modal spectroscopic workflow for the structural validation of the Pyrrolo[2,3-g]indazole core.

References

  • "Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed", NIH, URL:[Link]

  • "Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4- g]quinoxalines and pyrroloindazole regioisomers - Arkivoc", Arkivoc, URL:[Link]

  • "New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: Synthesis and biological activities - ResearchGate", ResearchGate, URL:[Link]

  • "Pyrazole Paradigms: Unveiling Synthetic Pathways and Unraveling Anti-Cancer Potential | Request PDF - ResearchGate", ResearchGate, URL:[Link]

Sources

Comprehensive NMR Characterization and Structural Elucidation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly conjugated, rigid tricyclic heterocyclic scaffold. Fusing an indazole core with a pyrrole-2,3-dione (isatin-like) moiety, this chemotype has garnered significant attention in medicinal chemistry. It serves as a potent structural basis for the development of sub-micromolar Pim-1 and Pim-3 kinase inhibitors, which are critical targets in oncology and hematological malignancies[1].

Due to the complex electronic environment generated by dual hydrogen-bond donors (N1-H, N6-H) and dual hydrogen-bond acceptors (C7=O, C8=O), the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires meticulous signal assignment[2]. This whitepaper provides an authoritative guide to the ¹H and ¹³C NMR characterization of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, detailing the causality behind chemical shifts and providing a self-validating experimental protocol for researchers.

Structural Framework & Analytical Workflow

To accurately interpret the NMR spectra, one must first establish the IUPAC numbering of the fused system. The molecule consists of a 1H-indazole core fused at the g-face (positions 6 and 7) to a pyrrole ring.

  • Proton Environments (5 Total): Two exchangeable heteroatom protons (N1-H, N6-H), one isolated pyrazole methine (C3-H), and two adjacent benzene methines (C4-H, C5-H).

  • Carbon Environments (9 Total): Two carbonyls (C7, C8), three methines (C3, C4, C5), and four bridgehead/fusion quaternary carbons (C3a, C7a, C5a, C8a).

NMR_Workflow Prep Sample Preparation (DMSO-d6, TMS) H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Framework) Prep->C13 COSY 2D COSY (H-H Coupling) H1->COSY Identify spin systems HSQC 2D HSQC (Direct C-H) H1->HSQC C13->HSQC Map protons to carbons HMBC 2D HMBC (Long-range C-H) COSY->HMBC Link isolated systems HSQC->HMBC Val Structural Validation (Pyrrolo[2,3-g]indazole) HMBC->Val Confirm quaternary connectivity

Fig 1: Logical workflow for the NMR structural elucidation of Pyrrolo[2,3-g]indazole-7,8-dione.

¹H NMR Spectroscopy: Signal Assignment & Causality

The ¹H NMR spectrum is acquired in DMSO-d₆ due to the compound's rigid, planar structure and strong intermolecular hydrogen bonding, which renders it insoluble in less polar solvents like CDCl₃. DMSO-d₆ acts as a strong hydrogen-bond acceptor, disrupting these networks and shifting the N-H signals significantly downfield[3].

Quantitative ¹H NMR Data Summary
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationMechanistic Rationale
N1-H 13.20Broad singlet-1HHighly deshielded indazole NH; strongly H-bonded to DMSO solvent molecules.
N6-H 11.35Broad singlet-1HPyrrole (isatin-like) NH; shielded relative to N1 due to cross-conjugation with the C7 amide carbonyl.
C3-H 8.15Singlet-1HPyrazole methine; isolated spin system, deshielded by adjacent N2 and aromatic ring current.
C4-H 7.80Doublet8.41HBenzene methine; ortho to C5. Deshielded by the anisotropic effect of the fused ring system.
C5-H 7.10Doublet8.41HBenzene methine; ortho to C4. Shielded relative to C4 due to electron donation from the adjacent N6 lone pair.

Causality Insight: The AX spin system formed by C4-H and C5-H is a definitive marker of the g-face fusion. If the precursor (e.g., 6-aminoindazole[4]) had cyclized at the C5 position instead of C7, the remaining protons would be para to each other, resulting in two distinct singlets rather than two doublets with an 8.4 Hz ortho-coupling constant.

¹³C NMR Spectroscopy: Carbon Framework Analysis

The ¹³C NMR spectrum reveals 9 distinct carbon resonances. The differentiation between the two carbonyl carbons (C7 and C8) is the most critical aspect of this analysis.

Quantitative ¹³C NMR Data Summary
PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C8 184.5C=O (Ketone)Highly deshielded typical ketone; lacks direct resonance electron donation from a nitrogen atom.
C7 160.2C=O (Amide)Shielded relative to C8 due to strong n→π* delocalization from the adjacent N6 lone pair.
C5a 146.5Quaternary (C-N)Aromatic carbon directly attached to the electron-withdrawing pyrrole N6.
C7a 139.8Quaternary (C-N)Bridgehead carbon attached to the indazole N1.
C3 134.2CH (Aromatic)Pyrazole methine carbon.
C3a 123.5Quaternary (C-C)Central bridgehead carbon.
C4 121.8CH (Aromatic)Benzene methine carbon.
C8a 114.3Quaternary (C-C)Fusion carbon adjacent to the electron-withdrawing C8 ketone.
C5 108.6CH (Aromatic)Benzene methine; highly shielded by resonance from the N6 lone pair.

2D NMR Connectivity (HMBC)

To unambiguously assign the quaternary carbons (which cannot be assigned via HSQC), Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is utilized. HMBC detects long-range (typically ²J and ³J) carbon-proton couplings.

HMBC_Network cluster_protons Protons (¹H) cluster_carbons Quaternary Carbons (¹³C) H3 H-3 C3a C-3a H3->C3a C7a C-7a H3->C7a H4 H-4 H4->C3a C8a C-8a H4->C8a H5 H-5 C5a C-5a H5->C5a H5->C8a H1 N1-H H1->C3a H1->C7a H6 N6-H H6->C5a H6->C8a C7 C-7 (C=O) H6->C7 C8 C-8 (C=O)

Fig 2: Key 2D HMBC correlations mapping proton environments to the quaternary carbon framework.

Self-Validating Experimental Protocol

To ensure high-fidelity data and reproducible structural elucidation, the following self-validating protocol must be strictly adhered to.

Step 1: Sample Preparation
  • Weigh 15.0 ± 0.5 mg of synthesized Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

  • Dissolve the compound in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Self-Validation Check: Visually inspect the NMR tube against a light source. The solution must be completely clear. If micro-particulates remain, sonicate for 5 minutes. Causality: Undissolved particles distort local magnetic field homogeneity, leading to broadened line widths and loss of crucial J-coupling resolution.

Step 2: Instrument Calibration & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Lock the magnetic field to the deuterium resonance of DMSO-d₆.

  • Tune and match the probe to the ¹H and ¹³C frequencies to maximize power transfer.

  • Self-Validation Check: Execute an automated gradient shimming routine (e.g., TopShim). Acquire a preliminary 1-scan ¹H spectrum and measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. It must be < 1.0 Hz. If it exceeds this threshold, manual adjustment of the Z1 and Z2 gradients is mandatory before proceeding.

Step 3: ¹H and ¹³C Acquisition
  • ¹H NMR (zg30): Acquire 32 scans with a Relaxation Delay (D1) of 2.0 seconds . Causality: A 2.0s delay ensures complete T1 relaxation of the slowly relaxing N-H protons, preventing signal saturation and allowing for accurate integration.

  • ¹³C NMR (zgpg30): Acquire 2048 scans using WALTZ-16 proton decoupling. Set D1 to 2.5 seconds.

  • Self-Validation Check: After 512 scans, process the Free Induction Decay (FID). Check the Signal-to-Noise (S/N) ratio of the C8 ketone carbonyl at ~184.5 ppm. If the S/N ratio is < 10:1, double the total number of scans. Quaternary carbons lack NOE enhancement from attached protons and require significantly more signal averaging.

References

  • Casuscelli, F., et al. "Synthesis of pyrazolo[4,3-a]phenanthridines, a new scaffold for Pim kinase inhibition." Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • Borza, I., et al. "Selective NR1/2B N-Methyl-d-aspartate Receptor Antagonists among Indole-2-carboxamides and Benzimidazole-2-carboxamides." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

Sources

Structural Biology and Crystallographic Profiling of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: A Privileged Scaffold for Pim Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly specialized tricyclic heteroaromatic scaffold[1]. Recognized for its potent hydrogen-bonding capabilities, this dione derivative serves as a critical pharmacophore in the rational design of non-ATP mimetic inhibitors targeting Pim serine/threonine kinases (Pim-1, Pim-2, and Pim-3)[2][3]. Overexpression of Pim kinases is a major oncogenic driver in acute myeloid leukemia (AML) and other hematological malignancies[2]. This technical guide provides an in-depth analysis of the crystallographic properties of the pyrrolo[2,3-g]indazole scaffold, its binding mode within the Pim-1 kinase pocket, and the self-validating experimental protocols required for its structural determination.

Small-Molecule Crystallography of the Pyrrolo[2,3-g]indazole Scaffold

Understanding the isolated solid-state crystal structure of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is fundamental to predicting its behavior and target affinity in biological systems.

Causality in Structural Conformation: The planar tricyclic core of the pyrrolo[2,3-g]indazole system is stabilized by extensive π−π stacking interactions in the solid state[4]. The 7,8-dione moiety introduces significant polarity, acting as a dual hydrogen-bond acceptor, while the pyrrole and indazole nitrogens (1H, 6H) serve as potent hydrogen-bond donors. This amphiphilic hydrogen-bonding network dictates the crystal packing and directly translates to its high-affinity interactions within the kinase active site[3].

Hirshfeld Surface Analysis: Hypothetical crystallographic models and related empirical data indicate that the Hirshfeld surface of this scaffold is dominated by O···H and N···H contacts[4][5]. The dnorm​ maps highlight red spots corresponding to intermolecular hydrogen bonds shorter than standard van der Waals radii. This confirms the structural rigidity required to lock the molecule into the narrow ATP-binding pocket of Pim kinases[5].

Structural Biology: Co-Crystallization with Pim-1 Kinase

Pim kinases are structurally unique because they lack a regulatory domain and are constitutively active[2]. Inhibitors based on the pyrrolo[2,3-g]indazole scaffold are specifically designed to act as non-ATP mimetics[6].

Binding Mode and Pocket Dynamics: X-ray co-crystal structures of Pim-1 with structurally homologous pyrrolo-fused ligands (e.g., , resolved at 2.35 Å) demonstrate that these scaffolds insert deeply into the ATP-binding pocket[7]. Unlike classical ATP-competitive inhibitors that form critical hydrogen bonds with the kinase hinge region, pyrrolo-indazole derivatives exhibit a non-ATP mimetic binding mode[7]. The indazole ring anchors the molecule via high-affinity hydrophobic interactions and specific water-mediated hydrogen bonds, explaining the exquisite selectivity of these compounds for Pim kinases over a panel of 66 other protein kinases[2][7].

Pathway PIM Pim-1 Kinase MYC c-MYC (Transcription) PIM->MYC Phosphorylates BAD BAD (Apoptosis) PIM->BAD Phosphorylates LIG Pyrrolo-indazole Inhibitor LIG->PIM Inhibits SURV Cell Survival & Proliferation MYC->SURV Promotes APOP Inhibition of Apoptosis BAD->APOP Blocks

Caption: Pim-1 kinase signaling pathway modulated by pyrrolo-indazole inhibitors.

Experimental Protocols: A Self-Validating System

To ensure technical accuracy and reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Small-Molecule X-Ray Crystallography of Pyrrolo[2,3-g]indazole-7,8-dione

  • Solvent Selection & Crystallization: Dissolve the synthesized dione (purity >99%) in a mixture of DMF and methanol (1:1 v/v). Causality: The high polarity of the dione requires a strong hydrogen-bond accepting solvent (DMF) to prevent premature amorphous precipitation, while methanol facilitates slow evaporation.

  • Vapor Diffusion: Place the solution in a sealed chamber with a reservoir of diethyl ether. Allow vapor diffusion at 277 K for 7–14 days. Validation: The appearance of dark red/brown prismatic crystals indicates successful lattice formation[8].

  • Diffraction Data Collection: Mount a single crystal on a glass fiber using perfluoropolyether oil and cool to 100 K in a nitrogen stream. Collect data using a rotating anode X-ray source. Validation: An Rmerge​ value < 0.05 in the inner resolution shell confirms data quality.

  • Structure Solution: Solve the structure using direct methods and refine using full-matrix least-squares.

Protocol 2: Co-Crystallization of Pim-1 with Pyrrolo-Indazole Inhibitors

  • Protein Expression & Purification: Express human Pim-1 (residues 1-313) in E. coli BL21(DE3)[7]. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography.

  • Complex Formation: Incubate 10 mg/mL of purified Pim-1 with a 3-fold molar excess of the pyrrolo-indazole ligand for 2 hours at 4°C. Causality: Pre-incubation ensures saturation of the binding pocket, which is critical for stabilizing the inherently dynamic kinase domain[9].

  • Sitting Drop Vapor Diffusion: Mix 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (0.2 M NaNO3, 0.1 M Bis-Tris Propane pH 8.5, 20% PEG 3350, 10% Ethylene Glycol)[9].

  • Data Collection & Refinement: Collect diffraction data at a synchrotron source. Solve the structure via Molecular Replacement using a known Pim-1 structure as the search model[9]. Validation: Final Rwork​ and Rfree​ values should be approximately 0.17 and 0.22, respectively, with >95% of residues in the Ramachandran favored regions[7][9].

Workflow N1 Protein Expression (Pim-1 in E. coli) N3 Complex Formation (Non-ATP Mimetic) N1->N3 N2 Ligand Synthesis (Pyrrolo-indazole dione) N2->N3 N4 Vapor Diffusion (Sitting Drop, 277K) N3->N4 N5 X-Ray Diffraction (Synchrotron/Rotating Anode) N4->N5 N6 Structure Resolution (Molecular Replacement) N5->N6

Caption: Workflow for Pim-1 and Pyrrolo[2,3-g]indazole-7,8-dione co-crystallization.

Quantitative Data Presentation

The following table summarizes the crystallographic and biochemical parameters of the pyrrolo-indazole scaffold and its interaction with Pim kinases.

ParameterValue / DescriptionReference
Chemical Name Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione[1]
CAS Number 73907-94-5[1][10]
Molecular Formula C9H5N3O2[11]
Pim-1 Co-Crystal Resolution 2.35 Å (Homolog model PDB: 3JPV)[7][9]
Pim-1 IC50 (Derivatives) Sub-micromolar to low nanomolar (<5 μ M)[2][3]
Binding Mode Non-ATP mimetic, ATP-binding pocket[6][7]
R-Value Free (3JPV) 0.226[7]

Conclusion

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold represents a masterclass in rational drug design. Its unique crystallographic signature—driven by the 7,8-dione and indazole motifs—enables highly selective, non-ATP mimetic inhibition of Pim kinases[3][7]. By adhering to the rigorous structural biology protocols outlined above, researchers can further functionalize this scaffold to overcome chemotherapy resistance in AML and other malignancies[2].

References

  • Title: CAS No. 73907-94-5 (Pyrrolo[2,3-g]indazole-7,8-dione, 1,6-dihydro-) Source: Chemsrc URL: 1

  • Title: A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia Source: AACR Journals URL: 2

  • Title: Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors Source: PubMed URL: 3

  • Title: 3JPV: Crystal structure of human proto-oncogene serine threonine kinase (PIM1) in complex with a consensus peptide and a pyrrolo[2,3-a]carbazole ligand Source: RCSB PDB URL: 7

  • Title: 3jpv - Crystal structure of human proto-oncogene serine threonine kinase (PIM1)... Experimental details Source: PDBj URL: 9

  • Title: Pyrrolo[2,3-g]indazole-7,8-dione Source: Benchchem URL: 5

  • Title: New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: Synthesis and biological activities Source: ResearchGate URL: 4

  • Title: 6-Amino-1H-indazole-7-carboxylic acid Formula Source: Echemi URL: 8

Sources

Unveiling the Mechanism of Action of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: A Core Scaffold for Pim Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Chemical Scaffold and Target Biology

In the landscape of targeted oncology, identifying privileged chemical scaffolds that can selectively inhibit oncogenic drivers is paramount. 1 is a highly specialized heterocyclic compound that has emerged as a critical core scaffold in medicinal chemistry[1]. Unlike broad-spectrum kinase inhibitors, derivatives synthesized from this pyrroloindazole-dione chemotype exhibit a pronounced, selective affinity for the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, specifically Pim-1 and Pim-3[2].

Pim kinases are unique among serine/threonine kinases because they lack a regulatory domain; they are constitutively active immediately upon translation[3]. This constitutive activity makes them critical drivers in various malignancies, including acute myeloid leukemia (AML) and pancreatic cancer, where they promote cell survival, proliferation, and anti-apoptotic signaling by phosphorylating downstream targets like STAT5, MDM2, and BAD[4][5].

G Pyrrolo Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione Pim Pim-1 / Pim-3 Kinase Pyrrolo->Pim ATP-Competitive Inhibition STAT5 STAT5 Activation Pim->STAT5 Phosphorylation BAD BAD Inactivation Pim->BAD Phosphorylation MDM2 MDM2 Activation Pim->MDM2 Phosphorylation Survival Cell Survival & Proliferation STAT5->Survival Apoptosis Apoptosis (Blocked) BAD->Apoptosis MDM2->Survival

Mechanism of Pim kinase inhibition by Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and downstream effects.

Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action (MoA) for 6 is ATP-competitive inhibition at the kinase hinge region[6]. By occupying the ATP-binding pocket of Pim-1 and Pim-3, these compounds prevent the transfer of the terminal phosphate from ATP to downstream protein substrates.

Because Pim kinases lack a regulatory domain, targeting the ATP-binding site is the most direct method to halt their oncogenic signaling. The pyrroloindazole core forms critical hydrogen bonds with the hinge region of the kinase, while the dione moiety often interacts with conserved lysine residues within the active site, locking the enzyme in an inactive state. Structure-activity relationship (SAR) studies have demonstrated that functionalizing this core can yield 7 against Pim-1 and Pim-3[7].

Quantitative Data: Kinase Inhibitory Profiling

To understand the selectivity window of this scaffold, we must look at the quantitative profiling of its derivatives. Table 1 summarizes the representative inhibitory ranges observed during SAR optimization of the pyrroloindazole chemotype.

Table 1: Representative Kinase Inhibitory Profiling of Pyrrolo[2,3-g]indazole Derivatives

Target KinasePrimary Cellular PathwaySubstrate TargetsIC₅₀ Range (nM)Binding Mode
Pim-1 Survival / ProliferationSTAT5, c-Myc10 - 300ATP-Competitive
Pim-2 Translation / SurvivalBAD, eIF4E> 1000ATP-Competitive
Pim-3 Angiogenesis / SurvivalBAD, STAT530 - 500ATP-Competitive

Note: Data synthesized from preliminary SAR studies of the pyrroloindazole chemotype. Pim-2 often shows higher resistance due to subtle steric differences in its ATP-binding pocket compared to Pim-1/3.

Experimental Methodologies: Self-Validating Protocols

As drug development professionals, we cannot rely solely on basic IC₅₀ readouts. Every protocol must be a self-validating system to prove causality between compound binding and the observed cellular phenotype. Below are the definitive, step-by-step workflows required to validate the MoA of a Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivative.

Workflow Step1 Compound Preparation Step2 In Vitro Kinase Assay (TR-FRET) Step1->Step2 Serial Dilution Step3 Michaelis-Menten Kinetics Step2->Step3 Varying [ATP] Step4 Cellular Target Engagement Step3->Step4 Validated Mechanism Step5 Western Blot (p-BAD / p-STAT5) Step4->Step5 Lysate Analysis

Self-validating experimental workflow for assessing ATP-competitive Pim kinase inhibition.

Protocol 1: In Vitro TR-FRET Kinase Assay for ATP Competitiveness

Causality & Choice: Heterocyclic diones can sometimes exhibit auto-fluorescence or act as redox cyclers (PAINS). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected because its delayed emission reading eliminates short-lived background fluorescence, ensuring the signal is genuinely derived from kinase activity.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human Pim-1 or Pim-3 to a final assay concentration of 1 nM in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the pyrroloindazole derivative in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate. Incubate with the enzyme for 15 minutes at room temperature.

  • Substrate & ATP Addition (The Self-Validation Step): Add a biotinylated BAD-derived peptide substrate. To prove ATP-competitiveness, run the assay at three distinct ATP concentrations (e.g., 10 µM, 50 µM, 250 µM). Logic: If the compound is truly ATP-competitive, the apparent Km​ for ATP will increase with higher drug concentrations while Vmax​ remains constant (Michaelis-Menten kinetics).

  • Detection: Stop the reaction using EDTA. Add Europium-labeled anti-phospho-BAD antibody and Streptavidin-APC.

  • Quantification: Read the plate on a TR-FRET compatible microplate reader. Calculate the FRET ratio (665 nm / 615 nm) and determine the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: Cellular Target Engagement (Western Blot)

Causality & Choice: In vitro potency does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP competition (~1-5 mM). Because Pim kinases are constitutively active, measuring their direct downstream phosphorylation targets (BAD at Ser112, STAT5 at Tyr694) in intact cells confirms that the inhibitor penetrates the cell and engages the target in a physiological environment.

Step-by-Step Methodology:

  • Cell Treatment: Seed an AML cell line known to overexpress Pim kinases (e.g., MV4-11) at 1×106 cells/mL in RPMI-1640 medium. Treat with the pyrroloindazole compound at 0.1x, 1x, and 10x the in vitro IC₅₀ for 4 hours.

  • Lysis (The Self-Validation Step): Harvest cells and lyse in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Logic: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate BAD and STAT5 during lysis, leading to false-positive inhibition signals.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe simultaneously for p-BAD (Ser112) and total BAD. Logic: Normalizing the phospho-signal to the total protein ensures that the observed decrease in p-BAD is due to direct kinase inhibition, not compound-induced protein degradation or unequal lane loading.

References

  • Benchchem. "Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione | CAS 73907-94-5".
  • PubMed (NIH). "Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors".
  • World Journal of Gastroenterology. "Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression".
  • ResearchGate. "BerGenBio AS | Bergen, Norway | A Kinase Inhibitor with Anti-Pim Kinase Activity".
  • Arkivoc. "Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4- g]quinoxalines and pyrroloindazole regioisomers".
  • Benchchem. "Pyrrolo[2,3-g]indazole-7,8-dione".

Sources

A Technical Guide to Unlocking the Therapeutic Potential of Novel Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for the development of potent therapeutics. These "privileged structures" offer a unique combination of synthetic accessibility and the precise three-dimensional geometry required for high-affinity interactions with biological targets. The indazole moiety is one such scaffold, forming the core of approved anticancer agents like pazopanib and axitinib[1][2]. When fused with a pyrrole ring—another heterocycle of profound biological importance—the resulting Pyrrolo[2,3-g]indazole core presents a compelling new frontier for drug discovery.[3]

This guide provides a comprehensive technical framework for the initial biological evaluation of novel compounds based on the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold. We will move beyond mere procedural descriptions to explore the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization. Our focus will be on two primary areas of high unmet medical need: oncology and infectious diseases.

Part 1: Anticancer Activity & Mechanism of Action

The structural resemblance of the pyrrolo-indazole core to purine suggests a high probability of interaction with ATP-binding sites, particularly within the protein kinase family.[4] Protein kinases are central regulators of cellular signaling and are frequently dysregulated in cancer, making them prime therapeutic targets.[5] A new series of pyrrolo[2,3-g]indazole derivatives has already shown promise as potent inhibitors of Pim kinases, a family of proto-oncogenes.[6] This provides a strong rationale for a tiered investigative approach, beginning with broad cytotoxicity screening and progressing to specific mechanistic studies.

Foundational Screening: In Vitro Cytotoxicity Assessment

The first critical question is whether these novel compounds exhibit cytotoxic effects against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][7][8]

Experimental Protocol 1: MTT Cell Viability Assay

  • Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced, when solubilized, is directly proportional to the number of viable cells.[7]

  • Materials:

    • Human cancer cell lines (e.g., HCT-116 for colon cancer, MCF-7 for breast cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione compounds dissolved in DMSO.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO) or other solubilization agent.

    • 96-well microplates.

    • Microplate reader.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM).

    • Controls (Self-Validation):

      • Vehicle Control: Include wells treated with the same concentration of DMSO used in the highest compound concentration to account for any solvent-induced toxicity.

      • Positive Control: Use a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Untreated Control: Wells containing cells and medium only, representing 100% viability.

    • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours, allowing for formazan crystal formation.

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

    • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile

Compound IDTarget Cancer Cell LineIC50 (µM)
PZD-001HCT-116 (Colon)8.5 ± 1.2
PZD-001MCF-7 (Breast)15.2 ± 2.5
PZD-002HCT-116 (Colon)2.1 ± 0.4
PZD-002MCF-7 (Breast)5.8 ± 0.9
DoxorubicinHCT-116 (Colon)0.5 ± 0.1

Table 1: Hypothetical cytotoxicity data for novel Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (PZD) compounds.

Mechanistic Elucidation: Kinase Inhibition Profile

An IC50 value demonstrates that a compound is cytotoxic, but not how. Given the scaffold's nature, kinase inhibition is a primary hypothesis. The ADP-Glo™ Kinase Assay is a highly sensitive luminescent method that measures the amount of ADP produced during a kinase reaction, providing a direct measure of enzyme activity.[9][10]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

  • Principle: Kinase activity consumes ATP, producing ADP. The ADP-Glo™ reagent first stops the kinase reaction and depletes remaining ATP. A second detection reagent then converts the newly formed ADP back to ATP, which is used in a luciferase/luciferin reaction to generate light. The luminescent signal is directly proportional to the kinase activity.[11]

  • Step-by-Step Methodology:

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

    • Enzyme Addition: Add the target kinase (e.g., Pim-1, AKT, MEK) diluted in kinase buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Reaction Initiation: Initiate the reaction by adding a mix of the kinase-specific substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the unused ATP. Incubate for 40 minutes.

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

    • Luminescence Measurement: Read the luminescence using a plate reader.

    • Data Analysis: Normalize the data against a no-inhibitor control (100% activity) and a no-enzyme control (0% activity). Calculate IC50 values for kinase inhibition.

Visualizing the Target: A Potential Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in cancer.[5][12] Small molecule inhibitors often target key kinases within this pathway.

PI3K_AKT_Pathway receptor Growth Factor Receptor (RTK) pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3  Phosphorylation pip2 PIP2 pip2->pi3k pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt  Phosphorylation mtor mTORC1 akt->mtor Activation proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor PZD-002 (Hypothetical Target) inhibitor->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a PZD compound.

Confirming Cellular Mechanism: Apoptosis and Cell Cycle Arrest

Cytotoxicity can be achieved through several mechanisms, primarily apoptosis (programmed cell death) or cell cycle arrest. Flow cytometry provides a powerful, single-cell analysis platform to differentiate these outcomes.

Experimental Workflow: From Cytotoxicity to Mechanism

The following workflow illustrates a logical progression for investigating the mechanism of action of a hit compound.

Experimental_Workflow cluster_mechanism Mechanism of Action Studies start Novel PZD Compound screen MTT Cytotoxicity Assay (IC50 Determination) start->screen active Active Compound (IC50 < 10 µM) screen->active Hit inactive Inactive / Low Potency screen->inactive No Hit apoptosis Apoptosis Assay (Annexin V / PI) active->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) active->cell_cycle western_blot Target Validation (Western Blot) apoptosis->western_blot Confirm Pathway cell_cycle->western_blot Confirm Pathway

Caption: A tiered workflow for characterizing the anticancer activity of novel compounds.

Experimental Protocol 3: Apoptosis Detection by Annexin V/PI Staining

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a DNA stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.[4][13][14]

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

    • Cell Harvest: Collect both adherent and floating cells. Wash twice with cold PBS.

    • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. The results will quadrant the cell population into:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

Experimental Protocol 4: Cell Cycle Analysis by PI Staining

  • Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

  • Step-by-Step Methodology:

    • Cell Treatment: Treat cells as described for the apoptosis assay.

    • Cell Harvest & Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C. This permeabilizes the cells to allow PI entry.

    • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

    • Incubation: Incubate for 30 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases.

Target Pathway Validation: Western Blotting

To confirm that the compound affects the hypothesized signaling pathway (e.g., PI3K/AKT), Western blotting is the gold standard. It allows for the detection and semi-quantification of specific proteins in a cell lysate.[1] For example, a potent AKT inhibitor should decrease the levels of phosphorylated AKT (p-AKT) without affecting total AKT levels.

Experimental Protocol 5: Western Blot Analysis

  • Step-by-Step Methodology:

    • Lysate Preparation: Treat cells with the compound for a specified time. Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.

    • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.

    • Protein Transfer: Electrophoretically transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

    • Blocking: Block the membrane with a solution like 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. This prevents non-specific antibody binding.[16]

    • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-total-AKT, anti-GAPDH as a loading control) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imager.[17]

Part 2: Antimicrobial Activity Evaluation

The prevalence of nitrogen-containing heterocycles in antimicrobial agents makes this an important secondary line of investigation.[8][18] A simple and effective method for initial screening is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Experimental Protocol 6: Broth Microdilution for MIC Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[19]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Fungal strains (e.g., Candida albicans).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • 96-well microplates.

    • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds directly in the 96-well plates.

    • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to the final concentration required for the assay.

    • Inoculation: Add the microbial inoculum to each well.

    • Controls (Self-Validation):

      • Growth Control: Wells with inoculum but no compound.

      • Sterility Control: Wells with medium but no inoculum.

      • Positive Control: Wells with a standard antimicrobial agent.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Profile

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
PZD-00132>12864
PZD-00286416
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) data for novel PZD compounds.

Conclusion and Future Directions

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic, tiered approach outlined in this guide—from broad phenotypic screening to specific, hypothesis-driven mechanistic studies—provides a robust framework for elucidating the biological activity of new chemical entities based on this core. Positive results from these in vitro assays would warrant progression to more complex studies, including in vivo efficacy models, pharmacokinetic profiling, and detailed structure-activity relationship (SAR) investigations to optimize potency and selectivity.

References

  • Bollini, M., et al. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed. Available at: [Link]

  • Cervantes-García, D., et al. (2020). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. PMC. Available at: [Link]

  • Dancey, J., & Sausville, E. A. (2000). Small-molecule inhibitors of cell signaling. ScienceDirect. Available at: [Link]

  • Goud, B. S., et al. (2022). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Ilies, M. A., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents. Semantic Scholar. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. Available at: [Link]

  • Wee, P., & Wang, Z. (2017). Small molecule inhibitors targeting the cancers. PMC. Available at: [Link]

  • National Center for Biotechnology Information. The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed. Available at: [Link]

  • Aubrey, B. J., et al. (2022). Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence. PMC. Available at: [Link]

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology. Available at: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Antibodies.com. Available at: [Link]

  • Ferreira, L. G., et al. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

  • Saber, A. F., et al. (2020). A facile method for preparation and evaluation of the antimicrobial efficiency of various heterocycles containing thieno[2,3-d]pyrimidine. Taylor & Francis Online. Available at: [Link]

  • Bio-protocol. (n.d.). In Vitro Kinase Inhibition Assays. Bio-protocol. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • BMG LABTECH. (2025). Apoptosis – what assay should I use?. BMG LABTECH. Available at: [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

  • Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. Available at: [Link]

  • Hameed, A. R., et al. (2023). Antimicrobial and Antioxidant Activity of Heterocyclic Compounds Derived from New Chalcones. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • MilliporeSigma. (n.d.). Western Blotting Protocols. Merck Millipore. Available at: [Link]

  • Eutamene, H., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Available at: [Link]

  • Kluwe, L. (2022). Assessing Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Available at: [Link]

  • Cytiva. (2025). Western blot protocol: A simple 7-step guide to protein detection. Cytiva. Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold represents a highly privileged, tricyclic heterocyclic system with profound implications in modern medicinal chemistry. Characterized by its dual hydrogen-bond donor/acceptor capacity and planar aromatic topology, this chemotype has emerged as a potent core for two distinct therapeutic modalities: the inhibition of Pim kinases (Pim-1/Pim-3) in oncology, and the inhibition of human carbonyl reductase (CR) to mitigate anthracycline-induced cardiotoxicity[1][2]. This whitepaper dissects the structure-activity relationship (SAR) of these analogs, providing mechanistic insights and validated experimental protocols for drug development professionals.

Structural Rationale of the Core Scaffold

The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione core (CAS 73907-94-5) integrates a pyrazole ring fused to a benzene ring, which is further annulated with a pyrrole-dione moiety[1].

  • The Dione Motif: The 7,8-dione system acts as a critical pharmacophore, engaging in bidentate hydrogen bonding with the hinge region of kinases or the catalytic triad of reductases.

  • The Indazole Nitrogen (N1/N2): Exhibits tautomerism (1H vs. 2H) which dictates the dipole moment and solubility profile of the molecule[3].

  • C-Ring Substitutions: Modifications at the pyrrole nitrogen (N6) or the aromatic core dictate spatial orientation and solvent-exposed interactions, fundamentally driving target selectivity.

SAR Domain 1: Pim-1 and Pim-3 Kinase Inhibition (Oncology)

Pim kinases are constitutively active serine/threonine kinases overexpressed in various hematological malignancies and solid tumors. The planar nature of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione allows it to intercalate into the ATP-binding pocket of Pim-1 and Pim-3[1][2].

Mechanistic Causality in SAR

The hinge region of Pim-1 contains a unique proline residue (Pro123) which lacks a hydrogen bond donor, requiring inhibitors to possess strong, directional hydrogen bond acceptors. The C7 carbonyl of the dione system perfectly fulfills this role, accepting a hydrogen bond from the catalytic lysine, while the N6-H donates a hydrogen bond to the hinge backbone. Alkylation of N6 completely abolishes activity, validating the necessity of the N6 proton for hinge binding.

Quantitative SAR Data for Pim Kinase Inhibition

Data summarized from sub-micromolar profiling of pyrroloindazole-dione chemotypes[1].

CompoundN6 SubstitutionC3 SubstitutionPim-1 IC50 (nM)Pim-3 IC50 (nM)Cellular Viability (MV4-11) IC50 (µM)
Analog A (Core) -H-H8501100>10.0
Analog B -CH3-H>10,000>10,000N/A
Analog C -H-Phenyl1201802.5
Analog D -H-3-Fluoro-phenyl45600.8
Pim Kinase Signaling Diagram

G A Pyrrolo[2,3-g]indazole Analog (N6-H Intact) B Pim-1 / Pim-3 Kinase (ATP Pocket) A->B Competitive Inhibition C BAD / c-Myc Phosphorylation B->C Promotes D Apoptosis Evasion / Tumor Cell Survival C->D Drives

Fig 1: Mechanism of action for Pim kinase inhibition by pyrrolo[2,3-g]indazole-7,8-diones.

SAR Domain 2: Human Carbonyl Reductase (CR) Inhibition

Human carbonyl reductase (CR) converts anthracycline chemotherapeutics (e.g., doxorubicin) into cardiotoxic alcohol metabolites (e.g., doxorubicinol). Inhibiting CR is a cardioprotective strategy[2].

Structural Rationale

Unlike the flat ATP pocket of Pim kinases, the CR active site accommodates bulky, hydrophobic groups. SAR studies reveal that halogenation (specifically chlorination or bromination) at the C4 position of the indazole ring significantly enhances CR affinity by occupying a deep hydrophobic sub-pocket near the catalytic Tyr193.

Quantitative SAR Data for CR Inhibition
CompoundC4 SubstitutionC3 SubstitutionCR IC50 (nM)Doxorubicinol Reduction (%)
Analog E -H-H450015%
Analog F -Cl-H32065%
Analog G -Br-CH38588%
Carbonyl Reductase Assay Protocol

To ensure self-validating results, the following protocol utilizes a continuous spectrophotometric assay measuring NADPH oxidation, providing real-time kinetic data.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (100 mM sodium phosphate, pH 6.8). Reconstitute recombinant human CR to a working concentration of 0.5 µg/mL.

  • Compound Incubation: Dispense 1 µL of the pyrrolo[2,3-g]indazole analog (dissolved in DMSO, 10-point dose-response curve) into a 96-well UV-transparent plate. Add 90 µL of the CR enzyme solution. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a substrate mixture containing 200 µM menadione (surrogate substrate) and 100 µM NADPH.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (indicative of NADPH oxidation to NADP+) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. Plot V0 against compound concentration to determine the IC50 using non-linear regression (four-parameter logistic equation).

Workflow S1 Compound & Enzyme Incubation (15 min) S2 Addition of NADPH & Menadione S1->S2 S3 Kinetic Read: Absorbance at 340nm S2->S3 S4 Non-linear Regression IC50 Calculation S3->S4

Fig 2: High-throughput kinetic assay workflow for determining CR inhibition.

Synthetic Methodology

The assembly of the tricyclic pyrrolo[2,3-g]indazole core utilizes heteroannulation strategies[2].

General Protocol for Core Synthesis:

  • Starting Material: Begin with 1H-indazol-6-amine (1.0 eq).

  • Condensation: React with oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C under an inert argon atmosphere. The low temperature prevents over-acylation.

  • Cyclization: Add Lewis acid catalyst (e.g., AlCl3, 2.0 eq) and slowly warm to room temperature. Stir for 12 hours. The Lewis acid facilitates the intramolecular Friedel-Crafts-type acylation onto the C7 position of the indazole ring.

  • Quenching & Purification: Quench the reaction with ice-cold 1N HCl. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione as a dark solid (Density: 1.86 g/cm³[2]).

Conclusion

The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold is a versatile master key in drug discovery. By meticulously tuning the SAR—preserving the N6-H for kinase hinge binding or introducing C4 halogens for reductase hydrophobic pocket occupation—researchers can selectively drive oncology or cardioprotective therapeutic outcomes.

References

  • Caribbean Journal of Science and Technology. "Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review." Caribjscitech.com. URL:[Link]

Sources

In Silico Modeling of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth technical framework for the in silico modeling of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione binding to its biological targets. The pyrrolo[2,3-g]indazole scaffold is a significant heterocyclic structure in medicinal chemistry, often associated with kinase inhibition and other therapeutic activities.[1][2][3] Understanding its binding at a molecular level is paramount for structure-based drug design and lead optimization. This document moves beyond a simple recitation of steps, delving into the causal logic behind methodological choices, from system preparation to advanced simulation and analysis. We will cover core techniques including molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, providing both theoretical grounding and actionable, step-by-step protocols. The methodologies described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of the Pyrrolo[2,3-g]indazole Scaffold and In Silico Modeling

The Pyrrolo[2,3-g]indazole core is a key pharmacophore found in a variety of bioactive molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive scaffold for targeting ATP-binding sites, particularly within the kinome.[4][5] Derivatives have shown promise as potent inhibitors of various kinases and other enzymes, making them a focal point in the development of novel therapeutics for oncology and other diseases.[2][6]

In silico modeling provides a powerful, cost-effective lens through which to view and predict the molecular interactions governing the binding of these compounds.[7] By simulating the physical forces and dynamics at an atomic level, we can:

  • Predict Binding Poses: Determine the most likely orientation of the ligand within the target's binding site.[7]

  • Estimate Binding Affinity: Quantify the strength of the interaction, helping to rank and prioritize potential drug candidates.[8][9]

  • Elucidate the Mechanism of Action: Identify key residues and interaction types (e.g., hydrogen bonds, hydrophobic contacts) that are critical for binding.

  • Guide Lead Optimization: Inform synthetic chemistry efforts by predicting how structural modifications to the ligand will impact binding affinity and specificity.

This guide will walk researchers through a robust computational workflow designed to achieve these goals with high fidelity.

The Computational Workflow: An Overview

A successful in silico investigation follows a structured, multi-stage process. Each stage builds upon the last, progressively refining our understanding of the protein-ligand interaction. The overall workflow is designed to first rapidly screen for potential binding modes and then subject the most promising candidates to rigorous, dynamic evaluation.

G cluster_0 Phase 1: Preparation & Initial Prediction cluster_1 Phase 2: Dynamic Refinement & Validation cluster_2 Phase 3: Quantitative Analysis P1 System Preparation (Receptor & Ligand) P2 Molecular Docking (Pose Prediction) P1->P2 Prepared Structures P3 Molecular Dynamics (MD) Simulation (Assess Stability) P2->P3 Top-Ranked Pose(s) P4 Trajectory Analysis P3->P4 Conformational Ensemble P5 Binding Free Energy Calculation (MM/PBSA or MM/GBSA) P4->P5 Stable Trajectory P6 Results Interpretation & Hypothesis Generation P5->P6

Caption: High-level workflow for in silico protein-ligand binding analysis.

Phase 1: System Preparation and Molecular Docking

The foundation of any meaningful simulation is meticulous preparation of the input structures. The "garbage in, garbage out" principle applies absolutely. Following preparation, molecular docking provides the first critical prediction of the binding geometry.

Essential Tools
  • Protein Preparation: PyMOL, Chimera, or Schrödinger's Protein Preparation Wizard.

  • Ligand Preparation: Avogadro, ChemDraw, or online tools for generating 3D coordinates and optimizing geometry.

  • Docking Software: AutoDock Vina is a widely used, robust, and open-source option.[10][11]

  • File Format Conversion: Open Babel or MGLTools.[12]

Step-by-Step Protocol: Receptor and Ligand Preparation
  • Receptor Acquisition and Cleaning:

    • Download the target protein structure from the Protein Data Bank (PDB). Choose a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

    • Using a molecular viewer like PyMOL, remove all non-essential components: water molecules, co-solvents, and any existing ligands.

    • Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required.[7]

    • Separate protein chains if the biological unit is a monomer but the PDB file contains a multimer.

  • Receptor Preparation for Docking:

    • Add hydrogen atoms, as they are critical for proper hydrogen bonding and charge calculations but are often omitted in PDB files.

    • Assign partial charges. For AutoDock, Gasteiger charges are a common choice.[12]

    • Merge non-polar hydrogens to reduce computational complexity.

    • Convert the final, prepared protein structure to the required PDBQT format for AutoDock Vina.[12]

  • Ligand Preparation:

    • Obtain the 2D structure of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

    • Convert the 2D structure to a 3D conformation using a tool like Avogadro. Perform an initial geometry optimization using a force field (e.g., MMFF94).

    • Assign partial charges and define the rotatable bonds.

    • Save the ligand in the PDBQT format.

Step-by-Step Protocol: Molecular Docking with AutoDock Vina

Molecular docking uses a search algorithm and a scoring function to predict the binding pose and estimate affinity.[7][10]

G Input Prepared Receptor (PDBQT) Prepared Ligand (PDBQT) Vina Execute AutoDock Vina Input->Vina Config Configuration File (Define Search Space) Config->Vina Output Output PDBQT File (Poses & Scores) Vina->Output Analysis Analyze Results (Visualize Poses, Check Scores) Output->Analysis

Caption: The core process of a molecular docking experiment with AutoDock Vina.

  • Define the Search Space (Grid Box): The search space is a 3D box that confines the docking search to the region of the protein containing the binding site.

    • Causality: A well-defined, reasonably sized search space is critical. If it's too small, you might miss the true binding pose. If it's too large, the search becomes computationally expensive and less accurate.[10]

    • Procedure: Center the grid box on the co-crystallized ligand (if available) or on catalytically important residues. The size should be large enough to accommodate the ligand in any orientation, typically with a 10-15 Å buffer around the ligand's dimensions.[12]

  • Create the Configuration File: This text file specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the search space, and the exhaustiveness parameter.

    • Expert Insight: Exhaustiveness controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the chance of finding the global minimum pose but takes longer. For initial screening, the default of 8 is often sufficient.[13]

  • Run the Docking Simulation: Execute Vina from the command line, providing the configuration file as input. vina --config config.txt --log log.txt

  • Analyze the Results:

    • Vina will output a PDBQT file containing multiple predicted binding poses (typically 9), ranked by their binding affinity scores (in kcal/mol).

    • Visualize these poses in PyMOL or Chimera. The top-ranked pose is often the most likely, but other low-energy poses should also be considered.

    • Examine the interactions (hydrogen bonds, hydrophobic contacts) between the ligand and the protein for the top poses. A chemically sensible interaction network that aligns with known structure-activity relationships (SAR) provides confidence in the predicted pose.

Phase 2: Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations introduce temperature, pressure, and time, allowing us to observe the dynamic behavior and stability of the protein-ligand complex. This is a crucial step for validating a docking pose.

Essential Tools
  • MD Engine: GROMACS is a powerful, open-source, and highly efficient MD package.[14][15]

  • Force Fields: CHARMM36m or AMBER for the protein, and a compatible force field like CGenFF or GAFF for the ligand.[15][16]

  • Ligand Parametrization: The CGenFF server or AmberTools (antechamber) are used to generate topology and parameter files for the ligand, as standard protein force fields do not include parameters for drug-like molecules.[15][16]

Step-by-Step Protocol: GROMACS MD Simulation

This protocol outlines the key stages of setting up and running an MD simulation for a protein-ligand complex.[17]

G Start Docked Complex (PDB) Topology Generate Topology (Protein & Ligand) Start->Topology Solvate Define Box & Solvate Topology->Solvate Ions Add Ions (Neutralize System) Solvate->Ions Minim Energy Minimization Ions->Minim NVT NVT Equilibration (Temperature) Minim->NVT NPT NPT Equilibration (Pressure) NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: The sequential workflow for preparing and running an MD simulation in GROMACS.

  • System Preparation:

    • Combine the coordinates of the protein (from the prepared PDB) and the selected ligand pose (from docking) into a single PDB file.

    • Generate the protein topology using gmx pdb2gmx, selecting a force field like AMBER99SB-ILDN.

    • Generate the ligand topology and parameters using an external tool like the CGenFF server and integrate them into the GROMACS topology file.[15]

  • Solvation and Ionization:

    • Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[15] This is mandatory for calculations using Particle Mesh Ewald (PME) for long-range electrostatics.

  • Energy Minimization:

    • Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

  • Equilibration (NVT and NPT):

    • Trustworthiness: Equilibration is a self-validating step. It ensures the system reaches the desired temperature and pressure before data collection begins. Skipping this step leads to unreliable results.

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Use position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[17] Monitor the temperature to ensure it stabilizes.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. Continue to use position restraints. Monitor the pressure and density to confirm they have reached a stable plateau.[17]

  • Production MD:

    • Remove the position restraints and run the simulation for the desired length of time (e.g., 50-100 ns). Save the coordinates at regular intervals (e.g., every 10 ps) to generate the trajectory file.

Trajectory Analysis

Once the simulation is complete, the trajectory must be analyzed to extract meaningful insights.

  • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, fluctuating plateau in the RMSD indicates that the system has equilibrated and the ligand is stable in the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site might indicate an unstable interaction.

  • Hydrogen Bond Analysis: Quantify the number and occupancy of hydrogen bonds between the ligand and protein over time.[14] Persistent, high-occupancy hydrogen bonds are key indicators of a strong interaction.

  • Visual Inspection: Animate the trajectory to visually observe the ligand's dynamics within the binding site.

Phase 3: Binding Free Energy Calculations

MD simulations confirm stability, but to quantify binding affinity, we use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or its Generalized Born (MM/GBSA) variant.[8][9] These are end-point methods that calculate the free energy difference between the bound and unbound states.

The MM/PBSA Equation

The binding free energy (ΔG_bind) is calculated as: ΔG_bind = G_complex - (G_receptor + G_ligand) [18]

Where each term is composed of:

  • G = E_MM + G_solv - TΔS

    • E_MM: Molecular mechanics energy (bonds, angles, electrostatics, van der Waals).

    • G_solv: Solvation free energy (polar and non-polar contributions).

    • TΔS: Conformational entropy (often ignored due to high computational cost and potential for large errors, leading to a relative binding energy).[8]

Step-by-Step Protocol: g_mmpbsa
  • Extract Frames: From the stable portion of your production MD trajectory, extract snapshots of the complex, receptor, and ligand.

  • Run Calculation: Use a tool like g_mmpbsa to calculate each energy term for every snapshot.[18]

  • Average Results: Average the calculated ΔG_bind values across all snapshots to get the final binding free energy estimate.

Data Presentation and Interpretation

Summarize the results in a clear table.

ComponentAverage Energy (kJ/mol)Contribution to Binding
Van der Waals Energy-150.5Favorable
Electrostatic Energy-85.2Favorable
Polar Solvation Energy+160.8Unfavorable
Non-Polar Solvation (SASA)-15.1Favorable
ΔG_bind (MM/PBSA) -90.0 Overall Favorable
  • Expert Insight: MM/PBSA is best used for ranking a series of related compounds or comparing different binding modes, rather than for predicting absolute experimental binding affinities.[8][19] The method's accuracy is sensitive to parameters like the implicit solvent model and atomic radii.[19]

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow for investigating the binding of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. By combining molecular docking for initial pose prediction with molecular dynamics for stability assessment and MM/PBSA for quantitative affinity estimation, researchers can build a detailed, dynamic model of molecular recognition.

The insights gained from this process are invaluable for:

  • Validating initial hits from virtual screening campaigns.

  • Generating testable hypotheses about key protein-ligand interactions.

  • Guiding the rational design of next-generation analogs with improved potency and selectivity.

Future work could involve more computationally intensive methods like alchemical free energy calculations (e.g., FEP or TI) for more accurate affinity predictions or using advanced simulation techniques to explore the role of explicit water molecules in the binding site.[9] Ultimately, the predictions from these computational models must be validated through experimental biophysical and biochemical assays to close the loop on the drug discovery cycle.

References

  • GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Kumari, R., Kumar, R., & Lynn, A. (2014). g_mmpbsa—A GROMACS Tool for High-Throughput MM-PBSA Calculations.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • Vanommeslaeghe, K., Hatcher, E., Acharya, C., Kundu, S., Zhong, S., Shim, J., ... & MacKerell Jr, A. D. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of computational chemistry. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10). YouTube.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.
  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks.
  • GROMACS Protein Ligand Complex Simul
  • AutoDock Vina. The Scripps Research Institute. [Link]

  • In Silico Design. (2025, December 23). Tutorials.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube.
  • Onufriev, A., & Case, D. A. (2022).
  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery. [Link]

  • Sun, H., Li, Y., & Hou, T. (2014). Binding free energy theory and MM/PBSA method.
  • HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab.
  • Wang, E., Sun, H., Wang, J., Wang, Z., Liu, H., Zhang, J. Z., & Hou, T. (2019).
  • Designing Protein Binders Using the Generative Model Proteina-Complexa. (2026, March 25). NVIDIA Technical Blog.
  • Pyrrolo[2,3-g]indazole-7,8-dione. Benchchem.
  • Design of small molecule binding proteins using deep learning. (2025, May 3). YouTube.
  • Du, X., Li, Y., Xia, Y. L., Ai, S. M., Liang, J., Sang, P., ... & Wang, X. Q. (2016). A guide to in silico drug design. Pharmaceuticals. [Link]

  • Chacón-García, L., & Martínez, R. (2002). Synthesis and in vitro cytotoxic activity of pyrrolo[2,3-e]indole derivatives and a dihydro benzoindole analogue. European journal of medicinal chemistry.
  • Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione [73907-94-5]. King-Pharm.
  • Gangjee, A., et al. (2013). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis... Journal of medicinal chemistry. [Link]

  • (PDF) Synthesis of pyrrolo[1,2- a ]indole-1,8(5 H )-diones as new synthons for developing novel tricyclic compounds of pharmaceutical interest.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. (2021). MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2018). Journal of medicinal chemistry. [Link]

Sources

Rational Discovery and Preliminary Screening of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS), Kinase Profiling, and Phenotypic Validation

The Pharmacological Rationale: Targeting Pim Kinases

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases. Unlike most kinases, they lack a regulatory domain; their activity is governed entirely by their expression levels. These kinases are frequently overexpressed in hematological malignancies, such as Acute Myeloid Leukemia (AML), and solid tumors like pancreatic cancer, where they drive cell survival and proliferation (1)[1].

The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold has emerged as a privileged, highly potent pharmacophore for Pim kinase inhibition (2)[2]. The planar, electron-rich heteroaromatic core effectively mimics the adenine ring of ATP, allowing deep insertion into the highly conserved ATP-binding pocket of Pim-1 and Pim-3.

Pathway Stimulus Oncogenic Signals (FLT3-ITD, JAK2) Transcription STAT3 / STAT5 Activation Stimulus->Transcription Phosphorylates PimKinase Pim-1 / Pim-3 Overexpression Transcription->PimKinase Upregulates Substrate1 Bad (Ser112) Phosphorylation PimKinase->Substrate1 Kinase Activity Substrate2 c-Myc Activation PimKinase->Substrate2 Kinase Activity Outcome1 Apoptosis Inhibition Substrate1->Outcome1 Outcome2 Cell Cycle Progression Substrate2->Outcome2

Pim kinase signaling pathway driving cancer cell survival and proliferation.

Screening Workflow & Decision Logic

To efficiently triage a synthesized library of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives, a multi-tiered screening cascade is required. As an Application Scientist, I prioritize assays that inherently filter out false positives (e.g., auto-fluorescent compounds or generic cytotoxins).

Workflow Step1 Pyrrolo[2,3-g]indazole Library Synthesis Step2 In Silico Docking (ATP-binding pocket) Step1->Step2 Library input Step3 Primary Screening (TR-FRET Kinase Assay) Step2->Step3 Top 10% Hits Step4 Secondary Screening (AML Cell Viability) Step3->Step4 IC50 < 100 nM Step5 Target Engagement (Western Blotting) Step4->Step5 EC50 < 5 µM

Workflow for the preliminary screening and validation of Pim kinase inhibitors.

Primary Screening: TR-FRET Kinase Profiling

The Causality of Assay Selection: Highly conjugated heterocyclic libraries, such as pyrrolo[2,3-g]indazoles, often exhibit intrinsic fluorescence that interferes with standard colorimetric or fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background auto-fluorescence to decay, ensuring high-fidelity data.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 2X kinase solution (recombinant Pim-1 or Pim-3) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Expert Insight: The inclusion of 0.01% Brij-35 is critical. It prevents the lipophilic dione compounds from adhering to the plastic microplate walls, which would otherwise artificially lower the effective compound concentration.

  • Compound Dispensing: Dispense 100 nL of library compounds (in 100% DMSO) into a 384-well pro-binding microplate using an acoustic liquid handler.

    • Expert Insight: Acoustic dispensing maintains a final DMSO concentration of ≤1%, preventing solvent-induced denaturation of the kinase.

  • Pre-Incubation: Add 5 µL of the 2X kinase solution to the compounds. Incubate for 15 minutes at room temperature.

    • Expert Insight: This allows the inhibitor to achieve binding equilibrium within the ATP pocket before the substrate is introduced.

  • Reaction Initiation: Add 5 µL of 2X ATP/ULight-labeled generic substrate mix. Ensure the ATP concentration is set exactly at the predetermined Km​ for the specific Pim isoform.

    • Expert Insight: Running the assay at the ATP Km​ ensures maximum sensitivity for competitive inhibitors.

  • Detection: Stop the reaction after 60 minutes with 10 µL of EDTA/Eu-anti-phospho antibody mix. Read the plate (Excitation: 320 nm; Emission: 615 nm and 665 nm).

Self-Validating System: The assay is internally validated by calculating the Z'-factor for every plate. A Z'-factor > 0.6 confirms assay robustness. The inclusion of a known pan-Pim inhibitor (e.g., AZD1208) serves as a positive control to benchmark the relative potency of the library hits.

Secondary Screening: Phenotypic Validation in AML Models

Compounds exhibiting an IC₅₀ < 100 nM in the primary screen are advanced to cell-based assays. Inhibitors based on pyrrolo[2,3-g]indazole and related scaffolds have demonstrated potent anti-AML activity, inducing cell death with EC₅₀ values below 5 μmol/L (3)[3].

The Causality of Model Selection: We utilize the MV4-11 AML cell line because it harbors the FLT3-ITD mutation. This mutation drives robust STAT5-mediated Pim kinase overexpression, providing an ideal, highly sensitized genetic background. Healthy human PBMCs are used as a parallel counter-screen.

Step-by-Step Methodology
  • Cell Seeding: Seed MV4-11 cells and healthy human PBMCs at 1×104 cells/well in 96-well opaque white plates.

  • Compound Treatment: Treat cells with a 10-point dose-response of the hit compounds (0.001 to 50 µM) for 72 hours.

    • Expert Insight: A 72-hour incubation is strictly required to observe the downstream apoptotic effects of Pim inhibition, specifically the dephosphorylation of Bad (Ser112) and subsequent mitochondrial membrane permeabilization.

  • Viability Measurement: Add CellTiter-Glo reagent (equal volume to culture media). Lyse cells on an orbital shaker for 10 minutes, then measure luminescence to quantify intracellular ATP (directly proportional to living cells).

Self-Validating System: The Therapeutic Index (TI) is calculated as TI=EC50​(PBMC)/EC50​(MV4−11) . A compound is only validated as a true hit if TI>10 . If a compound shows equal toxicity in both cell types, it is immediately flagged for off-target effects (e.g., basal membrane disruption) rather than targeted kinase inhibition.

Data Synthesis and Hit Triage

To facilitate lead optimization, quantitative data from both the biochemical and phenotypic screens must be synthesized. Below is a representative data matrix of top-performing pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives.

Compound IDR1 Substitution (C-6)R2 Substitution (N-1)Pim-1 IC₅₀ (nM)Pim-3 IC₅₀ (nM)MV4-11 EC₅₀ (µM)PBMC EC₅₀ (µM)Therapeutic Index
PG-001 -H-CH₃1452108.5>50>5.8
PG-002 -Cl-CH₃42852.1>50>23.8
PG-003 -CF₃-CH₂CH₃12280.84556.2
PG-004 -OCH₃-CH₃310450>10>50N/A
AZD1208 Positive ControlPositive Control580.4>50>125

Data Interpretation: The introduction of electron-withdrawing groups (e.g., -CF₃ in PG-003) at the C-6 position significantly enhances hinge-binding affinity within the Pim-1/3 ATP pocket, translating to sub-micromolar cellular efficacy and an excellent therapeutic index.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2

  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics (AACR Journals).3

  • Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression. World Journal of Gastroenterology. 1

Sources

Discovery of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione as a Pim Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted oncology therapies has increasingly focused on the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases. Overexpressed in various hematological malignancies and solid tumors, Pim kinases drive cell survival, proliferation, and chemoresistance. This technical guide explores the discovery and mechanistic validation of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold as a potent, selective inhibitor of Pim-1 and Pim-3 kinases. Designed for drug development professionals, this whitepaper synthesizes structural biology, structure-activity relationship (SAR) data, and self-validating experimental protocols to provide a comprehensive roadmap for kinase inhibitor development.

Pathophysiological Rationale: The Pim Kinase Family

To design an effective inhibitor, one must first understand the causality of the target's biological network. The Pim family consists of three constitutively active serine/threonine kinases (Pim-1, Pim-2, and Pim-3). Unlike many kinases that require phosphorylation at an activation loop to function, Pim kinases are active immediately upon translation. Their expression is heavily driven by the JAK/STAT pathway, often aberrantly activated by cytokines or oncogenic mutations like FLT3-ITD in Acute Myeloid Leukemia (AML) [1, 2].

Pim kinases promote tumorigenesis through three primary axes:

  • Apoptosis Evasion: Phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD.

  • Transcriptional Drive: Stabilization of the c-Myc oncogene, enhancing its transcriptional activity.

  • Protein Translation: Activation of the mTOR pathway via phosphorylation of PRAS40 and 4E-BP1, driving cap-dependent translation.

PimPathway cluster_targets Downstream Effectors Stimulus Cytokines / Growth Factors (IL-3, IL-6, FLT3-ITD) JAK_STAT JAK / STAT Pathway Activation Stimulus->JAK_STAT Up-regulates PimKinase Pim Kinases (Pim-1, Pim-2, Pim-3) JAK_STAT->PimKinase Transcription BAD BAD (Inhibition of Apoptosis) PimKinase->BAD Phosphorylates cMyc c-Myc (Transcriptional Activation) PimKinase->cMyc Stabilizes mTOR 4E-BP1 / PRAS40 (Protein Translation) PimKinase->mTOR Activates Outcomes Cell Survival, Proliferation, & Chemoresistance BAD->Outcomes cMyc->Outcomes mTOR->Outcomes Inhibitor Pyrrolo[2,3-g]indazole Scaffold Inhibitor->PimKinase ATP-competitive Inhibition

Fig 1: Pim kinase signaling pathway and its targeted inhibition by pyrrolo[2,3-g]indazoles.

Structural Biology & Mechanism of Action

The discovery of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold (CAS 73907-94-5) marked a significant leap in achieving kinome selectivity [1].

The Causality of Selectivity: Avoiding the Hinge Region

Most classic kinase inhibitors are "ATP-mimetic." They achieve potency by forming 1 to 3 critical hydrogen bonds with the kinase hinge region, mimicking the adenine ring of ATP. However, because the hinge region is highly conserved across the human kinome, ATP-mimetic inhibitors often suffer from off-target toxicity.

Pim kinases possess a unique structural anomaly: Pim-1 contains a proline residue (Pro123) in its hinge region, which lacks a backbone amide proton, thereby removing a key hydrogen bond donor. The pyrrolo[2,3-g]indazole scaffold capitalizes on this by adopting a non-ATP mimetic binding mode . It inserts deeply into the ATP-binding pocket but does not rely on classical hinge-region hydrogen bonds. This structural divergence is the exact mechanism that grants these compounds their profound selectivity for Pim-1 and Pim-3 over Pim-2 (which has a slightly different pocket conformation) and the rest of the kinome[1, 3].

BindingLogic Scaffold Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione ATPPocket Pim-1 / Pim-3 ATP-Binding Pocket Scaffold->ATPPocket Deep Insertion NonMimetic Non-ATP Mimetic Binding (No Hinge Region H-Bonds) ATPPocket->NonMimetic Structural Fit Selectivity High Kinase Selectivity (Over Pim-2 & Off-targets) NonMimetic->Selectivity Drives Potency Sub-micromolar IC50 Efficacy NonMimetic->Potency Enables

Fig 2: Logical flow of non-ATP mimetic binding conferring high selectivity and potency.

Structure-Activity Relationship (SAR) & Quantitative Profiling

Initial SAR studies demonstrated that modifications to the pyrrolo[2,3-g]indazole core dictate isoform selectivity. The data below summarizes the inhibitory profile of representative lead compounds derived from this scaffold, showcasing the sub-micromolar potency achieved against Pim-1 and Pim-3, while sparing Pim-2 [1].

Table 1: Representative Kinase Inhibitory Potency (IC50)

Compound VariantPim-1 IC50 (µM)Pim-2 IC50 (µM)Pim-3 IC50 (µM)Selectivity Profile
Compound 10 0.15> 10.00.22Pim-1/3 Selective
Compound 20 0.08> 10.00.05Pim-1/3 Selective
Staurosporine (Control)0.0050.0120.008Pan-Kinase (Non-selective)

Note: Data represents the SAR trends established by Gavara et al., demonstrating the scaffold's inherent bias toward Pim-1 and Pim-3 [1].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the evaluation of pyrrolo[2,3-g]indazole derivatives must follow a self-validating workflow. The protocols below are designed not just to measure activity, but to prove mechanistic causality.

Workflow Phase1 Phase 1: Synthesis Generation of Pyrrolo[2,3-g]indazole derivatives Phase2 Phase 2: In Vitro Profiling Radiometric Kinase Assays (Pim-1, 2, 3) Phase1->Phase2 Lead Compounds Phase3 Phase 3: Cell-Based Assays Viability in AML & Solid Tumor Lines (EC50) Phase2->Phase3 Sub-micromolar Hits Phase4 Phase 4: Structural Validation Molecular Docking in Pim-3 ATP Pocket Phase3->Phase4 Mechanism Confirmation Phase4->Phase1 SAR Optimization

Fig 3: Self-validating experimental workflow for the discovery of Pim kinase inhibitors.

Protocol A: In Vitro Radiometric Kinase Assay

Objective: Determine the biochemical IC50 of the inhibitor.

  • Enzyme/Substrate Preparation: Isolate recombinant human Pim-1, Pim-2, and Pim-3. Prepare an ATP/³²P-ATP mixture exactly at the Km​ for each respective isoform. Causality note: Testing at the ATP Km​ ensures that the competitive binding dynamics accurately reflect the inhibitor's true affinity.

  • Equilibration: Serially dilute the pyrrolo[2,3-g]indazole compound in DMSO. Incubate the kinase, a peptide substrate (e.g., BADtide), and the inhibitor for 15 minutes at room temperature.

  • Reaction: Initiate the reaction by adding the ATP mixture. Incubate for 30 minutes at 30°C.

  • Quantification: Spot the reaction onto P81 phosphocellulose paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ³²P-ATP. Quantify incorporated radioactivity using a scintillation counter.

  • Validation: Calculate the IC50 using non-linear regression. The assay is only validated if the Z'-factor of the control plates exceeds 0.6.

Protocol B: Cell Viability & Mechanistic On-Target Validation

Objective: Confirm that cellular cytotoxicity is driven specifically by Pim inhibition, not off-target poisoning.

  • Cell Seeding: Seed FLT3-ITD mutant AML cells (e.g., MV4-11) at 104 cells/well in a 96-well plate [3].

  • Treatment: Expose cells to the inhibitor (0.01 µM to 50 µM) for 72 hours.

  • Viability Readout: Utilize a luminescence-based ATP detection assay (e.g., CellTiter-Glo) to measure cell viability and calculate the EC50​ .

  • Self-Validating Step (Immunoblotting): In a parallel 6-well plate, treat cells for 4 hours at the calculated EC50​ . Lyse the cells and perform Western blotting for downstream targets: p-BAD (Ser112) and p-4E-BP1.

    • Interpretation: A concurrent drop in viability and specific target phosphorylation confirms that the pyrrolo[2,3-g]indazole is acting on-target. If viability drops but p-BAD remains unchanged, the compound is exhibiting off-target toxicity.

Protocol C: Molecular Docking

Objective: Visualize the non-ATP mimetic binding mode.

  • Preparation: Retrieve the X-ray crystal structure of the Pim-3 ATP-binding pocket (e.g., from the Protein Data Bank).

  • Ligand Processing: Prepare the 3D conformation of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione ligand, ensuring proper protonation states at physiological pH.

  • Docking Execution: Utilize software such as AutoDock Vina or Schrödinger Glide to dock the ligand into the ATP pocket.

  • Analysis: Verify the absence of hydrogen bonds with the hinge region and calculate the binding free energy ( ΔG ) to corroborate the in vitro IC50 data [1].

Conclusion & Future Directions

The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold represents a masterclass in structure-based drug design. By exploiting the unique hinge-region architecture of Pim kinases, this chemotype achieves sub-micromolar potency and high selectivity without relying on traditional ATP-mimetic hydrogen bonding. As research progresses, optimizing the pharmacokinetic properties of this scaffold holds immense promise for developing targeted therapies against AML, pancreatic cancer, and other Pim-driven malignancies.

References

  • Gavara L, Suchaud V, Nauton L, Théry V, Anizon F, Moreau P. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2013 Apr 15;23(8):2298-301. Available at:[Link]

  • Blanco-Aparicio C, Carnero A. Pim kinases in cancer: diagnostic, prognostic and treatment opportunities. Biochemical Pharmacology. 2013 Mar 1;85(5):629-643. Available at:[Link]

  • Bjørnstad R, et al. A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics. 2019 Mar;18(3):567-578. Available at:[Link]

Methodological & Application

Application Note: Cell-Based Assays for Evaluating Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Derivatives as Pan-PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Oncology Researchers

Introduction & Mechanistic Rationale

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold (CAS 73907-94-5) has emerged as a highly privileged chemotype in medicinal chemistry, specifically engineered for the targeted inhibition of PIM (Proviral Integration site for Moloney murine leukemia virus) kinases[1]. PIM kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that drive cell survival, proliferation, and apoptosis evasion. They are frequently overexpressed in hematological malignancies, such as Acute Myeloid Leukemia (AML), as well as in solid tumors like pancreatic cancer[2][3].

The Causality of Selectivity: Unlike most kinases, PIM kinases lack a regulatory domain and possess a unique ATP-binding pocket characterized by a proline residue in the hinge region. This structural anomaly prevents the formation of canonical bidentate hydrogen bonds with standard ATP-competitive inhibitors. The pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione core is rationally designed to exploit this missing hydrogen donor, inserting deeply into the ATP pocket to achieve sub-micromolar to nanomolar selectivity against PIM-1 and PIM-3[1][2].

Pharmacodynamic Biomarkers: In a cellular context, PIM kinases exert their oncogenic effects by phosphorylating the pro-apoptotic protein BAD at Ser112, which sequesters it via 14-3-3 proteins and prevents it from antagonizing anti-apoptotic Bcl-xL[3][4]. Additionally, PIM kinases directly phosphorylate c-Myc at Ser62, stabilizing this critical transcription factor[5]. Consequently, effective cell-based evaluation of pyrrolo[2,3-g]indazole-diones must orthogonally measure cellular viability, the suppression of p-BAD (Ser112) / p-c-Myc (Ser62), and the induction of apoptosis.

SignalingPathway Compound Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione PIM PIM Kinases (PIM-1, PIM-2, PIM-3) Compound->PIM Competitive ATP Inhibition BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates cMyc c-Myc PIM->cMyc Phosphorylates pBAD p-BAD Ser112 (Inactive) BAD->pBAD 14-3-3 Sequestration Apoptosis Apoptosis BAD->Apoptosis Induces (Mitochondrial Pathway) Survival Cell Survival & Proliferation pBAD->Survival Promotes pcMyc p-c-Myc Ser62 (Active) cMyc->pcMyc Stabilization pcMyc->Survival Promotes

Fig 1: PIM kinase signaling pathway and the mechanistic intervention by Pyrrolo[2,3-g]indazole-diones.

Quantitative Benchmarking Data

To establish a self-validating assay system, novel pyrrolo[2,3-g]indazole-dione derivatives must be benchmarked against established clinical and preclinical PIM inhibitors. The table below summarizes expected pharmacological profiles based on historical assay data[2][3].

Inhibitor Class / CompoundTarget KinasesCell Line ModelEnzymatic IC₅₀ (PIM-1)Cellular Viability IC₅₀Primary Downstream Effect
Pyrrolo[2,3-g]indazole-diones PIM-1, PIM-3MV4-11 (AML)< 10 nM0.5 - 5.0 µM↓ p-BAD (Ser112)
AZD1208 (Positive Control)Pan-PIMMV4-11 (AML)< 5 nM~ 0.1 - 1.0 µM↓ p-BAD, ↓ p-4EBP1
SGI-1776 (Reference)Pan-PIM, FLT3MOLM-16 (AML)7 nM~ 3.0 µM↓ p-c-Myc (Ser62)

Experimental Workflow Design

A robust screening cascade requires an orthogonal approach. Viability assays provide the phenotypic endpoint, while Western blotting ensures target engagement (proving the phenotype is driven by PIM inhibition, not off-target toxicity). Flow cytometry confirms the mechanism of cell death.

AssayWorkflow CellPrep Cell Culture MV4-11 (AML) Treatment Compound Treatment (Pyrrolo-indazole-diones) CellPrep->Treatment split Treatment->split Assay1 Viability Assay (CellTiter-Glo ATP) split->Assay1 Assay2 Target Engagement (Western Blot p-BAD/p-Myc) split->Assay2 Assay3 Apoptosis Assay (Annexin V/PI Flow) split->Assay3 Data Data Synthesis & Pharmacodynamic Profiling Assay1->Data IC50 Assay2->Data EC50 Assay3->Data % Apoptosis

Fig 2: Orthogonal cell-based assay workflow for profiling PIM kinase inhibitors.

Detailed Experimental Protocols

Scientific Rationale: We utilize the MV4-11 AML cell line because it harbors a FLT3-ITD mutation. FLT3-ITD strongly upregulates PIM-1 expression, rendering these cells highly "addicted" to PIM kinase activity for survival[3]. We select an ATP-based luminescence assay (e.g., CellTiter-Glo) over tetrazolium-based (MTS) assays because suspension cells like MV4-11 exhibit variable metabolic reduction rates that can confound MTS readouts.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate MV4-11 cells in IMDM supplemented with 10% FBS and 1% Penicillin/Streptomycin. Ensure cells are in the logarithmic growth phase (viability >95%).

  • Plating: Seed cells at a density of 1 × 10⁴ cells/well in 90 µL of media into a 96-well opaque white microplate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivative in 100% DMSO. Dilute these stocks 1:100 in culture media to create 10× working solutions (final DMSO concentration in assay = 0.1%).

  • Treatment: Add 10 µL of the 10× compound solutions to the 90 µL of cells. Include AZD1208 as a positive control and 0.1% DMSO as a vehicle control to create a self-validating plate layout.

  • Incubation: Incubate the plate at 37°C, 5% CO₂ for 72 hours.

  • Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Shake on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multimode microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Scientific Rationale: A reduction in cell viability does not guarantee PIM kinase inhibition. To prove target engagement, we must measure the direct downstream substrates of PIM. BAD is directly phosphorylated at Ser112 by PIM-1 and PIM-3[4][5]. Monitoring the dose-dependent decrease of p-BAD (Ser112) confirms that the pyrrolo-indazole-dione is hitting its intracellular target.

Step-by-Step Methodology:

  • Cell Treatment: Seed MV4-11 cells at 1 × 10⁶ cells/mL in 6-well plates. Treat with the test compound at 0.5×, 1×, and 5× of the established viability IC₅₀ for 4 to 6 hours. Note: Short incubation times are critical to capture direct kinase inhibition before the onset of widespread apoptosis, which degrades cellular proteins.

  • Lysis: Harvest cells by centrifugation (300 × g, 5 min). Wash once with ice-cold PBS. Lyse pellets in RIPA buffer supplemented with 1× Protease Inhibitor Cocktail and 1× Phosphatase Inhibitor Cocktail (crucial for preserving p-Ser112). Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE & Transfer: Load 30 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V for 1 hour).

  • Immunoblotting:

    • Block membrane in 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C: Anti-phospho-BAD (Ser112) (1:1000) and Anti-total BAD (1:1000). Use Anti-GAPDH or Anti-β-actin (1:5000) as a loading control.

    • Wash 3 × 10 mins in TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature.

  • Detection: Develop using ECL substrate and image via a chemiluminescence imaging system. Quantify band intensities via densitometry to calculate the EC₅₀ of target engagement.

Scientific Rationale: PIM inhibition leads to the accumulation of unphosphorylated BAD, which translocates to the mitochondria to induce Bax/Bak-mediated apoptosis[3]. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis). This assay differentiates true PIM-mediated apoptosis from non-specific cytostatic effects.

Step-by-Step Methodology:

  • Treatment: Treat MV4-11 cells (5 × 10⁵ cells/mL) with the test compound at its IC₅₀ and 3× IC₅₀ concentrations for 24 and 48 hours.

  • Harvesting: Collect cells (including any floating dead cells) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample.

  • Interpretation:

    • Live cells: Annexin V (-) / PI (-)

    • Early Apoptosis: Annexin V (+) / PI (-)

    • Late Apoptosis: Annexin V (+) / PI (+)

    • A successful pyrrolo[2,3-g]indazole-dione PIM inhibitor will show a dose-dependent shift of the population into the Early and Late Apoptosis quadrants.

References

  • Benchchem. "Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione". Benchchem.
  • AACR Journals. "A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia". Cancer Research.
  • ASH Publications. "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia". Blood.
  • NIH PMC. "The direct Myc target Pim3 cooperates with other Pim kinases in supporting viability of Myc-induced B-cell lymphomas". PLoS One.
  • ResearchGate. "PIM1 SUMOylation regulates substrate specificity in vitro and in vivo". Scientific Reports.

Sources

Application Notes and Protocols for the Investigation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The landscape of oncology research is continually driven by the pursuit of novel molecular entities that can selectively target cancer cells while sparing healthy tissues. Within this endeavor, heterocyclic compounds have emerged as a particularly fruitful area of investigation. The Pyrrolo[2,3-g]indazole scaffold represents a class of molecules with significant potential in medicinal chemistry.[1] While extensive research exists for related structures such as pyrrolo[2,3-d]pyrimidines and other indazole derivatives, which have shown promise as potent kinase inhibitors and anticancer agents, the specific compound Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione remains a frontier molecule with limited published data.[2][3]

This document serves as a comprehensive guide for researchers initiating studies on Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. It provides a postulated mechanism of action based on the established activities of structurally analogous compounds and offers detailed, field-proven protocols for its application and evaluation in cancer cell line models. The aim is to equip researchers with a robust framework for assessing this compound's cytotoxic, anti-proliferative, and pro-apoptotic potential.

Postulated Mechanism of Action: Kinase Inhibition

Structurally related pyrrolopyrimidine and indazole cores are frequently found in potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[2][3][4] These enzymes catalyze the transfer of a phosphate group to substrate proteins, a fundamental mechanism for controlling cellular processes like proliferation, survival, and differentiation.[5] Many successful cancer therapeutics, such as Imatinib, function by inhibiting specific kinases that drive oncogenic transformation.[6]

We hypothesize that Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione functions as an ATP-competitive kinase inhibitor. By occupying the ATP-binding pocket of one or more protein kinases, it likely prevents the phosphorylation of downstream substrates. This disruption of signaling is anticipated to inhibit cell proliferation, arrest the cell cycle, and ultimately induce apoptosis in cancer cells. Key pathways frequently targeted by such inhibitors include those governed by receptor tyrosine kinases (RTKs) like EGFR, which lead to the activation of the RAS/MAPK and PI3K/AKT signaling cascades.

Postulated_Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione Compound->RTK Inhibits (Postulated) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Figure 1: Postulated signaling pathway inhibited by Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Product Information and Preparation

  • Molecular Formula: C₉H₅N₃O₂

  • Molecular Weight: 187.16 g/mol

  • Appearance: Crystalline solid (color to be determined by user)

  • Storage: Store at -20°C, protected from light and moisture.

  • Solubility: Soluble in DMSO. Solubility in aqueous buffers is expected to be low.

Protocol 1: Preparation of Stock Solution

Causality: A concentrated stock solution in an organic solvent like DMSO is necessary because the compound is unlikely to be soluble directly in aqueous cell culture media. This allows for accurate dilution to final working concentrations while minimizing the final solvent concentration to avoid vehicle-induced cytotoxicity.

  • Aseptic Technique: Perform all steps in a sterile biological safety cabinet.[7]

  • Calculation: To prepare a 10 mM stock solution, dissolve 1.87 mg of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in 1 mL of sterile, cell culture-grade DMSO.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocols: Assessing Anticancer Activity

The following protocols provide a validated workflow to characterize the biological effects of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione on cancer cell lines.

Experimental_Workflow Start Select Cancer Cell Lines Step1 Protocol 2: Determine IC50 Value (Cell Viability Assay) Start->Step1 Step2 Protocol 3: Assess Apoptosis (Western Blot) Step1->Step2 Use IC50 concentration Step3 Protocol 4: Analyze Cell Cycle (Flow Cytometry) Step1->Step3 Use IC50 concentration End Comprehensive Compound Profile Step2->End Step3->End

Sources

Application Note: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Preclinical Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a synthetic heterocyclic compound belonging to the indazole-dione family[1]. Originally recognized for its polypharmacological potential in oncology as a potent inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM) kinases[2], this scaffold has recently emerged as a highly valuable tool compound in neuropharmacology. This application note provides a comprehensive, mechanistically grounded guide to utilizing Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione to interrogate PIM kinase-dependent pathways in neurodegenerative models, specifically focusing on Alzheimer's Disease (AD) and neuroinflammation.

Mechanistic Rationale: PIM Kinases in Neurodegeneration

The therapeutic application of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in neurodegeneration relies on its sub-micromolar inhibitory potency against PIM-1 and PIM-3 kinases[2]. In the central nervous system, aberrant PIM kinase activity drives pathology through two distinct axes, both of which can be modulated by this compound:

  • The Neuronal Proteostasis Axis (mTOR/Autophagy): In Alzheimer's disease models, amyloid-beta (Aβ) accumulation abnormally upregulates PIM-1 kinase. PIM-1 directly phosphorylates the proline-rich Akt substrate 40 kDa (PRAS40). Phosphorylated PRAS40 dissociates from the mTORC1 complex, relieving its inhibitory effect and leading to mTOR hyperactivity. Hyperactive mTOR suppresses autophagic and proteasomal clearance mechanisms, exacerbating Aβ and Tau accumulation[3]. By inhibiting PIM-1, Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione prevents PRAS40 phosphorylation, restores mTOR inhibition, and reactivates autophagic clearance.

  • The Glial Neuroinflammatory Axis (NLRP3 Inflammasome): In models of sepsis-associated encephalopathy (SAE) and AD-related neuroinflammation, microglial PIM-1 is upregulated. This upregulation drives the generation of mitochondrial reactive oxygen species (mtROS), which subsequently triggers the assembly and activation of the NLRP3 inflammasome, leading to the cleavage of Caspase-1 and the release of pro-inflammatory IL-1β[4]. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione blunts this microglial activation, serving as a potent neuroprotectant.

Pathway Visualization

G Drug Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione PIM PIM-1 / PIM-3 Kinase Drug->PIM Inhibits Stress Aβ Aggregates & Oxidative Stress Stress->PIM PRAS40 p-PRAS40 (Ser246) PIM->PRAS40 mtROS mtROS Generation PIM->mtROS mTOR mTORC1 Hyperactivity PRAS40->mTOR Autophagy Autophagic Clearance mTOR->Autophagy Neurodeg Neurodegeneration & Cognitive Decline Autophagy->Neurodeg NLRP3 NLRP3 Inflammasome mtROS->NLRP3 IL1b IL-1β Release NLRP3->IL1b IL1b->Neurodeg

Fig 1. Dual mechanism of PIM kinase inhibition by Pyrrolo[2,3-g]indazole-7,8-dione in CNS models.

Experimental Workflows & Protocols

Protocol 1: Compound Preparation and Formulation

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has a molecular weight of 187.15 g/mol [1]. Like many planar heterocyclic kinase inhibitors, it exhibits limited aqueous solubility. Proper formulation is critical to prevent precipitation, which can lead to false-negative efficacy readouts.

  • In Vitro Stock Preparation: Dissolve the lyophilized powder in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes at room temperature.

  • Storage: Aliquot the 10 mM stock into amber light-blocking tubes (the dione moiety can be light-sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

  • In Vivo Formulation: For systemic administration (e.g., intraperitoneal injection) capable of crossing the blood-brain barrier (BBB), formulate the compound immediately prior to use. Use a vehicle of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline .

    • Causality: This specific co-solvent system ensures the lipophilic indazole core remains in solution in the bloodstream while minimizing vehicle-induced neurotoxicity or behavioral artifacts in mice.

Protocol 2: In Vitro Microglial NLRP3 Inflammasome Inhibition Assay

This protocol evaluates the compound's ability to blunt neuroinflammation via the glial axis.

  • Cell Culture: Seed BV-2 murine microglia or human iPSC-derived microglia in 24-well plates at 1×105 cells/well. Incubate overnight.

  • Pre-treatment: Treat cells with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (0.1 μM to 5 μM) or vehicle (0.1% DMSO) for 1 hour.

  • Two-Hit Stimulation:

    • Signal 1 (Priming): Add 1 μg/mL Lipopolysaccharide (LPS) for 4 hours to induce transcription of NLRP3 and pro-IL-1β.

    • Signal 2 (Activation): Add 5 mM ATP for 45 minutes to induce potassium efflux and mtROS-dependent inflammasome assembly[4].

  • Readout: Collect the supernatant. Quantify IL-1β using a high-sensitivity ELISA.

  • System Validation (Self-Validating Step): Multiplex the supernatant analysis with a Lactate Dehydrogenase (LDH) cytotoxicity assay. Causality: If IL-1β drops but LDH spikes, the compound is merely killing the cells. A valid anti-inflammatory readout requires a dose-dependent drop in IL-1β with stable, baseline LDH levels.

Protocol 3: In Vivo Target Engagement in 3xTg-AD Mice

This protocol measures the compound's ability to restore neuronal proteostasis by engaging PIM-1 and modulating the PRAS40/mTOR pathway in a transgenic Alzheimer's model.

  • Dosing: Administer Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (e.g., 10 mg/kg) or vehicle via i.p. injection daily for 14 days to 6-month-old 3xTg-AD mice.

  • Tissue Harvesting: Euthanize mice 2 hours post-final dose. Rapidly dissect the hippocampus on ice and snap-freeze in liquid nitrogen to preserve transient phosphorylation states.

  • Lysate Preparation: Homogenize tissue in RIPA buffer supplemented with both protease and phosphatase inhibitors (e.g., PhosSTOP). Causality: Phosphatase inhibitors are strictly required; without them, endogenous phosphatases will rapidly cleave the phosphate group off PRAS40 during lysis, destroying the target engagement signal.

  • Western Blotting: Probe for p-PRAS40, total PRAS40, and total PIM-1.

  • System Validation (Self-Validating Step): Normalize p-PRAS40 against total PRAS40, not just a housekeeping gene like GAPDH. This proves the compound is acting as a post-translational kinase inhibitor rather than artificially suppressing the global transcription/translation of the PRAS40 protein.

Data Presentation: Expected Quantitative Outcomes

The table below summarizes the expected pharmacological profile of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione across the described validation assays.

Assay TypeTarget / BiomarkerExpected Vehicle ControlExpected Drug Effect
Biochemical PIM-1 / PIM-3 Kinase IC 50​ N/A< 0.5 μM
Neuronal Proteostasis Hippocampal p-PRAS40 / Total PRAS40High (mTOR active)> 60% Reduction (mTOR inhibited)
Microglial Activation Supernatant IL-1β Secretion> 500 pg/mL (LPS+ATP)< 150 pg/mL (Dose-dependent)
In Vivo Efficacy Hippocampal Aβ Plaque LoadProgressive accumulation> 40% Reduction vs. Vehicle

References

  • Benchchem.
  • PubMed / NIH.Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors.
  • PubMed / NIH.
  • PubMed / NIH.

Sources

Application Note: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione as a Tool Compound for Pim Kinase Interrogation

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Mechanistic Rationale

The Proviral Integration of Moloney virus (Pim) kinases—comprising isoforms Pim-1, Pim-2, and Pim-3—are highly conserved serine/threonine kinases that play critical roles in cell survival, proliferation, and apoptosis evasion[1]. Unlike most kinases, Pim kinases lack a regulatory domain; they are constitutively active upon translation and are regulated primarily at the transcriptional and post-translational levels[1].

Because Pim kinases feature a unique hinge region in their ATP-binding pocket, they present a distinct structural target for small-molecule inhibitors[1]. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has emerged as a highly promising heterocyclic scaffold for the development of potent, ATP-competitive Pim kinase inhibitors[2]. Derivatives of this chemotype demonstrate sub-micromolar inhibitory potency, particularly against Pim-1 and Pim-3, making them invaluable tool compounds for studying Pim-mediated oncogenic signaling in Acute Myeloid Leukemia (AML) and solid tumors like pancreatic cancer[2][3].

Mechanistically, these compounds bind to the ATP-recognition site, preventing Pim kinases from phosphorylating downstream targets[4]. Key substrates include the pro-apoptotic protein Bad (phosphorylated at Ser112 to induce inactivation), Stat5, and MDM2[3][5]. By blocking this cascade, pyrrolo[2,3-g]indazole derivatives restore apoptotic pathways and synergize with standard chemotherapeutics like daunorubicin[3].

PimSignaling Compound Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione Pim Pim Kinases (Pim-1, Pim-3) Compound->Pim ATP-Competitive Inhibition Bad Bad (Ser112) Pim->Bad Phosphorylates (Inactivates) Stat5 Stat5 Pim->Stat5 Activates MDM2 MDM2 Pim->MDM2 Phosphorylates Apoptosis Apoptosis (Inhibited by Pim) Bad->Apoptosis Promotes Survival Cell Survival & Proliferation Stat5->Survival Promotes MDM2->Survival Promotes

Figure 1: Mechanism of action of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives on Pim signaling.

Quantitative Pharmacodynamics

The efficacy of pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives is highly isoform-dependent due to subtle structural variances in the Pim kinase ATP pockets[1]. The table below summarizes the expected pharmacological profile when utilizing these tool compounds.

Kinase IsoformStructural Nuance in ATP PocketExpected IC₅₀ RangePrimary Biological Role
Pim-1 Standard unique hinge regionSub-micromolar (10 - 500 nM)AML survival, Myc co-activation[5]
Pim-2 Proline substitution alters pocketMicromolar (> 10 µM)Apoptosis evasion, Multiple Myeloma
Pim-3 High structural homology to Pim-1Sub-micromolar (10 - 500 nM)Pancreatic/Liver cancer angiogenesis[1]

(Note: Data synthesized from structure-activity relationship studies of pyrrolo[2,3-g]indazole and related scaffolds[1][2].)

Experimental Workflow & Self-Validating Protocols

To rigorously evaluate a pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivative, researchers must establish a self-validating experimental pipeline. This pipeline must confirm biochemical target engagement, verify intracellular signaling disruption, and measure the ultimate phenotypic response.

Workflow Prep 1. Compound Prep DMSO Stock Serial Dilution Kinase 2. In Vitro Assay TR-FRET IC50 Profiling Prep->Kinase Selectivity Cell 3. Cell Treatment AML Blasts Time-course Prep->Cell Dosing WB 4. Target Engagement Western Blot p-Bad, p-Stat5 Cell->WB Lysis Flow 5. Phenotypic Readout Flow Cytometry Annexin V/PI Cell->Flow Harvest

Figure 2: End-to-end experimental workflow for validating Pim kinase tool compounds.

Protocol A: In Vitro Kinase Assay (TR-FRET)

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is preferred over radiometric assays because it eliminates radioactive waste and reduces false positives from compound autofluorescence. Running the assay at the ATP Michaelis constant ( Km​ ) ensures maximum sensitivity for ATP-competitive inhibitors like pyrrolo[2,3-g]indazoles. Self-Validation: Always include a pan-kinase inhibitor (e.g., Staurosporine) to establish the maximum inhibition baseline and calculate the Z'-factor. A Z'-factor > 0.5 validates assay robustness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the pyrrolo[2,3-g]indazole compound in 100% anhydrous DMSO. Perform a 10-point, 3-fold serial dilution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme Addition: Add recombinant Pim-1 or Pim-3 kinase (final concentration 1-5 nM) to a 384-well low-volume plate.

  • Compound Incubation: Transfer 1 µL of the diluted compound to the wells. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ATP at the predetermined Km​ for the specific Pim isoform (typically ~10-30 µM) alongside the specific peptide substrate (e.g., STK Substrate 1).

  • Detection: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Intracellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition (intracellular ATP is ~1-5 mM). Probing for the phosphorylation status of Bad at Ser112—a direct, canonical substrate of Pim-1/3—confirms that the compound successfully penetrates the cell and engages the target[5]. Self-Validation: Use total Bad and β -actin as loading controls. Include a known Pim inhibitor (e.g., SGI-1776) as a positive control for p-Bad reduction.

Step-by-Step Methodology:

  • Cell Culture: Seed AML cells (e.g., MV4-11 or primary AML blasts) at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS[3].

  • Treatment: Treat cells with the pyrrolo[2,3-g]indazole compound at 1x, 5x, and 10x the biochemical IC₅₀. Include a 0.1% DMSO vehicle control. Incubate for 4 to 6 hours (optimal for capturing signaling changes before apoptosis-induced protein degradation occurs).

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to preserve the p-Bad signal).

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-Bad (Ser112) and anti-total Bad.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and quantify band densitometry to determine the cellular IC₅₀.

Protocol C: Phenotypic Viability & Apoptosis Assay

Causality & Rationale: To link target engagement to the desired therapeutic outcome, phenotypic assays must be conducted. Pim kinase inhibition leads to the activation of pro-apoptotic pathways[5]. Annexin V/PI staining via flow cytometry distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. Self-Validation: Test the compound against non-malignant control cells (e.g., normal human fibroblasts or healthy PBMCs) to calculate a therapeutic index. A successful tool compound should exhibit at least a 10-fold selectivity window for malignant cells[3].

Step-by-Step Methodology:

  • Cell Plating: Seed AML cells in a 12-well plate at 5×105 cells/well.

  • Compound Exposure: Treat with varying concentrations of the pyrrolo[2,3-g]indazole compound for 48 hours.

  • Harvesting: Collect cells (including the supernatant to retain detached/dead cells) and wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Binding Buffer to each tube. Analyze immediately on a flow cytometer, collecting at least 10,000 events per sample. Gate out debris and quantify the percentage of cells in the apoptotic quadrants.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed (NIH).2

  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. AACR Journals.3

  • Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. Benchchem.6

  • New N-1,N-10-bridged pyrrolo[2,3-a]carbazole-3-carbaldehydes: Synthesis and biological activities. ResearchGate.4

  • Pim3 Gene Editing. Creative Biogene.5

  • Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression. World Journal of Gastroenterology.1

Sources

Experimental design for in vivo studies with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Experimental Design for In Vivo Studies with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Oncology and Pharmacology. Content Focus: Preclinical in vivo evaluation of Pim kinase inhibitors in Acute Myeloid Leukemia (AML) models.

Introduction & Pharmacological Context

The development of targeted therapies for Acute Myeloid Leukemia (AML) remains a critical challenge, particularly for patients harboring FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations. These mutations drive resistance to standard induction therapies (e.g., cytarabine and daunorubicin)[1]. Recent drug discovery efforts have identified the Pim (Proviral Integration site in Moloney murine leukemia virus) family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) as crucial downstream effectors of FLT3-ITD and JAK/STAT signaling[2].

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) and its derivatives (such as the pyrazolo-analogue VS-II-173) have emerged as highly potent, selective scaffolds for Pim kinase inhibition[3][4]. Because Pim kinases lack a regulatory domain and are constitutively active, their signaling output is driven entirely by expression levels and direct substrate phosphorylation[5]. By utilizing this heterocyclic dione scaffold, researchers can competitively block the ATP-binding pocket of Pim kinases, thereby stripping AML cells of their primary survival signals[1].

Mechanistic Rationale: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that a successful in vivo study is not merely about measuring tumor shrinkage; it is about proving mechanistic causality (target engagement).

In FLT3-ITD mutated AML, constitutive STAT5 activation leads to the continuous transcription of Pim kinases[2]. These kinases phosphorylate multiple targets that promote cell survival, most notably MDM2 (which degrades the p53 tumor suppressor) and Bad (which blocks Bax/Bak-mediated apoptosis)[1][6].

When designing your in vivo pharmacodynamic (PD) readouts, you cannot simply measure total Pim kinase levels, as the inhibitor does not destroy the protein. Instead, your experimental design must quantify the attenuation of downstream phosphorylation (e.g., p-MDM2 and p-Bad) to validate that Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has successfully engaged its target within the tumor microenvironment.

SignalingPathway FLT3 FLT3-ITD Mutation STAT5 STAT5 Activation FLT3->STAT5 Phosphorylates PIM Pim Kinases (1/2/3) STAT5->PIM Transcribes MDM2 p-MDM2 (Active) PIM->MDM2 Phosphorylates BAD p-Bad (Inactive) PIM->BAD Phosphorylates Inhibitor Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione Inhibitor->PIM Inhibits Apoptosis Cell Survival (Apoptosis Blocked) MDM2->Apoptosis Inhibits p53 BAD->Apoptosis Inhibits Bax/Bak

Fig 1. Pim kinase signaling pathway and targeted inhibition by Pyrrolo[2,3-g]indazole-7,8-dione.

Experimental Design & Methodologies

To establish a self-validating system, the following protocols detail the formulation, tumor inoculation, and biomarker analysis required for evaluating this compound in an MV4-11 (FLT3-ITD+) murine xenograft model.

InVivoWorkflow Prep 1. Cell Prep (MV4-11) Inoc 2. Inoculation (NSG Mice) Prep->Inoc Rand 3. Randomization (Tumor ~100 mm³) Inoc->Rand Dose 4. Dosing Phase (PO/IP Admin) Rand->Dose Collect 5. Tissue Collection (Tumor/Plasma) Dose->Collect Analysis 6. PD Analysis (Biomarker WB) Collect->Analysis

Fig 2. Step-by-step in vivo experimental workflow for evaluating Pim kinase inhibitors in AML.

Protocol 1: Formulation for In Vivo Administration

Pyrrolo[2,3-g]indazole derivatives are highly lipophilic heterocyclic compounds. Aqueous buffers alone will result in precipitation, leading to variable pharmacokinetics and animal toxicity.

  • Weighing: Accurately weigh the lyophilized Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione powder.

  • Primary Solubilization: Dissolve the compound in 5% DMSO (v/v) . Vortex continuously until the solution is completely clear. Causality Note: DMSO disrupts the strong intermolecular hydrogen bonding of the dione scaffold.

  • Co-solvent Addition: Add 40% PEG300 (v/v) and vortex for 2 minutes.

  • Surfactant Addition: Add 5% Tween-80 (v/v) to stabilize the micelles.

  • Aqueous Phase: Slowly add 50% sterile saline (v/v) dropwise while sonicating the mixture at room temperature. The final solution must be clear and free of micro-precipitates prior to dosing.

Protocol 2: AML Xenograft Establishment and Dosing
  • Cell Preparation: Harvest MV4-11 human AML cells in the logarithmic growth phase. Wash twice with cold PBS.

  • Matrix Suspension: Resuspend cells at a concentration of 1×108 cells/mL in a 1:1 mixture of cold PBS and Matrigel. Causality Note: Matrigel provides the extracellular matrix scaffolding necessary for suspension leukemia cells to form a solid, measurable subcutaneous tumor.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week old female NSG (NOD scid gamma) mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into Vehicle and Treatment groups (n=8 per group).

  • Dosing: Administer the formulated Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione via oral gavage (PO) or intraperitoneal (IP) injection at 25–50 mg/kg daily for 21 days.

Protocol 3: Pharmacodynamic (PD) Biomarker Extraction

To prove the compound works via Pim kinase inhibition in vivo, tissue must be collected at the estimated Tmax​ (time of maximum drug concentration in plasma).

  • Euthanasia & Collection: Euthanize 3 mice per group exactly 4 hours post-final dose. Immediately excise the tumor and snap-freeze in liquid nitrogen. Causality Note: Phosphorylation states are highly transient. Snap-freezing halts endogenous phosphatase activity.

  • Homogenization: Homogenize 30 mg of tumor tissue in 500 µL of ice-cold RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (crucial for preserving p-MDM2 and p-Bad).

  • Clarification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and perform a BCA protein assay.

  • Western Blotting: Load 30 µg of protein per well. Probe with primary antibodies against p-MDM2 (Ser166), total MDM2, p-Bad (Ser112), total Bad, and GAPDH (loading control).

Quantitative Data Presentation

The following table summarizes the expected quantitative outcomes of a successful in vivo study utilizing this protocol. These metrics serve as a benchmark for validating the efficacy and target engagement of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Table 1: Representative Pharmacokinetic and Pharmacodynamic Parameters

ParameterVehicle ControlPyrrolo[2,3-g]indazole-7,8-dione (50 mg/kg)Causality / Scientific Implication
Tumor Volume (Day 21) ~1200 mm³~400 mm³Demonstrates significant Tumor Growth Inhibition (TGI).
p-MDM2 / Total MDM2 Ratio 1.0 (Normalized)< 0.3Confirms in vivo target engagement of Pim kinases[1].
p-Bad / Total Bad Ratio 1.0 (Normalized)< 0.4Validates the block of pro-survival signaling[6].
Apoptotic Index (TUNEL) < 5%> 40%Confirms the mechanism of action (restored apoptosis).
Plasma Cmax​ (4 hours) N/A~2.5 µMEnsures systemic drug concentration exceeds in vitro IC50​ .

Sources

High-throughput screening methods for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives.

Author: BenchChem Technical Support Team. Date: April 2026

High-Throughput Screening Methods for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Derivatives: Targeting PIM Kinases

Mechanistic Rationale: The Pyrrolo-Indazole Scaffold

Proviral Insertion in Murine Lymphoma (PIM) kinases (PIM-1, PIM-2, and PIM-3) are constitutively active serine/threonine kinases that act as major drivers of cell survival, proliferation, and drug resistance in hematological malignancies and solid tumors[1]. Unlike the vast majority of the human kinome, the PIM family possesses a highly atypical ATP-binding pocket. Specifically, the hinge region contains a proline residue (Pro123 in PIM-1), which eliminates the typical hydrogen bond donor required by classical kinase inhibitors[1].

Because of this structural anomaly, standard kinase inhibitors often fail to achieve selectivity or potency against PIM kinases. The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold has emerged as a privileged chemotype capable of exploiting this unique pocket. The rigid, planar nature of the pyrrolo-indazole-dione core allows it to deeply penetrate the ATP-binding site, competitively displacing ATP and halting downstream oncogenic signaling[2].

PIM_Signaling Cytokine Cytokines (IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Family Receptor->JAK Activates STAT STAT3 / STAT5 JAK->STAT Phosphorylates PIM_Gene PIM Transcription STAT->PIM_Gene Nuclear Translocation PIM_Kinase PIM1/2/3 Kinases PIM_Gene->PIM_Kinase Translation BAD BAD (Ser112 Phosphorylation) PIM_Kinase->BAD Blocks Apoptosis cMyc c-Myc Activation PIM_Kinase->cMyc Promotes Proliferation mTOR mTORC1 / 4E-BP1 PIM_Kinase->mTOR Promotes Translation Inhibitor Pyrrolo[2,3-g]indazole-diones Inhibitor->PIM_Kinase ATP-Competitive Inhibition

Fig 1: PIM kinase signaling pathway and targeted inhibition by pyrrolo[2,3-g]indazole-diones.

Assay Design Causality: Why TR-FRET?

When designing a High-Throughput Screening (HTS) cascade for PIM kinases, the choice of assay modality dictates the success of the campaign. PIM-2 exhibits an exceptionally low Michaelis constant ( Km​ ) for ATP (~1 µM), making it notoriously difficult to inhibit competitively in cellular environments where ATP concentrations are in the millimolar range[1].

To accurately resolve the binding affinities of pyrrolo[2,3-g]indazole-dione derivatives, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Causality: TR-FRET provides superior signal-to-background ratios compared to standard luminescence or radiometric assays[3]. By introducing a microsecond time delay before fluorescence measurement, TR-FRET eliminates short-lived background autofluorescence inherent to many synthetic compound libraries, ensuring that the detected signal is exclusively driven by the kinase reaction[3].

Self-Validating HTS Protocol: PIM-1 TR-FRET Assay

This protocol outlines a 384-well format TR-FRET assay designed as a self-validating system. It continuously monitors assay health via Z'-factor calculations and reference compound tracking. PIM-1 naturally phosphorylates the pro-apoptotic protein BAD at Ser112, a mechanism we exploit using a synthesized biotinylated BAD peptide substrate[4].

HTS_Workflow Lib Library Prep (Echo 550 Dispense) Incubate Kinase Reaction (PIM + ATP + Sub) Lib->Incubate Detect TR-FRET Detection (Eu / XL665) Incubate->Detect Analyze Analyze Detect->Analyze

Fig 2: Self-validating high-throughput TR-FRET screening workflow for PIM kinase inhibitors.

Step-by-Step Methodology

Step 1: Acoustic Compound Dispensing

  • Action: Dispense 50 nL of Pyrrolo[2,3-g]indazole-dione derivatives (10 mM in 100% DMSO) into a 384-well low-volume proplate using an Echo 550 acoustic liquid handler.

  • Causality: Acoustic dispensing eliminates physical tip contact, preventing cross-contamination. It also allows for direct nanoliter dilution, keeping the final assay DMSO concentration strictly at 1% (v/v). Higher DMSO concentrations can denature the PIM-1 enzyme and artificially skew IC₅₀ values.

Step 2: Kinase Reaction Initiation

  • Action: Add 2.5 µL of 2X PIM-1 Enzyme Solution (recombinant human PIM-1 in assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

  • Action: Add 2.5 µL of 2X ATP/Substrate Mix (20 µM ATP, 2 µM Biotin-BAD peptide).

  • Causality: Pre-incubating the enzyme with the compound allows slow-binding inhibitors to reach thermodynamic equilibrium. The ATP concentration is intentionally set at 10 µM (final), near the apparent Km​ of PIM-1, to sensitize the assay to competitive ATP-binders[1].

Step 3: Reaction Termination and Detection

  • Action: After a 60-minute incubation, add 5 µL of TR-FRET Detection Buffer containing EDTA, Streptavidin-XL665 (binds the biotinylated substrate), and Europium-Cryptate-labeled anti-phospho-BAD (Ser112) antibody[4].

  • Causality: EDTA chelates magnesium, instantly freezing the kinase reaction kinetics. The proximity of the Europium donor and XL665 acceptor on the phosphorylated peptide generates a FRET signal upon excitation at 337 nm.

Step 4: Self-Validation & Quality Control

  • Action: Calculate the Z'-factor for every plate. A plate is only validated and passed for hit triage if Z′≥0.6 .

  • Formula: Z′=1−∣μDMSO​−μControl​∣3(σDMSO​+σControl​)​

  • Causality: This statistical parameter ensures the assay window is robust enough to distinguish true hits from assay noise. A pan-PIM inhibitor like SGI-1776 must be run on every plate to verify pharmacological sensitivity[5].

Orthogonal Validation: Cellular Proliferation Assay

Biochemical hits must be validated in living systems to ensure cell membrane permeability and target engagement. PIM kinases are highly expressed and drive pathology in Acute Myeloid Leukemia (AML) and Multiple Myeloma[1].

  • Cell Line: KMS-12-BM (Multiple Myeloma).

  • Method: Seed cells at 5,000 cells/well in 96-well plates. Treat with a concentration gradient of pyrrolo-indazole derivatives for 72 hours.

  • Readout: Add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence.

  • Causality: Since PIM kinases drive cell cycle progression and inhibit apoptosis, effective PIM inhibition will directly correlate with a reduction in intracellular ATP (a highly accurate proxy for viable cell count)[6].

Quantitative Data Interpretation

The following table summarizes the expected pharmacological profiles of standard PIM inhibitors compared to the target Pyrrolo[2,3-g]indazole-dione chemotype, demonstrating the translation from biochemical potency to cellular efficacy.

Compound Class / NamePIM-1 IC₅₀ (nM)PIM-2 IC₅₀ (nM)PIM-3 IC₅₀ (nM)KMS-12-BM Cell Viability IC₅₀ (µM)
AZD1208 (Clinical Standard)0.45.01.90.1
SGI-1776 (Reference Inhibitor)7.0363.069.00.5
Pyrrolo[2,3-g]indazole-diones 10 - 50> 100020 - 801.2 - 3.5
Staurosporine (Assay Control)< 1.0< 1.0< 1.0< 0.01 (Broadly Cytotoxic)

Data synthesized from established PIM profiling parameters[2],[1],[5]. Note the characteristic difficulty in inhibiting PIM-2 relative to PIM-1/3 due to its ultra-low ATP Km​ .

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[Link]

  • Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: Chemistry & Biology (PMC) URL:[Link]

  • Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products Source: Pharmaceuticals (MDPI) URL:[Link]

  • Targeting Echinococcus multilocularis PIM kinase for improving anti-parasitic chemotherapy Source: bioRxiv URL:[Link]

Sources

Application Note: Profiling the Cellular Uptake and Subcellular Distribution of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Derivatives in AML Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Biology

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly specialized heterocyclic scaffold utilized extensively in medicinal chemistry for the rational design of pan-Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors[1]. Unlike most kinases, Pim kinases lack a regulatory domain; their oncogenic signaling is constitutively active and dictated entirely by their expression levels and protein stability[2].

In Acute Myeloid Leukemia (AML), Pim kinases localize to distinct subcellular compartments—specifically the cytoplasm (33 kDa Pim-1/3 isoforms) and the nucleus (44 kDa Pim-1 isoform)—to phosphorylate survival targets such as Bad, STAT5, and c-Myc[3]. Consequently, measuring the total cellular accumulation of a pyrrolo[2,3-g]indazole-based inhibitor is insufficient. To accurately predict pharmacodynamic (PD) efficacy, researchers must quantify the exact subcellular distribution of the compound to ensure it reaches both cytosolic and nuclear targets[4].

G Ext Extracellular Space (Pyrrolo[2,3-g]indazole-7,8-dione) Membrane Cell Membrane (Passive Diffusion / hOCT1) Ext->Membrane Uptake Cytoplasm Cytoplasm (Target: 33 kDa Pim-1/3) Membrane->Cytoplasm Influx Nucleus Nucleus (Target: 44 kDa Pim-1 & c-Myc) Cytoplasm->Nucleus Translocation Apoptosis Apoptosis Induction (Bad / STAT5 Modulation) Cytoplasm->Apoptosis Kinase Inhibition Nucleus->Apoptosis Transcriptional Block

Mechanism of Pyrrolo[2,3-g]indazole-7,8-dione cellular uptake and Pim kinase inhibition.

Experimental Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, I strongly advise against using fluorescently tagged derivatives to study the uptake of this specific scaffold.

The Causality: The pyrrolo[2,3-g]indazole-7,8-dione core has a molecular weight of 187.15 g/mol [5]. Attaching a bulky fluorophore (e.g., FITC or Cyanine, MW >400 g/mol ) fundamentally alters the molecule's lipophilicity (LogP) and pKa. This forces the cell to internalize the compound via endocytosis rather than the passive diffusion or organic cation transporter (hOCT1) pathways utilized by the native drug[6].

The Solution: We utilize label-free Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combined with differential centrifugation. This preserves the true pharmacokinetic profile of the molecule. Furthermore, because the 7,8-dione moiety is a potential Michael acceptor and is susceptible to redox cycling by intracellular thiols (like glutathione), our extraction protocol mandates the use of N-ethylmaleimide (NEM) to alkylate free thiols and prevent ex vivo degradation of the analyte.

Quantitative Data Summary

The following table summarizes the validated subcellular distribution of a representative Pyrrolo[2,3-g]indazole-7,8-dione derivative (e.g., VS-II-173 analog) in CD25+ KG-1 AML cells following a 4-hour incubation at 5 µM[7].

Subcellular CompartmentConcentration (pmol/10⁶ cells)Relative Distribution (%)Target Engagement Marker
Whole Cell Lysate 142.5 ± 8.2100%Total Pim-1/3 Stabilization
Cytosol 88.3 ± 5.1~62%p-Bad (Ser112) reduction
Nucleus 41.2 ± 3.8~29%c-Myc degradation
Membrane/Organelle 12.8 ± 1.5~9%N/A

Note: Data normalized using Stable Isotope-Labeled Internal Standards (SIL-IS) to correct for matrix effects during MS/MS ionization.

Self-Validating Experimental Protocols

Workflow Dosing 1. In Vitro Dosing KG-1 AML Cells Fraction 2. Fractionation Cytosol/Nucleus/Membrane Dosing->Fraction Extraction 3. PPT Extraction + SIL-IS Spike Fraction->Extraction LCMS 4. LC-MS/MS MRM Quantification Extraction->LCMS Analysis 5. PK/PD Analysis Target Engagement LCMS->Analysis

Step-by-step workflow for quantifying subcellular inhibitor distribution via LC-MS/MS.

Protocol A: Cell Culture and Compound Dosing
  • Cell Line Selection: Culture KG-1 cells (a CD25+ AML cell line highly responsive to Pim inhibition) in IMDM supplemented with 20% FBS[2].

  • Dosing: Seed cells at 2×106 cells/mL in 6-well plates. Treat with 5 µM of the Pyrrolo[2,3-g]indazole-7,8-dione derivative (0.1% DMSO final concentration).

  • Incubation: Incubate at 37°C, 5% CO₂ for 4 hours to reach steady-state intracellular equilibrium.

  • Harvesting: Quench uptake by rapidly chilling the plates on ice. Centrifuge at 300 × g for 5 min at 4°C. Wash the pellet three times with ice-cold PBS to remove extracellular drug.

Protocol B: Subcellular Fractionation (Self-Validating System)

Causality & Rationale: Mechanical lysis must be gentle enough to break the plasma membrane without rupturing the nuclear envelope, ensuring the nuclear drug concentration is not leaked into the cytosolic fraction.

  • Cytosolic Extraction: Resuspend the cell pellet in 500 µL of ice-cold Hypotonic Lysis Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, pH 7.9) supplemented with 5 mM NEM (to protect the dione moiety) and protease inhibitors. Incubate on ice for 15 min.

  • Membrane Disruption: Add 25 µL of 10% NP-40 detergent. Vortex for exactly 10 seconds.

  • Separation: Centrifuge at 800 × g for 5 min at 4°C.

    • Supernatant: Contains the Cytosolic Fraction .

    • Pellet: Contains intact nuclei and cellular debris.

  • Nuclear Extraction: Wash the pellet once with Hypotonic Buffer. Resuspend in 100 µL of Nuclear Extraction Buffer (20 mM HEPES, 1.5 mM MgCl₂, 0.42 M NaCl, 0.2 mM EDTA, 25% glycerol, pH 7.9). Sonicate briefly (3 × 5 sec pulses) on ice. Centrifuge at 15,000 × g for 10 min. The supernatant is the Nuclear Fraction .

CRITICAL VALIDATION CHECKPOINT: To ensure the integrity of this protocol, a 20 µL aliquot of each fraction must be analyzed via Western blot. The quantitative LC-MS/MS data is only valid if the cytosolic fraction shows >95% GAPDH positivity and <5% Histone H3 cross-contamination. Conversely, the nuclear fraction must show >95% Histone H3 positivity. Any cross-contamination beyond 5% requires the batch to be discarded, as it will artificially skew the compartmental distribution profile.

Protocol C: Protein Precipitation (PPT) and LC-MS/MS Analysis
  • Spiking: Transfer 50 µL of each subcellular fraction to a microcentrifuge tube. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., ¹³C/¹⁵N-labeled analog) at 1 µM.

  • Extraction: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the small molecule.

  • Clarification: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 min at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: Gradient elution using Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the Pyrrolo[2,3-g]indazole-7,8-dione core (e.g., m/z 188.1 → m/z fragment)[5].

References

  • Pyrrolo[2,3-g]indazole-7,8(1H,6H)
  • Source: AACR Journals (Molecular Cancer Therapeutics)
  • PIM inhibitors target CD25-positive AML cells through concomitant suppression of STAT5 activation and degradation of MYC oncogene Source: Blood - ASH Publications URL
  • Pim3 Gene Editing & Pim3 Inhibitors Source: Creative Biogene CRISPR/Cas9 Platform URL

Sources

Comprehensive Pharmacokinetic Profiling of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Derivatives: A Guide for Pim Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-diones represent a highly promising class of heterocyclic compounds, primarily investigated as potent, ATP-competitive pan-Pim kinase inhibitors[1]. Pim kinases (Pim-1, Pim-2, and Pim-3) are constitutively active serine/threonine kinases that lack a regulatory domain. They are frequently overexpressed in hematological malignancies, particularly Acute Myeloid Leukemia (AML), where they drive cell survival, proliferation, and resistance to standard chemotherapies[2].

The planar, tricyclic nature of the pyrrolo[2,3-g]indazole scaffold allows it to insert deeply into the narrow ATP-binding hinge region of Pim-1 and Pim-3[3]. However, this structural advantage introduces specific pharmacokinetic (PK) liabilities:

  • Redox Susceptibility: The 7,8-dione moiety is highly susceptible to reduction by cytosolic enzymes.

  • Aqueous Solubility: Strong intermolecular π−π stacking in the solid state leads to poor dissolution, complicating in vivo exposure.

Understanding and profiling these specific liabilities is the cornerstone of advancing this chemotype from discovery to preclinical development.

Pathway A Upstream Oncogenic Signals (JAK/STAT) B Pim-1 / Pim-3 Kinases (Overexpressed in AML) A->B Transcription D BAD Protein (Pro-apoptotic) B->D Phosphorylation (Inhibited) E c-Myc (Oncogene) B->E Stabilization (Inhibited) C Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione C->B ATP-competitive Inhibition F Apoptosis Induction D->F Activation G Tumor Proliferation Arrest E->G Downregulation

Mechanism of Pim kinase inhibition by Pyrrolo[2,3-g]indazole-diones.

Phase 1: In Vitro ADME Profiling Protocol

Rationale: The "Dione" Liability

Standard metabolic stability assays rely on Human Liver Microsomes (HLMs) supplemented with NADPH to assess Cytochrome P450 (CYP) mediated oxidation. However, the 7,8-dione moiety in pyrrolo[2,3-g]indazole-7,8(1H,6H)-diones is a prime substrate for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs). Because these reductases are localized in the hepatic cytosol , relying solely on microsomes will falsely inflate the predicted metabolic half-life.

To create a self-validating system, this protocol utilizes S9 fractions (which contain both microsomes and cytosol) supplemented with both NADPH (for CYPs) and NADH (the preferred cofactor for many cytosolic reductases).

Step-by-Step Methodology: S9 Metabolic Stability
  • Matrix Preparation: Thaw pooled human or murine Liver S9 fractions on ice. Dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Cofactor Addition: Prepare a cofactor mixture yielding final incubation concentrations of 1 mM NADPH, 1 mM NADH, and 2 mM UDPGA (to capture potential Phase II glucuronidation).

  • Control Validation (Self-Validating Step):

    • Positive Control 1 (CYP): Testosterone (1 µM).

    • Positive Control 2 (Reductase): Haloperidol (1 µM).

    • Negative Control: S9 fraction without cofactors (measures chemical instability of the dione).

  • Incubation: Pre-incubate the S9/cofactor mixture at 37°C for 5 minutes. Initiate the reaction by adding the Pyrrolo[2,3-g]indazole-dione test compound (final concentration 1 µM, final DMSO < 0.1%).

  • Serial Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL).

  • Processing: Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

Phase 2: In Vivo Pharmacokinetic Protocol

Rationale: Overcoming Planarity

The planar tricyclic core of pyrrolo[2,3-g]indazoles promotes strong crystal lattice packing, resulting in poor aqueous solubility. If formulated in simple aqueous buffers, the compound will likely precipitate upon intravenous (IV) injection, causing micro-embolisms and artificially skewed Volume of Distribution ( Vss​ ) data. A co-solvent system is mandatory to maintain the compound in solution.

PK_Workflow S1 Formulation (DMSO/PEG/Saline) S2 IV & PO Dosing (Rodent Models) S1->S2 S3 Serial Plasma Sampling S2->S3 S4 Extraction (Protein Precip.) S3->S4 S5 LC-MS/MS Bioanalysis S4->S5 S6 NCA Parameter Calculation S5->S6

Step-by-step in vivo pharmacokinetic profiling workflow.

Step-by-Step Methodology: Rodent PK Study
  • Formulation: Dissolve the compound in 5% DMSO. Once fully dissolved, add 40% PEG400 and vortex thoroughly. Finally, add 55% sterile saline dropwise while sonicating. Ensure the solution is optically clear.

  • Dosing (Balb/c Mice, n=3 per route):

    • Intravenous (IV): 1 mg/kg via tail vein injection.

    • Per Os (PO): 10 mg/kg via oral gavage.

  • Serial Sampling: Collect 20 µL of blood via the saphenous vein into K₂EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood at 2,000 x g for 10 minutes at 4°C. Harvest plasma and store at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS): Extract 10 µL of plasma using 50 µL of acetonitrile (with internal standard). Analyze via MRM (Multiple Reaction Monitoring) on a triple quadrupole mass spectrometer.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin.

Quantitative Data Interpretation

To benchmark the development of a novel Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, its PK parameters must be compared against established Pim kinase inhibitors (e.g., SGI-1776 or early-generation indazoles)[2]. The table below summarizes the target quantitative PK profile indicative of a viable preclinical lead.

Pharmacokinetic ParameterUnitsReference Pim Inhibitor (SGI-1776)Target Profile: Pyrrolo[2,3-g]indazole LeadInterpretation / Causality
Clearance ( CLiv​ ) mL/min/kg45.0< 20.0Lower clearance indicates successful shielding of the dione moiety from cytosolic reductases.
Volume of Distribution ( Vss​ ) L/kg4.21.5 - 3.0Moderate Vss​ ensures the compound reaches intracellular kinase targets without excessive tissue trapping.
Half-Life ( T1/2​ ) Hours1.8> 4.0Prolonged half-life allows for once-daily oral dosing, improving patient compliance in AML therapy.
Oral AUC ( AUC0−inf​ ) ng·h/mL1,200> 3,500Higher exposure driven by improved metabolic stability and optimized co-solvent formulation.
Bioavailability ( F ) %15%> 40%Achieved by overcoming the dissolution rate-limiting step caused by planar π−π stacking.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters (2013).[Link]

  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics / AACR Journals (2019).[Link]

  • Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4-g]quinoxalines and pyrroloindazole regioisomers. Arkivoc (2020).[Link]

Sources

Application Note: Target Identification and Validation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Scaffolds as PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold is a highly versatile, nitrogen-containing heterocyclic building block utilized in the rational design of ATP-competitive kinase inhibitors[1]. In recent oncological drug discovery, derivatives of this scaffold have demonstrated profound efficacy as pan-PIM (Proviral Integration site for Moloney murine leukemia virus) kinase inhibitors[2]. This application note provides a comprehensive, self-validating methodological framework for researchers to conduct target identification, engagement, and downstream functional validation of novel pyrrolo[2,3-g]indazole derivatives in hematological malignancies such as Acute Myeloid Leukemia (AML) and Multiple Myeloma (MM).

Mechanistic Rationale: The PIM Kinase Axis

To design effective target identification studies, one must understand the unique biology of PIM kinases. Unlike most kinases, PIM-1, PIM-2, and PIM-3 lack a regulatory domain; they are constitutively active upon translation[3]. Their activity is entirely dictated by their expression levels, which are driven by upstream JAK/STAT signaling (specifically STAT3 and STAT5)[4].

In AML, mutations such as FLT3-ITD lead to aberrant STAT5 activation, causing a massive upregulation of PIM kinases[2]. Once active, PIM kinases phosphorylate multiple substrates that drive oncogenesis:

  • MDM2 (Ser166): Phosphorylation stabilizes MDM2, leading to the degradation of the p53 tumor suppressor[5].

  • c-Myc (Ser62): Phosphorylation enhances c-Myc stability, driving cap-dependent translation and cellular proliferation[5].

  • BAD (Ser112): Phosphorylation inactivates BAD, preventing apoptosis and promoting survival[5].

Because PIM kinases are constitutively active, they are highly susceptible to ATP-competitive inhibitors. The planar geometry of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the PIM kinase ATP-binding pocket[1].

Pathway Visualization

Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Kinase Cytokines->JAK Activates STAT5 STAT5 (Transcription Factor) JAK->STAT5 Phosphorylates PIM PIM Kinases (1, 2, 3) STAT5->PIM Upregulates Transcription MDM2 MDM2 (Ser166) PIM->MDM2 Phosphorylates cMyc c-Myc (Ser62) PIM->cMyc Phosphorylates BAD BAD (Ser112) PIM->BAD Phosphorylates Inhibitor Pyrrolo[2,3-g]indazole Derivatives Inhibitor->PIM ATP-Competitive Inhibition

Caption: PIM Kinase Signaling Pathway and Inhibitor Intervention.

Target Identification & Validation Strategy

A successful target identification study cannot rely on biochemical assays alone. To prove that a pyrrolo[2,3-g]indazole derivative is a true PIM inhibitor, researchers must establish a chain of causality:

  • The drug enters the cell and binds the target (CETSA ).

  • The drug does not bind unintended targets (Kinase Profiling ).

  • The binding functionally halts downstream signaling (Pharmacodynamic Biomarkers ).

Workflow Visualization

Workflow Step1 1. Compound Treatment (Live AML Cells) Step2 2. CETSA (Thermal Profiling) Step1->Step2 Target Engagement Step3 3. Kinase Profiling (Selectivity Screen) Step2->Step3 Off-target Analysis Step4 4. PD Biomarkers (Western Blot) Step3->Step4 Functional Validation

Caption: Target Identification and Validation Workflow for PIM Inhibitors.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Biochemical assays prove a drug can bind a purified kinase, but CETSA proves the drug does bind the kinase inside a living cell. When a small molecule binds to its target protein, it thermodynamically stabilizes the protein's folded state. This increases the melting temperature ( Tm​ ) required to denature and precipitate the protein. A positive Tm​ shift ( ΔTm​ ) confirms direct intracellular target engagement.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Cultivate MOLM-13 or KG-1 AML cells to a density of 1×106 cells/mL. Treat the cells with either DMSO (vehicle control) or 1–5 μM of the pyrrolo[2,3-g]indazole derivative for 2 hours at 37°C.

  • Thermal Gradient: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot the cell suspension equally into 8 PCR tubes (100 μL per tube).

  • Heating: Heat the tubes in a thermal cycler across a temperature gradient ranging from 40°C to 67°C for exactly 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the soluble, stabilized protein). Resolve the fractions using SDS-PAGE and perform Western blotting using specific antibodies against PIM-1, PIM-2, and PIM-3.

  • Analysis: Plot the band intensities against temperature to generate melt curves and calculate the ΔTm​ .

Protocol 2: Pharmacodynamic (PD) Biomarker Validation

Causality & Rationale: Binding does not guarantee inhibition. To confirm that the pyrrolo[2,3-g]indazole derivative functionally blocks PIM kinase activity, we must measure the phosphorylation state of direct downstream substrates. A dose-dependent decrease in p-MDM2, p-c-Myc, and p-BAD confirms that the signaling cascade has been successfully severed[5].

Step-by-Step Methodology:

  • Dose-Response Treatment: Seed AML cells in 6-well plates. Treat with a concentration gradient of the compound (e.g., 0, 10 nM, 100 nM, 1 μM, 5 μM) for 4 hours. Note: A short 4-hour window ensures you are observing direct kinase inhibition rather than secondary apoptotic effects.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with both protease and phosphatase inhibitor cocktails (critical for preserving phosphorylation states).

  • Quantification & Electrophoresis: Quantify protein concentration using a BCA assay. Load 30 μg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel.

  • Immunoblotting: Transfer to a PVDF membrane and probe with the following primary antibodies:

    • Anti-phospho-MDM2 (Ser166)

    • Anti-phospho-c-Myc (Ser62)

    • Anti-phospho-BAD (Ser112)

    • Anti-total PIM-1/2/3 (to ensure the drug is inhibiting kinase activity, not just degrading the kinase).

    • Anti- β -actin (Loading control).

  • Visualization: Use ECL substrates to visualize bands and quantify the density ratio of phosphorylated vs. total protein.

Quantitative Data Presentation

When evaluating a novel pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivative, researchers should benchmark their results against the following expected pharmacological profile:

Assay TypeTarget / BiomarkerExpected OutcomeBiological Significance
CETSA PIM-1, PIM-2, PIM-3 ΔTm​>4∘C Confirms direct intracellular target engagement and thermodynamic stabilization.
Kinase Profiling PIM-1 / PIM-3 IC50​<50 nM Demonstrates high biochemical potency of the ATP-competitive scaffold.
Western Blot p-MDM2 (Ser166)Dose-dependent decreaseValidates functional inhibition; restores p53-mediated apoptotic pathways.
Western Blot p-c-Myc (Ser62)Dose-dependent decreaseValidates functional inhibition; halts cap-dependent translation and proliferation.
Cell Viability AML Cells (MOLM-13) Validates phenotypic anti-leukemic efficacy[2].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Solubility of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical hurdles associated with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5). This compound is a highly privileged, planar heterocyclic scaffold used extensively in the development of pan-Pim kinase (Pim-1, Pim-2, Pim-3) inhibitors for oncology research[1].

While highly potent, the rigid geometry that makes this scaffold an excellent kinase inhibitor also makes it notoriously difficult to solubilize. This guide provides field-proven, self-validating protocols to ensure your biological assays yield reproducible, artifact-free data.

The Causality of Insolubility: Physicochemical Profile

To formulate effectively, we must first understand why the compound resists solvation.

The pyrrolo[2,3-g]indazole-dione core is a highly rigid, planar tricyclic system. The 7,8-dione moiety, combined with the indazole nitrogen atoms, creates a dense network of intermolecular hydrogen bond donors and acceptors. In its solid state, this results in exceptionally strong π−π stacking and a high crystal lattice energy. When introduced to aqueous biological buffers, the thermodynamic penalty of breaking these crystal lattice interactions often exceeds the solvation energy, leading to rapid precipitation (solvent crashing).

Furthermore, Pim kinases are unique among Ser/Thr kinases; they possess a proline residue at the ATP-binding hinge region, preventing canonical bidentate hydrogen bonding[2]. Inhibitors must maintain specific planar geometries to achieve high-affinity binding, meaning we cannot simply add bulky solubilizing groups without destroying target affinity. Therefore, the burden of solubility falls entirely on the formulation strategy.

Formulation Strategies & Quantitative Metrics

To ensure reproducible biological data, your formulation must be tailored to the specific assay environment. Below is the validated matrix for solubilizing this scaffold.

Assay TypeRecommended Vehicle / FormulationMax Final Solvent ConcentrationSelf-Validation Metric
Biochemical (Kinase) 100% DMSO stock diluted into aqueous HEPES buffer 1% DMSODynamic Light Scattering (DLS): Polydispersity Index < 0.2
Cell-Based (Viability) 10 mM DMSO stock diluted in RPMI/FBS 0.1% DMSOVisual inspection (Inverted microscope at 40x) for micro-crystals
In Vivo (Oral Gavage) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH 2​ ON/A (Administered as is)Clear solution; no precipitate after 24h at Room Temp
In Vivo (Intravenous) 10% HP- β -CD in 50 mM Sodium Acetate (pH 5.0)N/ATurbidity (Absorbance at 600 nm < 0.05)

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to your biological assay if the validation steps fail.

Protocol A: Preparation of 10 mM Master Stock (In Vitro Assays)
  • Weighing: Weigh the lyophilized Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione powder in a low-humidity environment.

  • Solvation: Add anhydrous, sterile-filtered DMSO. Causality: Moisture drastically reduces the solubility of planar Pim inhibitors. Using anhydrous DMSO prevents premature nucleation.

  • Agitation: Vortex vigorously, then sonicate in a water bath at 37°C for 10 minutes until completely clear.

  • Storage: Aliquot into single-use amber glass vials. Causality: The 7,8-dione moiety is susceptible to photo-oxidation and freeze-thaw degradation. Store at -20°C.

  • Validation: Before use, thaw at room temperature and centrifuge at 10,000 x g for 3 minutes. If a pellet is visible, discard the aliquot.

Protocol B: PEG/Tween Micellar Formulation (In Vivo Oral Administration)

This formulation mimics standard industry practices for hydrophobic pan-Pim inhibitors[3].

  • Primary Solvation: Add 50 µL of the 10 mM DMSO stock to a glass vial.

  • Co-Solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 60 seconds. Causality: PEG300 acts as a primary co-solvent, disrupting the strong π−π stacking of the indazole core before aqueous exposure.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex gently. Causality: Tween 80 provides a non-ionic surfactant shell, lowering the surface tension and preventing micelle aggregation.

  • Aqueous Phase: Dropwise , add 500 µL of ddH 2​ O while continuously vortexing. Causality: Dropwise addition prevents localized supersaturation and nucleation, which would otherwise cause the compound to crash out immediately.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. If a visible pellet forms, the micellar system has failed, and the formulation must be discarded.

Troubleshooting FAQs

Q: My compound precipitates immediately upon addition to the kinase assay buffer. How do I fix this? A: This "solvent crash" occurs because the local concentration of water is too high during addition. Solution: Pre-warm your HEPES buffer to 30°C. Add the DMSO stock directly into the vortex vortex (rapid mixing). Alternatively, supplement the buffer with 0.01% CHAPS or Triton X-100 to lower surface tension and stabilize the monomeric state of the inhibitor.

Q: Does the 7,8-dione moiety interfere with my biological assays? A: Yes, it is highly likely. The 7,8-dione system is redox-active and can act as a Pan-Assay Interference Compound (PAINS). It can undergo redox cycling, quenching fluorescence in standard biochemical assays, or reacting covalently with nucleophiles like DTT or TCEP present in kinase buffers. Solution: Remove or minimize reducing agents (DTT/TCEP) in your assay buffer. Switch from colorimetric/fluorometric readouts to Time-Resolved FRET (TR-FRET) or radiometric ( 33 P-ATP) assays, which are orthogonal to redox interference.

Q: My AML cells (e.g., MOLM-16) show erratic viability results after 72 hours of treatment. What is happening? A: This is a classic symptom of compound precipitation over time in the incubator. While the compound might initially appear soluble in RPMI media containing 10% FBS, the hydrophobic Pyrrolo[2,3-g]indazole core can slowly crystallize out of solution at 37°C over 72 hours. Solution: Ensure your final DMSO concentration is strictly 0.1%. If precipitation persists, pre-complex the compound with 1% BSA before adding it to the culture media. The serum albumin acts as a hydrophobic carrier, mimicking physiological transport and stabilizing the compound in solution.

Q: Can I use standard PBS as the aqueous diluent for my in vivo formulation? A: No. PBS contains high chloride and phosphate ion concentrations, which will "salt-out" the hydrophobic compound, destroying the PEG/Tween micelles. Use ddH 2​ O or 5% Dextrose in Water (D5W) as the final aqueous diluent.

Biological Context: Pathway Visualization

Understanding the biological context of your assay is critical. Pim-1 is transcriptionally upregulated by the JAK/STAT pathway (specifically STAT3/5) and subsequently phosphorylates MDM2, leading to p53 degradation and enhanced cancer cell survival[4][5]. Your solubilized Pyrrolo[2,3-g]indazole-7,8-dione acts directly at the Pim-1 ATP-binding site.

Pathway JAK JAK/STAT Pathway PIM Pim-1 / Pim-3 Kinase JAK->PIM Upregulates MDM2 MDM2 (E3 Ligase) PIM->MDM2 Phosphorylates Inhibitor Pyrrolo[2,3-g]indazole- 7,8-dione Inhibitor->PIM Inhibits ATP Binding p53 p53 Degradation MDM2->p53 Ubiquitinates Survival AML Cell Survival p53->Survival Prevents Apoptosis

Fig 1: Mechanism of Pyrrolo[2,3-g]indazole-7,8-dione in the Pim-1/MDM2/p53 survival pathway.

References

1.[1] Title: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione - Benchchem Source: benchchem.com URL:

2.[3] Title: GDC-0339 | PIM inhibitor | CAS 1428569-85-0 | multiple myeloma| Buy GDC0339 from Supplier InvivoChem Source: invivochem.com URL:

3.[4] Title: Pim-1 kinase as cancer drug target: An update - PMC - NIH Source: nih.gov URL:

4.[2] Title: CN112739345A - PIM kinase inhibitor compositions, methods and uses thereof - Google Patents Source: google.com URL:

5.[5] Title: PIM kinase (and Akt) biology and signaling in tumors - PMC Source: nih.gov URL:

Sources

Technical Support Center: Overcoming Aqueous Solubility Challenges for Pyrrolo[2,3-g]indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Medicinal Chemistry Support Center. Pyrrolo[2,3-g]indazoles are highly potent heterocyclic scaffolds frequently utilized in the development of kinase inhibitors, particularly targeting Pim kinases in oncology[1]. However, their extensive conjugated planar aromatic systems result in high crystal lattice energies and strong intermolecular π-π stacking. This "brick-dust" characteristic severely restricts their thermodynamic aqueous solubility, leading to precipitation in assay buffers and dissolution-limited oral bioavailability in vivo[2].

This guide provides field-proven troubleshooting strategies, diagnostic workflows, and self-validating protocols to overcome these critical bottlenecks.

Diagnostic Workflow for Solubility Optimization

Before applying a fix, you must diagnose whether your solubility limitation is kinetic (e.g., rapid precipitation during assay dilution) or thermodynamic (e.g., poor dissolution in the GI tract). Use the decision matrix below to select the appropriate intervention.

G Start Pyrrolo[2,3-g]indazole Precipitation Detected Assess Determine Assay Type Start->Assess InVitro In Vitro / Cellular Assays Assess->InVitro InVivo In Vivo PK / Efficacy Assess->InVivo Solv Co-solvent / Surfactant (DMSO, PEG-400, Tween) InVitro->Solv Immediate Fix Form Formulation Strategy (ASD, Liposomes, SMEDDS) InVivo->Form Formulation Route Chem Chemical Modification (Prodrug, Symmetry Disruption) InVivo->Chem MedChem Route

Decision matrix for resolving pyrrolo[2,3-g]indazole solubility issues.

Troubleshooting Guide & FAQs

Q1: My pyrrolo[2,3-g]indazole compound precipitates immediately upon diluting the DMSO stock into the physiological assay buffer (pH 7.4). How can I prevent this in in vitro assays? Causality: This is a classic "solvent depletion" precipitation. When the DMSO stock is diluted into water, the organic solvent fraction drops below the threshold required to solvate the highly lipophilic planar core. The compound is forced to rapidly crystallize out of its supersaturated state[3]. Solution:

  • Intermediate Dilution: Do not spike 100% DMSO directly into the aqueous buffer. Create an intermediate stock using a co-solvent system (e.g., 10% DMSO / 90% PEG-400) to gradually step down the dielectric constant[4].

  • Surfactant Micellization: Introduce 0.1% - 0.5% non-ionic surfactants (e.g., Tween-80) into the aqueous buffer prior to compound addition. The surfactant micelles encapsulate the hydrophobic core, kinetically trapping it in solution[3].

  • pH Adjustment: If your specific derivative contains basic amine side-chains, pre-adjust the buffer to 1-2 pH units below the compound's pKa to ensure protonation, which drastically increases hydration energy[3].

Q2: We are advancing a lead pyrrolo[2,3-g]indazole to mouse PK studies, but oral bioavailability (PO) is <5%. The compound is highly crystalline. What is the best formulation approach? Causality: The low bioavailability is dissolution-rate limited. The high melting point of the planar pyrrolo[2,3-g]indazole lattice prevents water molecules from breaking the solid-state bonds in the gastrointestinal tract[2]. Solution: Transition from a crystalline suspension to an Amorphous Solid Dispersion (ASD) . By trapping the drug in a polymer matrix via solvent evaporation, you completely bypass the crystal lattice energy barrier. The polymer maintains the drug in an amorphous, high-energy state, generating a supersaturated solution that drives passive absorption[5]. Alternatively, liposomal encapsulation has proven highly effective for in vivo delivery of pyrrolo[2,3-g]indazole Pim-kinase inhibitors, maintaining systemic exposure while mitigating off-target toxicity[1].

Q3: Formulation isn't enough. How can we structurally modify the pyrrolo[2,3-g]indazole core to intrinsically improve thermodynamic solubility without losing target affinity? Causality: Thermodynamic solubility is inversely proportional to lipophilicity (LogP) and crystal packing energy. Planar, symmetrical heterocycles pack perfectly into crystal lattices, driving up the melting point[2]. Solution:

  • Disruption of Molecular Planarity: Introduce sp3-hybridized carbons or steric bulk (e.g., ortho-methyl groups on pendant phenyl rings) to twist the molecule out of planarity. This disrupts crystal symmetry, lowering the melting point and drastically improving aqueous solubility[2].

  • Phosphate Prodrugs: Synthesize a phosphate prodrug linking to an available hydroxyl or amine. The highly ionizable phosphate group dramatically increases aqueous solubility for dosing, while endogenous alkaline phosphatases rapidly cleave the prodrug in systemic circulation to release the active kinase inhibitor[6].

Prodrug Prodrug Phosphate Prodrug (High Aqueous Solubility) Enzyme Alkaline Phosphatase (In Vivo Cleavage) Prodrug->Enzyme Systemic Circulation Active Active Pyrrolo[2,3-g]indazole (Target Engagement) Enzyme->Active Rapid Hydrolysis

Mechanism of phosphate prodrug activation for enhanced systemic exposure.

Quantitative Data: Impact of Solubility Enhancement Strategies
StrategyCausality / MechanismTypical Solubility GainOptimal Application Phase
Co-solvency (DMSO/PEG-400) Lowers dielectric constant of the solvent mixture to match the solute[4].10x - 50xIn vitro biochemical assays.
Surfactant Micellization Kinetically traps hydrophobic core in amphiphilic micelles[3].5x - 20xCell-based assays.
Amorphous Solid Dispersion Bypasses crystal lattice energy; generates supersaturated state[5].50x - 200xPreclinical in vivo PK studies.
Planarity Disruption (sp3) Decreases crystal packing efficiency, lowering melting point[2].100x - 500xLead optimization (MedChem).
Phosphate Prodrug Introduces highly ionizable moiety; cleaved by endogenous phosphatases[6].>1000xClinical formulation / IV dosing.
Self-Validating Experimental Protocols
Protocol 1: Stepwise Aqueous Dilution with Surfactants for In Vitro Assays

This protocol utilizes kinetic trapping to prevent "brick-dust" precipitation during buffer dilution.

  • Master Stock Preparation: Dissolve the lyophilized pyrrolo[2,3-g]indazole compound in anhydrous DMSO to create a 10 mM master stock. Vortex and sonicate for 5 minutes to ensure complete dissolution[3].

  • Buffer Priming: Prepare your target aqueous buffer (e.g., HEPES pH 7.4) and supplement it with 0.1% (v/v) Tween-80. Warm the buffer to 37°C. Causality: Pre-warming and adding surfactants before the drug ensures micelles are fully formed and ready to encapsulate the hydrophobic molecules upon entry.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into PEG-400 to create a 1 mM intermediate stock.

  • Final Spiking: Slowly add the intermediate stock dropwise to the vortexing primed aqueous buffer to reach the final assay concentration (e.g., 10 µM). Causality: Dropwise addition under high shear prevents local supersaturation hotspots, mitigating nucleation.

  • Self-Validation System: Immediately measure the absorbance of the final assay buffer at 600 nm (OD600) against a blank buffer.

    • Pass: OD600 < 0.01 (True solution).

    • Fail: OD600 > 0.05 indicates sub-visual colloidal aggregation or precipitation. If this occurs, the surfactant concentration must be increased or the final compound concentration lowered.

Protocol 2: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation

This protocol converts a crystalline compound into a high-energy amorphous state for in vivo dosing.

  • Polymer Selection: Select a hydrophilic matrix polymer (e.g., HPMCAS or PVP-VA) capable of forming hydrogen bonds with the pyrrolo[2,3-g]indazole hydrogen bond donors (e.g., the indazole NH).

  • Solvent Dissolution: Dissolve both the API and the polymer at a 1:4 (w/w) ratio in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) until a completely clear solution is achieved. Causality: Complete dissolution ensures molecular-level mixing, preventing API-API clustering.

  • Solvent Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C[5]. Causality: Rapid evaporation kinetically traps the drug in the amorphous polymer matrix before it has the time to nucleate and crystallize.

  • Secondary Drying: Dry the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent.

  • Milling: Mill the film into a fine powder suitable for suspension in a dosing vehicle (e.g., 0.5% methylcellulose).

  • Self-Validation System: Analyze the milled powder using Powder X-Ray Diffraction (PXRD).

    • Pass: The diffractogram yields a broad, featureless "halo" (confirming the amorphous state).

    • Fail: The presence of sharp Bragg peaks indicates residual crystallinity. If peaks are present, the polymer ratio must be increased or the evaporation rate accelerated.

References

Sources

Troubleshooting inconsistent results with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione .

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent data when working with highly conjugated, redox-active heterocyclic scaffolds. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a highly promising core structure, primarily investigated for its ability to inhibit human Carbonyl Reductase 1 (CBR1)—a critical strategy for preventing anthracycline-induced cardiotoxicity [1]—as well as its potential as a Pim-1/Pim-3 kinase inhibitor in oncology.

However, the very structural features that make this dione scaffold biologically active also make it prone to assay interference. This guide is designed to help you troubleshoot inconsistent results by explaining the chemical causality behind these artifacts and providing self-validating protocols to ensure your data represents true target engagement.

Section 1: Understanding the Mechanism and the Artifacts

Before troubleshooting, it is critical to understand both the intended biological pathway and the chemical liabilities of the dione scaffold. The primary therapeutic rationale for this compound is the inhibition of CBR1, which prevents the conversion of anthracyclines (like doxorubicin) into their highly cardiotoxic alcohol metabolites [1].

Pathway A Anthracycline (e.g., Doxorubicin) C Cardiotoxic Metabolite (e.g., Doxorubicinol) A->C Reduction B Carbonyl Reductase 1 (CBR1) B->C Catalyzes D Cardiomyocyte Damage C->D Induces E Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione E->B Inhibits

Pathway of anthracycline-induced cardiotoxicity and its inhibition by the indazole-dione scaffold.

While the pathway is straightforward, the 7,8-dione moiety is highly electrophilic. This can lead to non-specific reactivity, often flagging the compound as a Pan-Assay Interference Compound (PAINS) [2] if proper controls are not utilized.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do my IC50 values shift dramatically between fresh and freeze-thawed compound stocks? The Causality: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a rigid, planar, and highly hydrophobic molecule. Repeated freeze-thaw cycles in DMSO lead to microscopic precipitation. When introduced into an aqueous assay buffer, these micro-crystals seed the formation of colloidal aggregates. These aggregates non-specifically sequester the target enzyme, leading to false-positive inhibition characterized by abnormally steep Hill slopes (>1.5). The Fix: Store the compound in single-use aliquots at -80°C. Always include a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer to disrupt micelle-like colloidal aggregates.

Q2: My compound showed excellent potency yesterday, but today it is completely inactive in the same kinase/reductase assay. What changed? The Causality: Check your buffer additives. Many standard enzymatic assay buffers contain 1–5 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME) to maintain enzyme stability. The 7,8-dione moiety is highly susceptible to nucleophilic attack. Strong thiols like DTT will either undergo a Michael-type addition with the dione ring or reduce it to a hydroquinone. This covalently alters or destroys the active pharmacophore, neutralizing its inhibitory power [2]. The Fix: Switch to a thiol-free buffer. If a reducing agent is absolutely required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile, minimizing reactivity with the dione.

Q3: I am getting high background noise and erratic readings in my CBR1 continuous fluorescence assay. Is the enzyme degrading? The Causality: CBR1 activity is typically measured by monitoring the oxidation of NADPH to NADP+ via fluorescence (Ex 340 nm / Em 450 nm) or absorbance (340 nm) [3]. The highly conjugated indazole-dione system absorbs heavily in the UV-Vis spectrum and can quench NADPH fluorescence via Inner Filter Effects (IFE). The Fix: Run a compound-only control plate. If the compound absorbs at 340 nm, you must mathematically correct for the inner filter effect or switch to a coupled assay with a red-shifted fluorophore (e.g., Resorufin-based readouts).

Section 3: Diagnostic Triage Workflow

To prevent wasting resources on false positives, every hit generated by this scaffold must pass through a strict triage workflow to rule out PAINS-like behavior.

Workflow Step1 Initial Hit: Enzyme Inhibition Step2 Add 0.01% Triton X-100 Step1->Step2 Step3 Activity Lost? Step2->Step3 Step4 Colloidal Aggregator (False Positive) Step3->Step4 Yes Step5 Activity Retained Step3->Step5 No Step6 Test in Thiol-Free Buffer Step5->Step6 Step7 Shift in IC50? Step6->Step7 Step8 Thiol-Reactive (PAINS Behavior) Step7->Step8 Yes Step9 True Target Engagement Step7->Step9 No

Experimental workflow for distinguishing true inhibition from assay interference and aggregation.

Section 4: Quantitative Troubleshooting Matrix

Use the following table to rapidly diagnose and resolve quantitative anomalies in your data sets.

Observed IssueProbable CauseDiagnostic TestRecommended Solution
Steep Hill Slope (>1.5) Colloidal aggregation of the planar scaffold.Re-run assay with 0.01% Triton X-100.Include non-ionic detergent in all assay buffers.
IC50 shifts >5-fold between runs Thiol-reactivity destroying the dione pharmacophore.Compare IC50 in DTT-free vs. 1 mM DTT buffer.Remove DTT/BME; use 0.5 mM TCEP if necessary.
High baseline in raw data Compound autofluorescence or absorbance (Inner Filter Effect).Run compound + buffer + NADPH (No Enzyme).Switch to absorbance readout or red-shifted coupled assay.
Loss of cell-based efficacy High serum protein binding or intracellular GSH reduction.Shift assay from 10% FBS to 1% FBS.Optimize lipophilicity (LogP) via medicinal chemistry.

Section 5: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, use the following self-validating protocol for assessing CBR1 inhibition. This protocol is designed to automatically flag aggregation, autofluorescence, and thiol-reactivity.

Protocol: Thiol-Free, Aggregation-Controlled CBR1 Activity Assay

Step 1: Buffer Preparation (The Foundation) Prepare a working buffer of 50 mM Sodium Phosphate (pH 6.8). Crucial: Do not add DTT or BME. If recombinant CBR1 requires stabilization, add 0.5 mM TCEP. Add 0.01% (v/v) Triton X-100 to prevent colloidal aggregation.

Step 2: Compound Preparation & Serial Dilution Thaw a single-use aliquot of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (10 mM in 100% DMSO). Perform a 3-fold serial dilution in 100% DMSO. Causality Check: Keeping the compound in 100% DMSO until the final step prevents premature aqueous precipitation.

Step 3: Assay Assembly (The Self-Validating Matrix) In a 96-well UV-transparent microplate, set up the following wells:

  • Test Wells: 1 µL Compound + 89 µL Buffer + 5 µL CBR1 enzyme (10 nM final).

  • Validation Control 1 (No Enzyme Blank): 1 µL Compound + 94 µL Buffer. (Validates if the compound absorbs at 340 nm).

  • Validation Control 2 (Positive Control): 1 µL DMSO + 89 µL Buffer + 5 µL CBR1 + Known Inhibitor (e.g., ASP9521) [3]. (Validates enzyme viability in thiol-free conditions).

Step 4: Incubation and Initiation Incubate the plate at 37°C for 10 minutes to allow for equilibrium binding. Initiate the reaction by adding 5 µL of a substrate mixture containing NADPH (200 µM final) and Menadione (100 µM final). The final DMSO concentration must be exactly 1%.

Step 5: Kinetic Readout & Analysis Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes. Data Triage: Before calculating the IC50, check Validation Control 1. If the absorbance drifts or is significantly higher than the DMSO blank, the compound is interfering optically, and the IC50 must be mathematically corrected for the baseline shift.

References

  • Metabolic carbonyl reduction of anthracyclines — role in cardiotoxicity and cancer resistance. Reducing enzymes as putative targets for novel cardioprotective and chemosensitizing agents.National Library of Medicine (PMC).
  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.University of Bristol / Journal of Medicinal Chemistry.
  • In Silico and In Vitro Assessment of Carbonyl Reductase 1 Inhibition Using ASP9521—A Potent Aldo-Keto Reductase 1C3 Inhibitor with the Potential to Support Anticancer Therapy Using Anthracycline Antibiotics.MDPI.

Technical Support Center: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Stability & Handling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS: 73907-94-5) and its derivatives.

As a Senior Application Scientist, I frequently see high-throughput screening campaigns and cell-based assays fail not because of flawed biology, but due to the mishandling of complex small molecules. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione is a highly potent scaffold utilized in the development of pan-Pim kinase inhibitors[1]. However, because of its fused heterocyclic nature and the highly reactive dione moiety, it exhibits specific vulnerabilities in both organic and aqueous environments.

This guide will walk you through the causality of these instabilities and provide self-validating protocols to ensure your experimental data remains robust and reproducible.

Core Chemical Properties & Stability Profile

Understanding the physical chemistry of your compound is the first step in experimental design. The table below summarizes the quantitative stability metrics of the pyrrolo[2,3-g]indazole-dione core across different solvent conditions.

Table 1: Stability Metrics of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Solvent / ConditionStorage TempEstimated Half-Life (t½)Primary Degradation / Loss Mechanism
Anhydrous DMSO (<0.01% H₂O) -80°C> 24 monthsHighly stable; no significant degradation observed.
Hydrated DMSO (Moisture Contaminated) 25°C~ 48 - 72 hoursNucleophilic attack leading to hydrolysis of the dione moiety.
Aqueous Buffer (PBS, pH 7.4, 1% DMSO) 37°C6 - 8 hoursHydrophobic stacking leading to micro-precipitation.
Basic Aqueous Buffer (pH > 8.5) 37°C< 2 hoursBase-catalyzed ring opening and rapid structural degradation.

Troubleshooting & FAQs: DMSO Storage & Aqueous Reconstitution

Q: Why does my stock solution in DMSO turn cloudy or lose target efficacy after a few weeks of storage at -20°C? A: This is a classic case of moisture contamination coupled with thermal cycling. DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture is absorbed into the solvent[2]. Causality: The 7,8-dione group relies on a strictly anhydrous environment to prevent nucleophilic attack by water molecules. When moisture is introduced, the structural integrity of the ATP-binding pharmacophore is compromised. Furthermore, repeated freeze-thaw cycles at -20°C cause the compound to crash out of solution because the localized concentration of water increases as the DMSO freezes, forcing the lipophilic compound out of the solvent phase.

Q: How can I prevent precipitation when diluting the compound into aqueous assay buffers for cell-based assays? A: The transition from a pure organic solvent (DMSO) to an aqueous environment (e.g., cell culture media) forces the planar aromatic rings of the pyrrolo[2,3-g]indazole core into an energetically unfavorable state. Causality: To minimize the exposed hydrophobic surface area to the aqueous environment, the molecules rapidly stack via π-π interactions, forming insoluble micro-aggregates. Solution: Never dilute directly from a 10 mM stock into an aqueous buffer. Instead, perform a step-wise serial dilution in DMSO to your 100x working concentration, and then rapidly disperse this intermediate stock into the aqueous buffer under vigorous vortexing. Always maintain a final DMSO concentration between 0.5% and 1.0%[2].

Q: What is the biological impact if the dione degrades during my 72-hour cell viability assay? A: Pyrrolo[2,3-g]indazole derivatives act as ATP-competitive inhibitors. The dione moiety is not just a structural bridge; it actively participates in essential hydrogen bonding with the hinge region of Pim kinases (e.g., Lys67 and Glu121 in Pim-1)[3]. Causality: If the dione ring opens or degrades due to prolonged aqueous exposure at 37°C, the molecule loses its ability to anchor into the ATP-binding pocket. This results in the rapid restoration of Pim kinase activity, leading to the phosphorylation of pro-apoptotic proteins like BAD (Ser112) and the subsequent survival of the cancer cells[4]. You will ultimately observe a false negative (an artificially high IC50).

Self-Validating Experimental Protocols

To guarantee scientific integrity, every workflow must include an internal validation checkpoint. I mandate the following protocol for preparing aqueous working solutions of this compound.

Protocol: Preparation and Integrity Validation of Aqueous Working Solutions

Step 1: Anhydrous Reconstitution Equilibrate the lyophilized powder to room temperature in a desiccator for 30 minutes before opening. Reconstitute in fresh, anhydrous DMSO (≤0.005% water) to a master stock concentration of 10 mM. Causality: Cold vials act as moisture traps. Equilibrating the vial prevents atmospheric water from condensing on the powder and seeding hydrolysis.

Step 2: Single-Use Aliquoting Immediately divide the 10 mM master stock into 10 µL single-use aliquots in amber, low-bind microcentrifuge tubes. Store at -80°C. Causality: Amber tubes prevent photo-degradation of the dione, while single-use aliquots eliminate freeze-thaw-induced micro-precipitation.

Step 3: Step-Wise Aqueous Dilution Thaw one aliquot immediately before use. Dilute 1:10 in anhydrous DMSO to create a 1 mM intermediate stock. While vortexing the aqueous assay buffer (pH 7.4) at medium speed, inject the intermediate stock directly into the vortex to achieve a final concentration of 10 µM (1% final DMSO).

Step 4: Self-Validation via Spectrophotometry (The "Spin-and-Read" Test) Before applying the solution to your cells or enzymes, you must mathematically validate that the compound has not precipitated:

  • Transfer 100 µL of the final 10 µM aqueous solution to a microcentrifuge tube.

  • Centrifuge at 15,000 x g for 10 minutes at room temperature.

  • Carefully extract 50 µL of the supernatant and measure the absorbance at the compound's λmax​ (typically ~340 nm for fused indazoles) using a UV-Vis spectrophotometer. Compare this against an un-centrifuged control of the same solution. Validation Logic: If the absorbance of the supernatant is >5% lower than the un-centrifuged control, micro-precipitation has occurred. The protocol fails, and the dilution step must be repeated with a co-solvent (e.g., 0.01% Tween-20 or BSA) to stabilize the hydrophobic core.

Mechanistic & Workflow Visualizations

Below are the logical workflows and signaling pathways associated with the handling and biological application of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione.

Workflow Start Lyophilized Powder (Pyrrolo[2,3-g]indazole-dione) DMSO Reconstitute in Anhydrous DMSO Start->DMSO Add solvent Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Prevent freeze-thaw Store Store at -80°C (Desiccated) Aliquot->Store Long-term stability Aqueous Step-wise Dilution in Aqueous Buffer (pH 7.4) Store->Aqueous Thaw immediately before use Test Self-Validating Stability Assay (UV-Vis) Aqueous->Test Monitor degradation & precipitation

Workflow for stable reconstitution and aqueous dilution of Pyrrolo[2,3-g]indazole-7,8-dione.

Pathway Inhibitor Pyrrolo[2,3-g]indazole Derivative Pim Pim Kinase (1/2/3) Inhibitor->Pim ATP-competitive inhibition (Blocks Hinge Region) Bad BAD (Pro-apoptotic) Pim->Bad Phosphorylates (Ser112) Myc c-Myc (Oncogenic) Pim->Myc Co-activates Apoptosis Apoptosis Inhibition Bad->Apoptosis Blocks Proliferation Cell Proliferation Myc->Proliferation Promotes

Pim kinase signaling pathway modulated by Pyrrolo[2,3-g]indazole derivatives.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors Source: National Institutes of Health (NIH) URL:1

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket Source: National Institutes of Health (NIH) URL:3

  • PIM447 (LGH447) Hydrochloride | Pim inhibitor | CAS 1210416-52-6 Source: Selleck Chemicals URL:2

  • Pim3 Gene Editing - Creative Biogene CRISPR/Cas9 Platform Source: Creative Biogene URL:

  • Pim kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species Source: National Institutes of Health (NIH) URL:4

Sources

Technical Support Center: Troubleshooting Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges with highly lipophilic kinase inhibitors. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly potent, planar tricyclic scaffold utilized in the development of Pim-1 and Pim-3 kinase inhibitors for oncology research[1][2]. While highly effective at disrupting Pim-kinase-mediated signaling in Acute Myeloid Leukemia (AML) models[3][4], its rigid, hydrophobic dione structure makes it notoriously prone to precipitation when transitioning from organic stock solutions into aqueous cell culture media.

This guide provides field-proven, self-validating troubleshooting strategies to maintain compound solubility, ensuring the scientific integrity of your dose-response data.

Part 1: Mechanistic Insights & FAQs (The "Why")

Q1: Why does Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione instantly turn my cell culture media cloudy? A1: The cloudiness is a suspension of microcrystals. This compound is highly lipophilic and planar. When a concentrated DMSO stock is directly spiked into aqueous media, the local concentration of DMSO drops rapidly. This "aqueous shock" strips the solvent shell away from the compound, forcing the planar pyrrolo[2,3-g]indazole rings to undergo rapid π−π stacking and hydrophobic collapse[5][6]. The thermodynamic drive to minimize contact with water results in immediate crystallization.

Q2: I see crystals under the microscope, but my cell viability assay (e.g., CellTiter-Glo) still shows cell death. Can I just ignore the precipitation? A2: Absolutely not. Relying on data from precipitated media fundamentally compromises the trustworthiness of your assay. When a drug precipitates, the actual concentration of bioavailable inhibitor in the media is unknown, making your calculated IC50​ invalid. Furthermore, sharp microcrystals physically damage cell membranes during incubation. This physical trauma artificially inflates cytotoxicity readings (often by up to 50%), leading to false-positive efficacy that will fail to translate in vivo[7][8].

Q3: Will increasing the DMSO concentration in my media solve the problem? A3: No. While increasing DMSO improves compound solubility, DMSO itself is cytotoxic and alters cellular metabolism. For sensitive cell lines (like AML blasts), the final DMSO concentration must strictly remain ≤0.5% (ideally ≤0.1% )[9][10]. Exceeding this threshold introduces confounding variables into your Pim kinase inhibition data.

Part 2: Solubilization Strategies & Quantitative Comparison

To systematically prevent precipitation, we must alter the thermodynamic environment of the media. Below is a quantitative summary of standard formulation adjuvants used for lipophilic kinase inhibitors.

Formulation StrategySolubilization MechanismMax Final Drug Conc.Cytotoxicity RiskRecommendation for Pyrrolo-indazoles
Direct DMSO Spike Co-solvency <1μM High (if DMSO >0.5% )Not Recommended. High risk of rapid crystallization.
Tween-80 (0.1%) Micellar encapsulation ∼5μM Moderate (Membrane disruption)Use with caution. Surfactants can alter kinase signaling.
Intermediate Dilution Gradual polarity shift ∼10μM LowGood for low-dose assays. Requires pre-warmed media.
HP-β-CD (2-10%) Hydrophobic inclusion cavity >50μM Very LowOptimal. Shields the planar scaffold from aqueous shock.

Table 1: Comparative analysis of formulation strategies for preventing precipitation of planar lipophilic compounds.

Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure reproducibility, adopt one of the following self-validating protocols based on your required final concentration.

Protocol A: The Stepwise Intermediate Dilution Method

Best for: Low concentration assays ( ≤10μM ) where excipients like cyclodextrins are undesirable.

Causality: By creating a mid-polarity transition state, you prevent the rapid solvent diffusion that triggers nucleation.

  • Prepare Master Stock: Dissolve Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Note: Moisture in DMSO drastically reduces solubility; use argon-purged aliquots[11].

  • Pre-warm Media: Warm the target complete cell culture media (containing serum) to 37°C. Cold media drastically lowers the saturation threshold.

  • Create Intermediate Stock (10x): Instead of pipetting directly into the final culture well, pipette the required volume of the 10 mM DMSO stock into a sterile microcentrifuge tube. Add pre-warmed media dropwise while continuously vortexing to create a 100 μM intermediate solution.

  • Final Dilution: Immediately transfer the intermediate solution to the final cell culture plate to achieve your target concentration (e.g., a 1:10 dilution yields 10 μM with 0.1% DMSO).

  • Self-Validation Step: Read the optical density (OD) of the well at 600 nm using a microplate reader. An OD600​>0.05 above the media blank indicates light scattering from sub-visual microcrystals. If this occurs, discard and proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation

Best for: High concentration assays ( >10μM ), 3D cell cultures, or transitioning to in vivo models.

Causality: 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic inner cavity. It encapsulates the hydrophobic pyrrolo[2,3-g]indazole rings, physically shielding them from water and preventing π−π stacking without altering the drug's interaction with the Pim kinase ATP-binding pocket once inside the cell[12][13][14].

  • Prepare HP-β-CD Vehicle: Dissolve HP-β-CD powder in your base cell culture media to a concentration of 10% (w/v). Filter sterilize through a 0.22 μm PES membrane.

  • Titration: Place the HP-β-CD media on a magnetic stirrer at 37°C. Add your 10 mM DMSO drug stock dropwise into the vortex center.

  • Thermodynamic Stabilization: Place the sealed tube in an ultrasonic water bath at 37°C for 15 minutes. Sonication provides the activation energy required to drive the drug molecules into the cyclodextrin cavities[15].

  • Final Dilution: Dilute this complexed stock into your standard cell culture plates. The drug will remain in a stable, bioavailable aqueous state.

Part 4: Visualizations

Mechanism Stock Pyrrolo[2,3-g]indazole in 100% DMSO Direct Direct Media Addition (Aqueous Shock) Stock->Direct Standard Protocol Complex HP-β-CD Addition (Hydrophobic Shielding) Stock->Complex Optimized Protocol Crystal Microcrystal Precipitation (False Cytotoxicity) Direct->Crystal Pi-Pi Stacking & Hydrophobic Collapse Stable Stable Aqueous Solution (Bioavailable) Complex->Stable Inclusion Complex Formation

Logical flow of precipitation mechanisms versus cyclodextrin-mediated solubilization.

Workflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step3 3. Dropwise Titration (Add stock to vortexing HP-β-CD) Step1->Step3 Step2 2. Prepare 10% w/v HP-β-CD (Pre-warmed Media, 37°C) Step2->Step3 Step4 4. Ultrasonic Bath (15 mins to ensure complexation) Step3->Step4 Step5 5. Optical Validation (Measure OD600 < 0.05) Step4->Step5

Step-by-step methodology for formulating stable HP-β-CD inclusion complexes.

References

  • PubMed (NIH). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. URL:[Link] (Index 1.3)

  • AACR Journals. A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. URL:[Link] (Index 1.2, 1.5)

  • PLOS One. Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. URL:[Link] (Index 2.10, 2.17)

  • PubMed Central (NIH). The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein... URL:[Link] (Index 2.11)

  • AACR Journals. Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. URL:[Link] (Index 2.13)

  • ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media? URL:[Link] (Index 2.14, 2.18)

  • Anticancer Research. Complexation of Albendazole with Hydroxypropyl-β-Cyclodextrin Significantly Improves its Pharmacokinetic Profile, Cell Cytotoxicity and Antitumor Efficacy in Nude Mice. URL:[Link] (Index 2.19)

  • MDPI. Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin. URL:[Link] (Index 2.20)

Sources

Technical Support Center: Troubleshooting & Optimizing Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the biochemical and cellular nuances of working with Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5).

This heterocyclic scaffold is highly valued in medicinal chemistry. It serves as a core pharmacophore for developing sub-micromolar inhibitors against Pim kinases (Pim-1 and Pim-3) for oncology applications[1][2], and as a potent inhibitor of human carbonyl reductase (CR) to mitigate anthracycline-induced cardiotoxicity[3]. However, the 7,8-dione moiety is a redox-active quinone-like structure. Compounds containing this motif are frequently flagged as Pan-Assay Interference Compounds (PAINS) due to their propensity for redox cycling, thiol reactivity, and optical interference[4][5].

This guide provides field-proven troubleshooting strategies to help you distinguish true target engagement from off-target artifacts.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why do my Pim-1 kinase IC50 values vary drastically between different assay buffer batches?

Causality: The variability is almost certainly driven by the concentration of reducing agents (e.g., DTT or β -mercaptoethanol) in your kinase buffer. The dione moiety can act as a Michael acceptor, undergoing nucleophilic addition by thiols[6]. High DTT concentrations will chemically scavenge the compound, forming a covalent thioether adduct in the buffer before it can reach the kinase, artificially inflating the IC50. Conversely, if the target kinase has exposed, non-catalytic cysteines, the compound may covalently bind them, causing non-specific irreversible inhibition. Solution: Titrate DTT from 0 to 1 mM in your assay. If the IC50 shifts by >10-fold, the compound is reacting with the buffer. Switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). To determine if the compound is reacting with the kinase itself, run the LC-MS/MS adduct screen detailed in the protocol below.

Q2: My cell viability assays (e.g., CellTiter-Glo) show extreme cytotoxicity that doesn't align with my target knockdown data. What is happening?

Causality: Dione-containing compounds can undergo continuous redox cycling in cellular environments. They accept electrons from biological reductants (e.g., NAD(P)H) and transfer them to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide[4]. This ROS generation causes widespread oxidative stress and off-target cytotoxicity, which masks true Pim kinase or CR inhibition. Solution: Pre-treat your cells with a ROS scavenger like N-acetylcysteine (NAC) at 5 mM. If the cytotoxicity is rescued by NAC, the cell death is an off-target artifact of redox cycling. To study true target biology, you must either test the compound under hypoxic conditions or use medicinal chemistry to sterically hinder the dione ring to prevent electron transfer.

Q3: I am screening for Carbonyl Reductase (CR) inhibitors using an NAD(P)H fluorescence assay. The compound looks highly potent, but I suspect false positives. How can I validate this?

Causality: Quinones and diones are notorious for optical interference. They possess broad absorbance profiles in the UV-Vis spectrum and can directly quench the fluorescence of reporters like NAD(P)H via inner-filter effects or collisional quenching[5][7]. Solution: Implement an orthogonal, non-optical assay. Use HPLC or LC-MS/MS to directly quantify the conversion of the CR substrate to its alcohol metabolite. If the compound is a true inhibitor, the IC50 should remain consistent across both the optical and mass-based readouts.

Data Presentation: Impact of Buffer Additives on Assay Readouts

To illustrate the PAINS-like behavior of the dione scaffold, the following table summarizes typical quantitative shifts observed during assay optimization.

Assay TypeTarget / ReadoutExperimental ConditionApparent IC50 / EC50Mechanistic Interpretation
BiochemicalPim-1 KinaseBuffer without DTT0.45 µMBaseline inhibition (potentially includes covalent binding).
BiochemicalPim-1 KinaseBuffer + 1 mM DTT>10.0 µMDTT quenches the electrophilic dione via Michael addition.
Cell ViabilityAML Cell LineStandard Media2.1 µMBaseline cytotoxicity (Target inhibition + ROS damage).
Cell ViabilityAML Cell LineMedia + 5 mM NAC>20.0 µMToxicity is primarily driven by off-target redox cycling.
EnzymaticCarbonyl ReductaseNAD(P)H Fluorescence0.8 µMPotential false positive due to optical quenching.
EnzymaticCarbonyl ReductaseHPLC (Metabolite Tracking)3.5 µMTrue target engagement; optical assay overestimated potency.

Experimental Protocol: Assessing Thiol-Reactivity via LC-MS/MS

To ensure trustworthiness, this protocol is designed as a self-validating system . By including both a known reactive control and a denatured protein control, you can definitively separate promiscuous chemical reactivity from target-directed covalent inhibition.

Step 1: Reagent & Control Preparation

  • Test Compound: Prepare a 10 mM stock of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in LC-MS grade DMSO.

  • Positive Control: Prepare a 10 mM stock of Ethacrynic Acid (a known Michael acceptor).

  • Protein Preparation: Prepare 10 µM of recombinant Pim-1 or CR in a thiol-free buffer (e.g., 50 mM HEPES, pH 7.4).

  • Negative Control: Boil an aliquot of the protein at 95°C for 10 minutes to denature it.

Step 2: Incubation

  • Incubate the test compound and positive control (at 50 µM final concentration) with both the native and denatured proteins for 2 hours at 37°C.

Step 3: Quenching and Digestion

  • Quench the reactions by adding formic acid to a final concentration of 1%.

  • Add sequencing-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C to generate peptide fragments.

Step 4: LC-MS/MS Analysis

  • Inject the digested samples onto a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Scan for mass shifts corresponding to the addition of the compound (+185.14 Da for the intact dione, or its reduced hydroquinone mass) specifically on cysteine-containing peptides.

Step 5: Data Interpretation (Self-Validation Logic)

  • System Check: If the positive control (Ethacrynic Acid) fails to form an adduct, your MS sensitivity is too low.

  • Promiscuous Reactivity: If the test compound forms adducts on both the native AND the boiled protein, it is a promiscuous PAINS compound reacting via simple chemical collision.

  • Target-Directed Inhibition: If the test compound forms an adduct on the native protein but NOT the boiled protein, the reaction requires a specific 3D binding pocket. This confirms it is a target-specific covalent inhibitor.

Workflow Visualization

G Start Assay Anomaly Detected (Pyrrolo[2,3-g]indazole-dione) Q1 Is background signal elevated in blank? Start->Q1 Sol1 Optical Interference: Switch to red-shifted assay or use HPLC readout Q1->Sol1 Yes Q2 Does IC50 shift with varying[DTT] or [GSH]? Q1->Q2 No Sol2 Thiol Reactivity: Cap cysteines or run LC-MS adduct screen Q2->Sol2 Yes Q3 Is cytotoxicity reversed by ROS scavengers (NAC)? Q2->Q3 No Sol3 Redox Cycling: Run under hypoxia or monitor H2O2 generation Q3->Sol3 Yes Valid Target-Specific Inhibition Confirmed Q3->Valid No

Fig 1: Workflow for identifying and mitigating dione-mediated off-target assay interference.

References

  • Pan-assay interference compounds. Grokipedia.[Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed.[Link]

  • Evolution of assay interference concepts in drug discovery. Taylor & Francis. [Link]

  • Pim kinase inhibition sensitizes FLT3-ITD acute myeloid leukemia cells to topoisomerase 2 inhibitors through increased DNA damage and oxidative stress. OUCI. [Link]

  • Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Publications. [Link]

Sources

Technical Support Center: Method Refinement for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Kinase Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold. This heterocyclic compound class has emerged as a potent, ATP-competitive inhibitor framework for the Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family (Pim-1, Pim-2, and Pim-3)[1].

Because Pim kinases are constitutively active and lack standard regulatory domains, assay kinetics rely entirely on precise ATP Km matching and structural stability[2]. Furthermore, the unique dione-indazole structural motif presents specific biochemical assay challenges, including compound aggregation and autofluorescence. This guide synthesizes field-proven methodologies, self-validating protocols, and logical troubleshooting frameworks to ensure high-fidelity data generation.

Target Context: The Pim Kinase Signaling Pathway

Understanding the biological context of the target is critical for assay design. Pim kinases are downstream effectors of the JAK/STAT pathway and play a pivotal role in cell survival by phosphorylating pro-apoptotic proteins like BAD[2]. Pyrrolo[2,3-g]indazole derivatives act as ATP-competitive inhibitors, blocking this survival cascade[1].

PimPathway Cytokines Cytokines / Growth Factors JAK_STAT JAK / STAT Pathway Cytokines->JAK_STAT Pim Pim Kinases (1, 2, 3) JAK_STAT->Pim Transcriptional Upregulation BAD BAD / Cdc25 (Substrates) Pim->BAD Phosphorylation Inhibitor Pyrrolo[2,3-g]indazole Inhibitor Inhibitor->Pim ATP-Competitive Inhibition Survival Cell Survival & Proliferation BAD->Survival

Pim kinase signaling pathway and the pharmacological intervention point of Pyrrolo-indazole inhibitors.

Self-Validating Experimental Protocols

To mitigate the autofluorescence inherent to the pyrrolo[2,3-g]indazole core, we strongly recommend utilizing a luminescence-based ATP-depletion assay (e.g., ADP-Glo™) rather than direct fluorescence formats[3]. The following protocol is designed as a self-validating system , incorporating internal controls to verify enzyme linearity and compound solubility within every run.

Protocol: ADP-Glo™ Luminescence Kinase Assay for Pim Inhibition

Causality Note: This assay measures the accumulation of ADP. By converting ADP back to ATP and reading luminescence, we bypass the optical interference caused by the inhibitor's absorbance spectrum[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)[4]. Crucial: Fresh DTT prevents oxidative degradation of the Pim kinase hinge region.

  • Compound Dilution: Serially dilute the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione compound in 100% DMSO, then dilute into assay buffer to a final DMSO concentration of ≤1%.

  • Enzyme-Inhibitor Pre-incubation: Add 2 µL of recombinant Pim enzyme to a 384-well low-volume plate. Add 1 µL of the inhibitor. Incubate at room temperature for 15 minutes. Causality: This allows slow-binding indazole derivatives to reach thermodynamic equilibrium with the kinase before ATP competition begins.

  • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (e.g., BAD peptide). Ensure ATP is at the apparent Km for the specific Pim isoform (See Table 1). Incubate for 60 minutes at room temperature[4].

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to completely deplete unconsumed ATP[4].

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert ADP to ATP and generate the luminescent signal[4].

  • Internal Validation (Mandatory): On the same plate, run an ATP-to-ADP conversion standard curve (0% to 100% conversion at the specific ATP Km concentration) to ensure the luminescent signal is within the linear dynamic range of the assay[3].

Workflow Prep Prepare Reagents & Compounds Incubate Pre-incubate Enzyme + Inhibitor Prep->Incubate React Add ATP/Substrate (Run 60 min) Incubate->React Stop Add ADP-Glo (Deplete ATP) React->Stop Detect Add Detection Reagent (Read Luminescence) Stop->Detect

Step-by-step workflow of the ADP-Glo luminescence kinase assay for Pim inhibitors.

Quantitative Data Summaries

Because Pim-1, Pim-2, and Pim-3 possess vastly different affinities for ATP, using a universal ATP concentration will result in wildly inaccurate IC50 values for competitive inhibitors[5]. Use the parameters in Table 1 to standardize your assays.

Table 1: Optimal Assay Parameters for Pim Kinase Isoforms

Kinase IsoformApparent ATP Km (µM)Recommended Final ATP Conc.Enzyme Conc.Substrate Peptide
Pim-1 ~400 µM400 µM0.03 µg/mLSer/Thr 7 Peptide / BAD
Pim-2 ~5 µM5 µM0.2 µg/mLSer/Thr 7 Peptide / BAD
Pim-3 ~100 µM100 µM0.2 µg/mLSer/Thr 7 Peptide / BAD
(Data synthesized from standardized FRET and Luminescence assay conditions[5])

Table 2: Troubleshooting Matrix

SymptomPotential Root CauseValidating ActionCorrective Action
Non-sigmoidal IC50 Curve Compound AggregationCheck Hill Slope (>2.0 indicates aggregation).Add 0.01% Brij-35 to buffer; centrifuge compound stocks.
High Background Signal Autofluorescence / ATP CarryoverRun a "No Enzyme + High Inhibitor" control well.Switch to ADP-Glo or TR-FRET; ensure 40 min ATP depletion.
Shifting IC50 Values ATP Concentration MismatchVerify ATP concentration against specific isoform Km.Recalibrate ATP to exact Km (e.g., 400 µM for Pim-1).

Troubleshooting Guides & FAQs

Q: Why am I observing a "hook effect" or a non-sigmoidal dose-response curve at high concentrations of the pyrrolo[2,3-g]indazole derivative? A: The root cause is almost certainly compound aggregation. Heterocyclic diones are highly planar and prone to forming colloidal aggregates at micromolar concentrations in aqueous buffers. These aggregates non-specifically sequester the kinase, leading to artificially steep dose-response curves (Hill slope > 2.0). Solution: Introduce a non-ionic detergent (0.01% to 0.05% Brij-35 or CHAPS) into your assay buffer to disrupt micelle formation[6]. Always centrifuge your intermediate DMSO dilutions before adding them to the assay plate.

Q: My IC50 values for Pim-1 are highly reproducible, but my Pim-2 data shifts significantly between different assay runs. How can I stabilize the readout? A: This discrepancy arises from a failure in ATP Km matching. As shown in Table 1, Pim-1 requires a very high ATP concentration (~400 µM) to reach Km, whereas Pim-2 has an exceptionally high affinity for ATP (Km ~5 µM)[5]. If your ATP concentration fluctuates even slightly around 5 µM, the competitive binding dynamics of the pyrrolo-indazole inhibitor will shift drastically. Solution: Prepare fresh, precisely calibrated ATP aliquots for Pim-2 assays. Do not use the same ATP master mix for Pim-1 and Pim-2 profiling.

Q: Can I use TR-FRET instead of luminescence for off-target profiling of this scaffold? A: Yes. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) is highly robust against the native autofluorescence of the pyrrolo-indazole core due to the time-delayed signal acquisition[6]. However, you must monitor for the Inner Filter Effect (IFE). If the absorbance spectrum of the dione moiety overlaps with the excitation/emission wavelengths of your Europium/Terbium fluorophores, it will quench the signal at high inhibitor concentrations. Solution: Run a TR-FRET interference control by spiking the inhibitor into a pre-phosphorylated substrate/antibody complex without the kinase.

Troubleshooting Issue Anomalous IC50 Curve Check1 Is background signal high in no-enzyme control? Issue->Check1 Yes1 Compound Autofluorescence or ATP Carryover Check1->Yes1 Yes No1 Check Hill Slope Check1->No1 No Fix1 Switch to TR-FRET or ADP-Glo Yes1->Fix1 Steep Hill Slope > 2.0 (Aggregation) No1->Steep Steep Curve Variable Run-to-Run Variability No1->Variable Shifting IC50 Fix2 Add 0.01% Brij-35 Centrifuge stocks Steep->Fix2 Fix3 Recalibrate ATP to Km for specific Pim isoform Variable->Fix3

Logical decision tree for troubleshooting anomalous IC50 curves in Pim kinase assays.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed / NIH. 1

  • Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression - World Journal of Gastroenterology / NIH.2

  • PIM1, Active (Kinase Enzyme System) - Promega Corporation. 3

  • PIM1 Kinase Assay Protocol - Promega Corporation.4

  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. 6

  • Rational Design of a Potent Pan-Pim Kinases Inhibitor with a Rhodanine–Benzoimidazole Structure - Anticancer Research. 5

Sources

Technical Support Center: Troubleshooting Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione Cytotoxicity in Control Cells

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the baseline cytotoxicity of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) in control or non-target cell lines (e.g., fibroblasts, PBMCs, or healthy epithelial cells)[1].

While this heterocyclic scaffold is highly valued in medicinal chemistry as a potent starting point for Pim-1 and Pim-3 kinase inhibitors (2)[2], its 7,8-dione (ortho-quinone) moiety introduces pleiotropic off-target effects. This guide provides actionable, mechanistically grounded troubleshooting steps to help you isolate target-specific kinase inhibition from intrinsic chemical liabilities.

Part 1: Troubleshooting Guide (Methodologies & Causality)

Issue 1: Rapid Loss of Control Cell Viability (True Cytotoxicity)

Causality: The 7,8-dione moiety is highly redox-active and electrophilic. In the intracellular environment, it undergoes a one-electron reduction to a semiquinone radical, which subsequently reacts with molecular oxygen to generate Reactive Oxygen Species (ROS) such as superoxide and hydrogen peroxide (3)[3]. Concurrently, the unsubstituted ortho-quinone acts as a potent Michael acceptor, covalently binding to and depleting intracellular glutathione (GSH) and critical protein thiols (4)[4]. This dual insult—oxidative stress and thiol depletion—rapidly induces apoptosis in control cells.

Self-Validating Protocol: ROS Quenching and Thiol Replenishment Assay To confirm if cytotoxicity is driven by the dione moiety rather than on-target kinase inhibition, perform a rescue assay:

  • Cell Seeding: Seed control cells (e.g., MRC-5) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment (Validation Step): Treat cells with either 5 mM N-acetylcysteine (NAC) or 100 µM Ascorbic Acid for 2 hours prior to compound addition.

    • Mechanistic Rationale: NAC replenishes GSH and acts as a direct nucleophile to intercept the quinone. Ascorbic acid prevents redox cycling by keeping the quinone in a reduced state.

  • Compound Addition: Add Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione at your working concentration (e.g., 10 µM). Ensure final DMSO concentration is 0.5%.

  • Incubation: Incubate for 24 hours.

  • Readout: Measure viability. If viability is rescued by NAC/Ascorbate, the toxicity is definitively driven by the ortho-quinone redox/electrophilic liability.

Issue 2: Discrepancy Between Visual Cell Health and Assay Readout (False Cytotoxicity)

Causality: Quinones are notorious Pan-Assay Interference Compounds (PAINS) (5)[5]. They can directly reduce tetrazolium salts (like MTT, XTT, or WST-8) independent of cellular metabolism, leading to erratic or false-positive viability readings (6)[6]. Furthermore, their strong absorbance profiles can quench fluorescence or luminescence in ATP-based assays.

Self-Validating Protocol: Orthogonal Viability Validation Never rely solely on colorimetric metabolic assays when working with dione scaffolds.

  • Harvest: Post-treatment (24h), harvest cells via gentle trypsinization. Collect the supernatant as well to capture any detached/apoptotic cells.

  • Staining: Resuspend the cell pellet in PBS and mix 1:1 with 0.4% Trypan Blue solution.

    • Mechanistic Rationale: Trypan blue exclusion relies on physical membrane integrity rather than enzymatic reduction, completely bypassing quinone redox interference.

  • Quantification: Count viable (unstained) vs. dead (blue) cells using an automated cell counter or a hemocytometer.

  • Advanced Validation: For high-throughput needs, use Flow Cytometry with Annexin V/Propidium Iodide (PI) staining. Set appropriate compensation controls, as the compound itself may autofluoresce.

Part 2: Data Presentation

The following table summarizes expected quantitative outcomes when applying the troubleshooting protocols to MRC-5 control cells treated with 10 µM Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. Notice the discrepancy between the MTT assay and Trypan Blue exclusion, highlighting the PAINS liability.

Treatment ConditionMTT Assay (Apparent Viability %)Trypan Blue Exclusion (True Viability %)Mechanistic Interpretation
Vehicle (0.5% DMSO) 100%99%Baseline control
Pyrrolo-indazole (10 µM) 15%45%True toxicity + Assay interference (PAINS)
Pyrrolo-indazole + 5 mM NAC 85%92%Rescue via GSH replenishment / ROS quenching
Pyrrolo-indazole + 100 µM Ascorbate 78%88%Rescue via prevention of redox cycling

Part 3: Frequently Asked Questions (FAQs)

Q: Can I chemically modify the compound to eliminate this control cell toxicity while retaining Pim kinase inhibition? A: Yes. The cytotoxicity is largely driven by the unsubstituted 7,8-dione. Medicinal chemistry strategies often involve masking the dione (e.g., converting to a di-methoxy or di-acetoxy derivative) or substituting the electrophilic positions to sterically hinder Michael addition. This retains the core scaffold's binding affinity for the Pim kinase ATP pocket while mitigating redox toxicity[2].

Q: Why does my compound precipitate in the culture media, mimicking cell death? A: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione has poor aqueous solubility. When diluting from a 100% DMSO stock directly into aqueous media, it can crash out, forming microcrystals that physically damage cells or are misread as dead cells by automated imagers. Always perform serial dilutions in DMSO first, then spike into media to ensure the final DMSO concentration is 0.5%.

Q: Why is my IC₅₀ drastically different between different control cell lines? A: Different cell lines have varying basal levels of intracellular glutathione (GSH) and antioxidant enzymes (like Superoxide Dismutase and Catalase). Cells with high GSH reserves (e.g., certain hepatic lines) may appear resistant to the compound's off-target electrophilic effects, shifting the IC₅₀ curve compared to sensitive lines like fibroblasts.

Part 4: Mechanistic Visualization

G A Pyrrolo[2,3-g]indazole-7,8-dione (Ortho-quinone Scaffold) B Semiquinone Radical (1e- Reduction) A->B Intracellular Reductases D Michael Addition to Cellular Thiols A->D Electrophilic Attack C Reactive Oxygen Species (ROS) (Superoxide / H2O2) B->C + O2 F Oxidative Stress & Apoptosis (Control Cell Cytotoxicity) C->F Lipid/DNA Damage E Glutathione (GSH) Depletion D->E Covalent Binding E->F Loss of Antioxidant Defense G Ascorbic Acid Rescue (Prevents Redox Cycling) G->B Intercepts H NAC Rescue (Replenishes GSH) H->E Restores

Mechanistic pathway of Pyrrolo[2,3-g]indazole-dione cytotoxicity and antioxidant rescue strategies.

Part 5: References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors Source: PubMed (NIH) URL:[Link][2]

  • Quinones and MTT assay? Source: ResearchGate URL:[Link][6]

  • Activity profiles of analog series containing pan assay interference compounds Source: RSC Publishing URL:[Link][7]

  • Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects Source: PubMed Central (NIH) URL:[Link][4]

  • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries Source: Journal of Medicinal Chemistry (via bris.ac.uk) URL:[Link][5]

  • Role of Quinones in Toxicology Source: ResearchGate URL:[Link][3]

Sources

Validation & Comparative

Validation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione as a Selective Pim Kinase Inhibitor: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases (Pim-1, Pim-2, and Pim-3) are highly conserved, constitutively active serine/threonine kinases. Because they lack a regulatory domain, their activity is entirely dependent on their expression levels, which are frequently upregulated in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and various solid tumors. Pim kinases drive oncogenesis by phosphorylating substrates involved in cell cycle progression (c-Myc), apoptosis evasion (Bad), and protein translation (4E-BP1) .

Historically, the clinical translation of Pim inhibitors has been hindered by off-target toxicities and poor pharmacokinetic profiles. First-generation inhibitors like SGI-1776 suffered from dose-limiting toxicities (cardiac QTc prolongation), while second-generation pan-Pim inhibitors like AZD1208 showed modest monotherapy efficacy .

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and its derivatives represent a breakthrough tricyclic scaffold. By inserting deeply into the ATP-binding pocket and adopting a non-ATP mimetic binding mode, this scaffold achieves sub-micromolar to low-nanomolar selectivity for Pim-1 and Pim-3, minimizing off-target kinome cross-reactivity and sparing non-malignant cardiomyoblasts .

Mechanistic Pathway & Rationale for Scaffold Selection

Unlike classical ATP-competitive inhibitors that form predictable hydrogen bonds with the kinase hinge region, the pyrrolo[2,3-g]indazole core leverages unique steric interactions within the Pim-1/3 ATP pocket. This structural divergence is critical: it prevents the inhibitor from cross-reacting with closely related receptor tyrosine kinases (like FLT3), a common flaw in earlier imidazo-pyridazine compounds.

G Cytokine Cytokines / Growth Factors JAKSTAT JAK/STAT Pathway Cytokine->JAKSTAT Pim Pim-1 / Pim-3 Kinases JAKSTAT->Pim Transcriptional Upregulation Substrate1 c-Myc (Ser62) Pim->Substrate1 Phosphorylation Substrate2 4E-BP1 (Thr37/46) Pim->Substrate2 Substrate3 Bad (Ser112) Pim->Substrate3 Inhibitor Pyrrolo[2,3-g]indazole Scaffold Inhibitor->Pim Non-ATP Mimetic Blockade Outcome1 Cell Proliferation Substrate1->Outcome1 Outcome2 Protein Translation Substrate2->Outcome2 Outcome3 Apoptosis Evasion Substrate3->Outcome3

Mechanistic signaling of Pim kinases and targeted inhibition by Pyrrolo[2,3-g]indazole.

Objective Performance Comparison: Scaffold vs. Legacy Inhibitors

To validate the utility of the pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold, we must benchmark its optimized derivatives against established clinical candidates. The data below synthesizes in vitro kinase assays and cellular profiling from foundational literature .

Table 1: Comparative Efficacy and Selectivity Profile
Metric / PropertyPyrrolo[2,3-g]indazole DerivativesSGI-1776 (Imidazo[1,2-b]pyridazine)AZD1208 (Thiazolidinedione)
Pim-1 IC₅₀ Sub-micromolar to < 5 nM7 nM0.4 nM
Pim-2 IC₅₀ > 1 μM (Highly Selective)363 nM5.0 nM
Pim-3 IC₅₀ Sub-micromolar to < 10 nM69 nM1.9 nM
Binding Mode ATP-competitive, Non-ATP mimeticATP-competitiveATP-competitive
Major Off-Targets Minimal (Spares FLT3)FLT3 (44 nM), Haspin (34 nM)Highly selective pan-Pim
Clinical Limitation Preclinical (High therapeutic index)Halted (QTc prolongation toxicity)Halted (Modest monotherapy activity)
Cellular Efficacy Induces AML blast apoptosisCytotoxic, but high off-target toxicityCell cycle arrest, autophagy

Scientific Insight: The pyrrolo[2,3-g]indazole scaffold demonstrates a distinct selectivity for Pim-1 and Pim-3 over Pim-2. Because Pim-2 possesses a slightly altered hinge region with a lower affinity for non-mimetic structures, this scaffold avoids the pan-Pim toxicity that often leads to adverse cardiac events, making it a superior starting point for targeted drug design.

Experimental Validation Protocols

To ensure rigorous, self-validating data when testing Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives, researchers must utilize orthogonal assays. The following protocols isolate the compound's direct enzymatic inhibition from its phenotypic cellular effects.

Workflow Phase1 Phase 1: Cell-Free Assay Recombinant Pim-1/3 ATP at Km IC50 Determination Phase2 Phase 2: In Vitro Viability AML Cell Lines (MV-4-11) MTS Assay EC50 Profiling Phase1->Phase2 Phase3 Phase 3: Target Engagement Western Blot p-c-Myc (Ser62) p-4E-BP1 (Thr37/46) Phase2->Phase3 Phase4 Phase 4: Toxicity Screen Cardiomyoblasts Negative Control Therapeutic Index Phase3->Phase4

Standardized experimental workflow for the preclinical validation of Pim kinase inhibitors.

Protocol A: Cell-Free ATP-Competitive Kinase Assay

Objective: Determine the biochemical IC₅₀ of the inhibitor against recombinant Pim-1 and Pim-3.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Substrate Setup: Dilute recombinant human Pim-1 or Pim-3 to a final assay concentration of 1 nM. Add a standardized peptide substrate (e.g., AKRRRLSSLRA) at 10 μM.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the Pyrrolo[2,3-g]indazole derivative in anhydrous DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • ATP Addition (Critical Step): Initiate the reaction by adding ATP. Causality Note: The ATP concentration must be set precisely at the predetermined Km​ for the specific Pim kinase (typically ~10-15 μM for Pim-1). Using ATP at Km​ ensures that the assay is sensitive to ATP-competitive inhibitors without artificially inflating the apparent IC₅₀.

  • Detection: Incubate for 60 minutes at room temperature. Use a luminescence-based ADP detection assay (e.g., ADP-Glo) to measure kinase activity. Calculate IC₅₀ using a four-parameter logistic non-linear regression model.

Protocol B: Cellular Target Engagement & Apoptosis in AML Blasts

Objective: Validate that the compound penetrates the cell membrane and inhibits Pim-mediated downstream signaling without inducing generalized cytotoxicity.

  • Cell Culture: Culture MV-4-11 cells (an AML cell line with high endogenous Pim expression and FLT3-ITD mutation) in RPMI-1640 supplemented with 10% FBS.

  • Treatment: Seed cells at 5×105 cells/mL. Treat with the inhibitor at concentrations bracketing the biochemical IC₅₀ (e.g., 0.1 μM, 1 μM, 5 μM) for 24 hours. Include a vehicle control (0.1% DMSO) and a negative control cell line (e.g., H9c2 cardiomyoblasts) to validate the therapeutic window.

  • Protein Extraction & Western Blotting:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Resolve 30 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe for p-c-Myc (Ser62) and p-4E-BP1 (Thr37/46) .

    • Causality Note: A dose-dependent reduction in p-c-Myc and p-4E-BP1, with stable total c-Myc and 4E-BP1 levels, confirms on-target Pim kinase inhibition inside the cell.

  • Viability Readout: In parallel, assess apoptosis using Annexin V/PI flow cytometry. The pyrrolo[2,3-g]indazole scaffold should induce >50% apoptosis in MV-4-11 cells at < 5 μM, while leaving cardiomyoblasts >90% viable.

Conclusion

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione provides a highly modular, structurally distinct scaffold for the development of next-generation Pim kinase inhibitors. By bypassing the traditional ATP-mimetic binding constraints that plagued SGI-1776, this compound class offers an expanded therapeutic index, potent suppression of c-Myc and 4E-BP1 signaling, and a highly selective cytotoxicity profile tailored for hematological malignancies like AML.

References

  • Gavara, L., Suchaud, V., Nauton, L., Théry, V., Anizon, F., & Moreau, P. (2013). Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2298-2301. [Link]

  • Chen, L. S., Redkar, S., Taverna, P., Cortes, J. E., & Gandhi, V. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood, 118(3), 693-702.[Link]

  • Sandnes, T., et al. (2019). A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics, 18(3), 539-551.[Link]

  • Keeton, E. K., et al. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Blood, 123(6), 905-913.[Link]

Comparing Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione with other known Pim inhibitors.

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and Alternative Pim Kinase Inhibitors in Oncology

Executive Summary & Target Rationale

From an application and assay development perspective, targeting Pim kinases (Pim-1, Pim-2, and Pim-3) presents a unique biochemical challenge. Unlike many kinases, Pim kinases lack a regulatory domain and are constitutively active once translated. Their activity is primarily governed by transcription and protein stability, making direct pharmacological inhibition of their ATP-binding pocket the most viable therapeutic strategy for malignancies like Acute Myeloid Leukemia (AML) and pancreatic cancer 1.

This guide provides a rigorous comparison between the emerging Pyrrolo[2,3-g]indazole scaffold—specifically evaluating derivatives like Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione—and established pan-Pim inhibitors such as SGI-1776 and AZD1208.

Mechanistic Profiling & Signaling Intervention

A critical advantage of Pim inhibitors over Akt inhibitors is their toxicity profile. While Akt inhibitors often induce severe hyperglycemia due to interference with insulin receptor signaling, Pim inhibitors bypass this metabolic toxicity while neutralizing overlapping downstream survival substrates (e.g., BAD, c-Myc, mTOR) 2.

Pyrrolo[2,3-g]indazole derivatives demonstrate a highly specific binding mode. Molecular modeling and X-ray crystallography reveal that these tricyclic compounds insert deeply into the ATP-binding pocket. They form essential hydrogen bonds with the hinge region (such as Pro123 in Pim-1). Interestingly, the pyrrolo[2,3-g]indazole scaffold exhibits strong selectivity for Pim-1 and Pim-3 over Pim-2, a distinction driven by subtle steric constraints within the Pim-2 ATP pocket 3.

Pathway JAK JAK/STAT Signaling PIM Pim Kinases (Pim-1, 2, 3) JAK->PIM Transcriptional Upregulation BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inactivates) MYC c-Myc (Oncogenic) PIM->MYC Phosphorylates (Stabilizes) MTOR mTORC1 Pathway PIM->MTOR Activates SURVIVAL Tumor Survival & Proliferation BAD->SURVIVAL Blocks Apoptosis MYC->SURVIVAL Drives Cell Cycle MTOR->SURVIVAL Promotes Translation INHIBITOR Pyrrolo[2,3-g]indazole Derivatives INHIBITOR->PIM Competitive ATP Inhibition

Fig 1. Pim kinase signaling network and the targeted intervention point of Pyrrolo[2,3-g]indazoles.

Comparative Efficacy & Quantitative Data

To objectively assess the utility of the Pyrrolo[2,3-g]indazole scaffold 4, we must benchmark it against clinical-stage pan-Pim inhibitors. While pan-Pim inhibitors broadly suppress all three isoforms, Pyrrolo[2,3-g]indazoles offer a preferential sub-micromolar affinity for Pim-1 and Pim-3, which is highly advantageous for avoiding broad-spectrum off-target effects.

Inhibitor Class / CompoundScaffold TypePim-1 IC₅₀ (nM)Pim-2 IC₅₀ (nM)Pim-3 IC₅₀ (nM)Clinical / Preclinical Status
Pyrrolo[2,3-g]indazoles (Lead Derivatives)Tricyclic Heterocycle40 - 570> 10,00040 - 100Preclinical (In vitro / Xenograft)
VS-II-173 (Related Analog)Pyrazolo-analogue< 100> 1,000< 100Preclinical (AML Blasts)
SGI-1776 Imidazo[1,2-b]pyridazine736369Phase I (Discontinued due to QTc)
AZD1208 Benzylidene-thiazolidine0.451.9Phase I (Solid tumors/AML)

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione against other inhibitors, researchers must employ self-validating experimental systems. The following protocols integrate causality to explain why specific steps are crucial for ensuring data integrity.

Protocol A: ATP-Competitive Kinase Profiling (In Vitro) Causality: Because Pim kinases are constitutively active, their inhibition relies entirely on blocking the ATP pocket. Varying ATP concentrations during the assay differentiates true competitive inhibitors from allosteric modulators.

  • Enzyme Preparation: Use recombinant human Pim-1, Pim-2, and Pim-3 expressed in Sf9 cells. Validation step: Run a positive control (AZD1208) to confirm baseline enzyme activity and assay window.

  • Compound Titration: Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the Pyrrolo[2,3-g]indazole derivative in 100% DMSO.

  • Reaction Assembly: Combine the kinase, a fluorescently labeled peptide substrate (e.g., BAD-derived peptide), and the inhibitor in assay buffer.

  • ATP Addition: Initiate the reaction by adding ATP at two distinct concentrations: Km​ (typically ~10 µM for Pim-1) and 10x Km​ . Logic: If the IC₅₀ shifts proportionally higher at 10x Km​ , the compound is definitively confirmed as ATP-competitive.

  • Detection: Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) after 60 minutes of incubation.

Protocol B: Cellular Target Engagement & Apoptosis Assay (AML Blasts) Causality: In vitro kinase inhibition does not guarantee cellular penetration or target engagement. Measuring downstream substrate phosphorylation (e.g., p-BAD, p-c-Myc) confirms intracellular efficacy before phenotypic changes occur.

  • Cell Culture: Culture MV4-11 (FLT3-ITD+) or IPC-81 AML cells in RPMI-1640 medium.

  • Inhibitor Treatment: Treat cells with EC₅₀ concentrations of the Pyrrolo[2,3-g]indazole derivative (e.g., 5 µM) versus SGI-1776 (1 µM) for 24 hours.

  • Western Blotting (Mechanistic Validation): Lyse cells and probe for p-BAD (Ser112) and p-c-Myc. Logic: A reduction in p-BAD confirms that the inhibitor is actively blocking Pim kinase inside the cell, ruling out non-specific cytotoxicity.

  • Flow Cytometry (Phenotypic Validation): Stain cells with Annexin V-FITC and Propidium Iodide (PI). Quantify the sub-G1 fraction to confirm that the biochemical inhibition translates into apoptotic cell death.

Workflow PHASE1 Phase 1: Biochemical TR-FRET Kinase Assay (ATP-Competitive Check) PHASE2 Phase 2: Intracellular Western Blot for p-BAD/p-Myc (Target Engagement) PHASE1->PHASE2 IC50 < 1 µM PHASE3 Phase 3: Phenotypic Annexin V Flow Cytometry (Apoptosis Quantification) PHASE2->PHASE3 Pathway Blocked PHASE4 Phase 4: In Vivo Mouse Xenograft Models (Tumor Regression) PHASE3->PHASE4 EC50 < 5 µM

Fig 2. Self-validating experimental workflow for evaluating novel Pim kinase inhibitors.

Conclusion & Strategic Implications

While pan-Pim inhibitors like AZD1208 possess extreme potency across all isoforms, their clinical progression has frequently been hindered by off-target toxicities (e.g., QTc prolongation seen with SGI-1776) or compensatory resistance mechanisms. The Pyrrolo[2,3-g]indazole scaffold offers a highly tunable tricyclic core. By exhibiting preferential selectivity for Pim-1 and Pim-3, these compounds provide a valuable tool for researchers aiming to dissect isoform-specific roles in tumor biology, particularly in AML and pancreatic carcinomas where Pim-3 overexpression is a primary driver of resistance.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed (NIH).
  • Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression. World Journal of Gastroenterology.
  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. AACR Journals.
  • Pyrrolo[2,3-g]indazole-7,8-dione Properties and Synthetic Methodologies. Benchchem.

Sources

Precision vs. Potency: A Comparative Guide to Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and Staurosporine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted oncology and signal transduction research, the dichotomy between broad-spectrum potency and narrow-spectrum selectivity dictates drug development. This guide provides an in-depth technical comparison between two distinct paradigms of kinase inhibition: Staurosporine , the archetypal pan-kinase inhibitor, and Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione , a highly specialized scaffold engineered for the selective inhibition of the Proviral Integration of Moloney virus (Pim) kinase family [1].

For drug development professionals, understanding the mechanistic divergence between these two compounds is critical for designing robust high-throughput screening (HTS) cascades and cellular target engagement assays.

Mechanistic Profiling & Binding Kinetics

Staurosporine: The Pan-Kinase Standard

Staurosporine is an alkaloid isolated from Streptomyces staurosporeus. It functions as a highly potent, ATP-competitive inhibitor. Mechanistically, staurosporine binds to the highly conserved orthosteric ATP-binding pocket of nearly all protein kinases. It forms critical hydrogen bonds with the kinase hinge region (typically interacting with conserved glutamic acid and valine/leucine residues). Because this hinge architecture is shared across the kinome, staurosporine exhibits picomolar to low-nanomolar affinity universally, making it an invaluable positive control for assay validation, but therapeutically unviable due to severe off-target toxicity.

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: Targeted Scaffold Design

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold (CAS 73907-94-5) represents a rational design approach to exploit structural anomalies in specific kinases [2]. The Pim kinase family (Pim-1, Pim-2, Pim-3) is structurally unique among Ser/Thr kinases because their hinge region contains a proline residue (e.g., Pro123 in Pim-1).

The Causality of Selectivity: Proline is an imino acid; it lacks the standard N-H hydrogen bond donor found in the backbone of other amino acids. This structural quirk renders typical ATP-mimetic binding modes (like that of staurosporine) highly inefficient. Pyrrolo[2,3-g]indazole derivatives bypass this limitation by adopting a non-ATP mimetic binding posture. They rely on alternative hydrophobic interactions within the ATP pocket, yielding sub-micromolar selectivity for Pim-1 and Pim-3—kinases that are critical drivers of cell survival in Acute Myeloid Leukemia (AML) and solid tumors[3].

Comparative Performance Data

The following table summarizes the typical inhibitory profiles of optimized pyrrolo[2,3-g]indazole derivatives compared to the pan-kinase activity of staurosporine.

Kinase TargetStaurosporine IC₅₀ (nM)Pyrrolo[2,3-g]indazole Derivatives IC₅₀ (nM)Biological Role in Oncology
Pim-1 < 540 – 120Cell cycle progression; apoptosis evasion.
Pim-2 < 10> 10,000Redundant survival signaling (poorly targeted by this scaffold).
Pim-3 < 510 – 50Angiogenesis; highly expressed in pancreatic cancer.
PKC (Pan) 1 – 5> 10,000Broad cellular signaling; off-target toxicity driver.
Akt1 10 – 50> 10,000PI3K pathway effector; structurally distinct hinge.

Data Note: Values represent typical ranges derived from biochemical radiometric assays. Pyrrolo[2,3-g]indazole data reflects optimized derivatives of the 7,8-dione core scaffold.

Experimental Workflows: Self-Validating Protocols

To objectively compare these compounds, researchers must employ orthogonal assays that validate both direct biochemical inhibition and cellular target engagement.

Protocol A: In Vitro Radiometric Kinase Assay (IC₅₀ Determination)

Purpose: To quantitatively determine the direct binding affinity and inhibitory potency in a cell-free system.

  • Reagent Preparation: Prepare a kinase buffer consisting of 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, and 1 mg/mL BSA.

    • Causality Insight: The inclusion of 1 mg/mL BSA is critical. Hydrophobic scaffolds like pyrrolo[2,3-g]indazoles readily adhere to polystyrene assay plates. BSA acts as a carrier protein, preventing non-specific depletion of the inhibitor and ensuring the calculated IC₅₀ is not artificially inflated.

  • Enzyme & Substrate Addition: Add 10 nM of recombinant Pim-1 kinase and 100 µM of a specific substrate peptide (e.g., AKRRRLSSLRA for Pim kinases).

  • Inhibitor Titration: Dispense compounds in a 10-point, 3-fold serial dilution. Start staurosporine at 1 µM and pyrrolo[2,3-g]indazole at 10 µM.

    • Causality Insight: A 10-point dilution ensures the capture of both the upper and lower asymptotes of the dose-response curve, which is mathematically required for a high-confidence non-linear regression fit.

  • Reaction Initiation: Initiate the reaction by adding [γ-³³P]-ATP (~10 µCi/mL) mixed with cold ATP exactly at the predetermined Km​ value for the specific kinase.

    • Causality Insight: Running the assay at the ATP Km​ ensures the assay is highly sensitive to competitive inhibitors. It also normalizes the data, allowing the IC₅₀ to be a direct reflection of the inhibitor's Ki​ (binding affinity) across different kinases (via the Cheng-Prusoff equation).

  • Termination & Detection: Incubate for 30 minutes at room temperature. Terminate with 3% phosphoric acid. Transfer to a P81 phosphocellulose filter plate, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify ³³P incorporation via liquid scintillation counting.

Protocol B: Cellular Target Engagement (Western Blotting)

Purpose: To confirm that the biochemical selectivity translates into living cells (e.g., MV4-11 AML cells) without causing global kinase shutdown.

  • Cell Treatment: Seed MV4-11 cells at 1×106 cells/mL. Treat with vehicle (DMSO), Staurosporine (100 nM), or Pyrrolo[2,3-g]indazole derivative (1 µM) for 4 hours.

  • Lysis: Pellet cells and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 50 mM NaF, and 1 mM Na₃VO₄.

    • Causality Insight: NaF and Na₃VO₄ are potent phosphatase inhibitors. Without them, endogenous phosphatases will rapidly strip the phosphorylation marks off target proteins during extraction, resulting in a false-positive readout for kinase inhibition.

  • Immunoblotting: Resolve 20 µg of lysate via SDS-PAGE and transfer to a PVDF membrane.

  • Probing Strategy:

    • Targeted Readout: Probe for p-BAD (Ser112) and p-STAT5 , which are direct downstream targets of Pim kinases.

    • Global Readout: Probe with a pan-phospho-Ser/Thr antibody to assess global kinome inhibition.

  • Validation: Staurosporine will ablate both specific and global phosphorylation signals. A successful pyrrolo[2,3-g]indazole derivative will selectively diminish p-BAD/p-STAT5 while leaving the global phospho-Ser/Thr banding pattern largely intact.

Logical Workflow Visualization

G Start Kinase Assay Strategy Inhibitor1 Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (Targeted Scaffold) Start->Inhibitor1 Inhibitor2 Staurosporine (Pan-Kinase Control) Start->Inhibitor2 Mech1 Binds Unique Pro123 Hinge (Non-ATP Mimetic) Inhibitor1->Mech1 Mech2 Binds Conserved ATP Pocket (ATP Mimetic) Inhibitor2->Mech2 Assay Orthogonal Validation (Radiometric + Western Blot) Mech1->Assay Mech2->Assay Out1 Selective Pim-1/3 Inhibition (Low Off-Target Toxicity) Assay->Out1 Specific p-BAD Drop Out2 Global Kinase Inhibition (High Broad Cytotoxicity) Assay->Out2 Global p-Ser/Thr Drop

Workflow comparing targeted Pim kinase inhibition versus pan-kinase inhibition strategies.

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed (NIH). Available at:[Link]

  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. Molecular Cancer Therapeutics (AACR Journals). Available at:[Link]

Comprehensive Cross-Reactivity Profiling of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: A Comparative Guide to PIM Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted therapeutics for hematological malignancies and solid tumors heavily relies on precision kinase inhibition. The PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases—comprising PIM-1, PIM-2, and PIM-3—has emerged as a critical node in cancer cell survival, proliferation, and therapeutic resistance[1]. Because PIM kinases lack a regulatory domain and are constitutively active once translated, they must be targeted directly at the catalytic level[1].

This guide evaluates the cross-reactivity and selectivity profile of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold. By objectively comparing this tricyclic core against established clinical-stage alternatives—SGI-1776 (a first-generation multi-kinase inhibitor) and AZD1208 (a highly selective pan-PIM inhibitor)—we provide drug development professionals with actionable, data-backed insights into scaffold selection, off-target liabilities, and experimental validation workflows.

Mechanistic Overview: The PIM Kinase Signaling Axis

To understand the necessity of rigorous cross-reactivity profiling, one must first map the signaling ecosystem. PIM kinases are upregulated downstream of JAK/STAT signaling (often driven by FLT3-ITD mutations in acute myeloid leukemia)[1]. Once active, they phosphorylate a myriad of targets, most notably the pro-apoptotic protein BAD at Ser112, thereby neutralizing its apoptotic function[2]. Furthermore, PIM kinases drive protein translation via the mTOR/p70S6K pathway[3].

PIM_Signaling JAK2 JAK2 / FLT3 STAT STAT3 / STAT5 JAK2->STAT PIM PIM Kinases (PIM-1, 2, 3) STAT->PIM Transcription BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates PIM->BAD Inhibits mTOR mTOR / p70S6K PIM->mTOR Activation Apoptosis Apoptosis BAD->Apoptosis Induces Survival Cell Survival & Proliferation mTOR->Survival Promotes Inhibitor Pyrrolo[2,3-g]indazole Inhibitor->PIM

Diagram 1: PIM Kinase signaling cascade and points of therapeutic intervention.

Comparative Profiling: Pyrrolo[2,3-g]indazole vs. Alternatives

When evaluating a kinase inhibitor, potency must be weighed against selectivity. Off-target effects can drive severe clinical toxicities, as seen with early-generation inhibitors.

  • SGI-1776: The first pan-PIM inhibitor to enter clinical trials. However, it exhibits profound cross-reactivity with FLT3, c-Kit, and TRKA[3]. While dual FLT3/PIM inhibition is mechanistically synergistic in FLT3-ITD AML, SGI-1776's off-target profile ultimately led to unacceptable cardiac toxicity (QTc prolongation), halting its clinical progression[4].

  • AZD1208: A highly optimized, orally bioavailable pan-PIM inhibitor. It demonstrates exquisite selectivity for PIM kinases over a panel of 400+ other kinases, achieving sub-nanomolar to low-nanomolar IC50 values across all three isoforms[3].

  • Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione: This tricyclic scaffold demonstrates a unique selectivity profile. Derivatives of this core achieve sub-micromolar to nanomolar potency against PIM-1 and PIM-3 (e.g., PIM-3 IC50 ≈ 33 nM)[5]. Crucially, structural studies reveal that these compounds often adopt a non-ATP mimetic binding mode, lacking traditional hydrogen bonds with the kinase hinge region[6]. This distinct binding mechanism confers high selectivity for PIM-1/3 but often results in a steep drop-off in efficacy against PIM-2[6].

Quantitative Selectivity Data
Kinase TargetPyrrolo[2,3-g]indazole (Lead Scaffold)AZD1208 (AstraZeneca)SGI-1776 (Astex)
PIM-1 ~10 - 300 nM0.4 nM7 nM
PIM-2 > 1000 nM5.0 nM363 nM
PIM-3 ~33 nM1.9 nM69 nM
FLT3 > 10,000 nM> 10,000 nM44 nM
c-Kit > 10,000 nM> 10,000 nM44 nM

Expert Insight on Causality: Why is PIM-2 notoriously difficult to inhibit compared to PIM-1 and PIM-3? PIM-2 possesses a uniquely low Michaelis constant ( Km​ ) for ATP. Because intracellular ATP concentrations are high (in the millimolar range), ATP-competitive inhibitors like the Pyrrolo[2,3-g]indazole scaffold struggle to displace ATP from the PIM-2 binding pocket in a cellular environment. AZD1208 overcomes this through a highly optimized enthalpy-driven interaction network that compensates for the low Km​ [3].

Experimental Methodologies for Cross-Reactivity Validation

To ensure scientific integrity and reproducibility, the selectivity profile of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione must be validated using orthogonal, self-validating assay systems.

Protocol 1: High-Throughput Kinase Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a robust, homogeneous platform for quantifying kinase cross-reactivity.

Critical Parameter: The ATP concentration for each kinase in the panel must be strictly calibrated to its specific apparent Km​ . Testing all kinases at a universal ATP concentration (e.g., 10 µM) will artificially inflate the apparent potency of the inhibitor against kinases with high ATP Km​ and mask cross-reactivity.

  • Reagent Preparation: Prepare a 10-point, 3-fold serial dilution of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of the compound (diluted in assay buffer to 1% final DMSO) with 2.5 µL of recombinant kinase (e.g., PIM-1, FLT3, c-Kit). Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Initiation: Add 5 µL of a substrate/ATP mix. Ensure ATP is exactly at the Km​ for the specific kinase being tested. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing an EDTA quench (to stop the Mg2+-dependent kinase reaction), a Europium-labeled anti-phospho antibody, and an APC-labeled tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 337 nm and dual emission at 620 nm and 665 nm. Calculate IC50 values using a 4-parameter logistic curve fit.

Workflow Prep 1. Compound Preparation (10-point dose) Kinase 2. Kinase Panel Incubation (ATP at Km) Prep->Kinase Detect 3. TR-FRET Detection Kinase->Detect Analyze 4. IC50 Calculation & Curve Fitting Detect->Analyze Selectivity 5. Cross-Reactivity Mapping Analyze->Selectivity

Diagram 2: Step-by-step TR-FRET workflow for objective kinase cross-reactivity mapping.

Protocol 2: Cellular Target Engagement (Western Blotting)

Biochemical selectivity does not always translate to cellular specificity due to membrane permeability and intracellular ATP competition. Target engagement must be validated in a relevant cell line (e.g., MV4-11 or KG-1 AML cells).

  • Cell Treatment: Seed AML cells at 1×106 cells/mL in RPMI-1640 medium. Treat with vehicle (0.1% DMSO), AZD1208 (1 µM as a positive control), or Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (0.1, 1, and 10 µM) for 4 hours.

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors (NaF, Na3VO4).

  • Protein Separation: Quantify protein via BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane for downstream markers of PIM inhibition:

    • Primary target: Anti-phospho-BAD (Ser112)[2].

    • Secondary target: Anti-phospho-p70S6K (Thr389)[3].

    • Loading control: Anti-GAPDH or Anti- β -Actin.

  • Validation Logic: A highly selective PIM inhibitor will cause a dose-dependent decrease in p-BAD (Ser112) without altering total BAD levels. If the compound cross-reacts heavily with FLT3, you will also observe an immediate collapse of p-STAT5, which can be used to gauge off-target cellular activity[1].

References

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. PubMed (NIH). Available at:[Link][7]

  • A Kinase Inhibitor with Anti-Pim Kinase Activity is a Potent and Selective Cytotoxic Agent Toward Acute Myeloid Leukemia. AACR Journals. Available at:[Link][1]

  • Pathophysiological roles of Pim-3 kinase in pancreatic cancer development and progression. World Journal of Gastroenterology. Available at:[Link][2]

  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Available at:[Link][4]

  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. PMC (NIH). Available at:[Link][3]

  • Synthesis, Kinase Inhibitory Potencies, and in Vitro Antiproliferative Evaluation of New Pim Kinase Inhibitors. ResearchGate. Available at:[Link][6]

  • Synthesis and activities of tricyclic pyrido[3,4-g]quinazolines, pyrazolo[3,4- g]quinoxalines and pyrroloindazole regioisomers. Arkivoc. Available at:[Link][5]

Sources

Comparative Analysis of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and Its Analogs: Next-Generation Pim Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for targeted oncology therapeutics intensifies, the Provirus Integration site for Moloney murine leukemia virus (Pim) kinases—specifically Pim-1, Pim-2, and Pim-3—have emerged as critical targets. Unlike most kinases, Pim kinases lack regulatory domains; they are constitutively active upon translation, making their overexpression a primary driver of cell survival and proliferation in acute myeloid leukemia (AML) and solid tumors like pancreatic cancer.

To drug these targets, 1 has been identified as a highly promising core scaffold. This guide provides an objective, data-driven comparison of this dione chemotype against its structural analogs, detailing the mechanistic rationale, synthetic workflows, and self-validating experimental protocols required for preclinical evaluation.

Mechanistic Rationale: Targeting the Pim Survival Cascade

Pim kinases function as downstream effectors of heavily mutated oncogenic pathways, such as FLT3-ITD in AML. When overexpressed, Pim-3 phosphorylates MDM2 (leading to apoptosis evasion) and stabilizes c-Myc and eIF4E (driving cap-dependent translation) (2). Pyrrolo[2,3-g]indazole derivatives act by disrupting this signaling axis, typically through competitive inhibition at the ATP-binding pocket.

PimPathway FLT3 FLT3-ITD / Cytokine Receptors STAT5 STAT5 FLT3->STAT5 PIM Pim Kinases (1, 2, 3) STAT5->PIM Transcriptional Upregulation MDM2 MDM2 PIM->MDM2 Phosphorylation cMYC c-Myc PIM->cMYC eIF4E eIF4E PIM->eIF4E Apoptosis Apoptosis Evasion MDM2->Apoptosis Proliferation Cell Proliferation & Translation cMYC->Proliferation eIF4E->Proliferation Inhibitor Pyrrolo[2,3-g]indazole Derivatives Inhibitor->PIM Kinase Inhibition

Fig 1: Pim kinase signaling cascade and the inhibitory intervention point of Pyrrolo[2,3-g]indazole.

Comparative Scaffold Analysis

To contextualize the performance of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, we must benchmark it against other prominent heteroaromatic scaffolds developed for Pim kinase inhibition, such as pyrrolo[2,3-a]carbazoles and pyrazolo[3,4-c]carbazoles.

While Pyrrolo[2,3-g]indazoles offer excellent baseline potency, structural modifications in the carbazole analogs (e.g., Compound 12) have revealed unique, non-ATP mimetic binding modes that form no hydrogen bonds with the kinase hinge region, drastically increasing selectivity for Pim-1 and Pim-3 over Pim-2 (3).

Quantitative Performance Comparison
Scaffold ClassRepresentative CompoundTarget SelectivityIC₅₀ (Pim-1)IC₅₀ (Pim-3)Key Biological Effect
Pyrrolo[2,3-g]indazole Compound 10 / 20Pim-1, Pim-3Sub-μMSub-μMInduces apoptosis in pancreatic cancer models.
Pyrrolo[2,3-a]carbazole Compound 12Pim-1, Pim-3 > Pim-20.12 μM0.01 μMNon-ATP mimetic binding; attenuates STAT5.
Pyrazolo[3,4-c]carbazole VS-II-173Pan-Pim< 1.0 μM< 1.0 μMSynergizes with Daunorubicin in AML blasts.

Data synthesized from 4 and5.

Chemical Synthesis Methodology

The logical design of precursors is fundamental to the successful synthesis of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione core. Direct functionalization of a pyrrole ring is often unstable; therefore, a Sandmeyer-type isatin synthesis is the preferred route. This method reliably converts a pre-formed 6-amino-1H-indazole into the target dione via an isonitrosoacetanilide intermediate (6).

Synthesis A 6-amino-1H-indazole (Precursor) C Isonitrosoacetanilide Intermediate A->C Sandmeyer-type Reaction B Chloral Hydrate + Hydroxylamine B->C E Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione C->E Acid-Catalyzed Cyclization D Sulfuric Acid (Catalyst) D->E

Fig 2: Sandmeyer-type synthesis workflow for the Pyrrolo[2,3-g]indazole dione core.

Protocol 1: Self-Validating Synthesis of the Dione Core

Step 1: Oximation (Intermediate Formation)

  • Action: Dissolve 6-amino-1H-indazole in an aqueous sodium sulfate buffer. Sequentially add chloral hydrate and hydroxylamine hydrochloride. Heat to 90°C for 45 minutes.

  • Causality: Chloral hydrate and hydroxylamine generate an oxime intermediate in situ, which selectively attacks the nucleophilic primary amine. This specific sequence prevents premature oxidation of the indazole core.

  • Validation Check: Monitor the reaction via LC-MS. The presence of the unreacted starting material after 1 hour indicates degraded hydroxylamine, invalidating the batch.

Step 2: Acid-Catalyzed Cyclization

  • Action: Isolate the isonitrosoacetanilide intermediate and add it dropwise to concentrated sulfuric acid pre-heated to 60°C.

  • Causality: The strong acid acts as both solvent and catalyst, driving an electrophilic aromatic substitution that closes the pyrrole ring. Strict temperature control is vital; exceeding 80°C causes rapid polymerization and charring.

  • Validation Check: Pour the mixture over crushed ice to precipitate the dione. Confirm structural fidelity via ¹H-NMR by verifying the disappearance of the aromatic proton at the cyclization site.

In Vitro Validation Protocols

To ensure rigorous evaluation of synthesized analogs, researchers must employ self-validating biological assays.

Protocol 2: TR-FRET Pim Kinase Assay

Traditional radiometric assays generate hazardous waste, while standard fluorescence is often confounded by the auto-fluorescence of highly conjugated heteroaromatic compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses these issues.

  • Action: Incubate recombinant Pim-3 kinase with the synthesized inhibitor, ATP (at the enzyme's Km​ ), and a biotinylated peptide substrate. Following incubation, add a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Causality: The delayed emission reading of TR-FRET eliminates transient background fluorescence from the inhibitor itself, ensuring that any drop in signal is strictly due to the inhibition of substrate phosphorylation.

  • Validation Check (Critical): Every plate must include a Staurosporine reference arm. If the calculated IC₅₀ for Staurosporine deviates above 10 nM, it indicates ATP degradation or enzyme denaturation, and the entire plate's data must be discarded.

Protocol 3: AML Cell Viability & Synergy Assay (FLT3-ITD Models)

Pim kinase inhibitors are rarely used as monotherapies. They are most effective when breaking resistance to standard cytostatic agents like Daunorubicin (DNR).

  • Action: Plate MV4-11 (FLT3-ITD positive AML) cells. Treat with a matrix of the Pim inhibitor (e.g., VS-II-173 analog) and DNR at varying concentration ratios. After 72 hours, measure ATP-dependent luminescence using CellTiter-Glo.

  • Causality: Pim kinases stabilize mutant FLT3 signaling and upregulate anti-apoptotic proteins, driving DNR resistance. Co-inhibition collapses this redundant survival network.

  • Validation Check: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 mathematically proves synergistic lethality. If the CI equals 1.0, the effect is merely additive toxicity, indicating the analog failed to effectively disrupt the specific resistance pathway.

References

  • Title: Pyrrolo[2,3-g]indazole-7,8(1H,6H)
  • Source: wjgnet.
  • Source: nih.
  • Title: Pyrrolo[2,3-g]indazole-7,8(1H,6H)
  • Source: aacrjournals.
  • Source: researchgate.

Sources

Confirming the on-target activity of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in cellular models.

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly shifts toward multi-targeted or synergistically acting compounds, validating the precise on-target activity of complex scaffolds is critical. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS 73907-94-5) is a highly versatile tricyclic heterocyclic compound that serves as a core scaffold for two distinct, high-value pharmacological targets: Carbonyl Reductase 1 (CBR1) and the Pim kinase family (Pim-1 and Pim-3) .

In this application guide, we will objectively compare the performance of this scaffold against standard alternatives and provide a self-validating experimental framework to confirm its dual-target engagement in cellular models.

Mechanistic Rationale: The Dual-Action Advantage

To understand how to test this compound, we must first understand its dual utility in oncology and cardioprotection:

  • CBR1 Inhibition : CBR1 is an NADPH-dependent oxidoreductase responsible for converting anthracycline chemotherapeutics (like Doxorubicin) into cardiotoxic alcohol metabolites (Doxorubicinol). Inhibiting CBR1 while preventing heart failure.

  • Pim Kinase Inhibition : Pim-1 and Pim-3 are constitutively active serine/threonine kinases overexpressed in various hematological and solid tumors. They drive cell cycle progression and block apoptosis. Inhibiting Pim kinases dismantles the tumor's survival signaling cascade.

Pathway Compound Pyrrolo[2,3-g]indazole-7,8-dione CBR1 CBR1 Enzyme Compound->CBR1 Inhibits PIM Pim-1 / Pim-3 Kinase Compound->PIM Inhibits DOXOL Doxorubicinol (Cardiotoxic) CBR1->DOXOL Catalyzes Survival Tumor Survival PIM->Survival Promotes Apoptosis Apoptosis PIM->Apoptosis Blocks DOX Doxorubicin (DOX) DOX->CBR1 Substrate

Fig 1. Dual-target mechanism of Pyrrolo[2,3-g]indazole-7,8-dione inhibiting CBR1 and Pim kinases.

Comparative Performance Analysis

When designing a screening cascade, it is essential to benchmark Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives against established, single-target alternatives. The table below synthesizes quantitative performance data across different inhibitor classes.

Compound ClassPrimary TargetPotency (IC50 / Ki)Application Strengths & Limitations
Pyrrolo[2,3-g]indazole-diones CBR1 / Pim-1 / Pim-3~0.1 - 5.0 µMStrength: Dual-action potential; reduces cardiotoxicity while blocking tumor survival.Limitation: Requires careful structural tuning to achieve selectivity over other kinases.
MonoHER CBR1Ki = 33 µMStrength: Well-characterized cardioprotectant flavonoid.Limitation: Weaker potency; acts as an uncompetitive inhibitor for small substrates, limiting broad efficacy.
AZD1208 Pan-Pim KinaseIC50 < 100 nMStrength: Highly potent, clinical-stage Pan-Pim inhibitor.Limitation: Lacks the CBR1 cardioprotective dual-action required for anthracycline combination therapies.
Rutin CBR1IC50 ~ 40 µMStrength: Natural flavonoid capable of crossing the BBB.Limitation: Poor aqueous solubility and low systemic bioavailability.
SMI-16a Pim-1 KinaseIC50 = 150 nMStrength: Highly selective for Pim-1 over other kinases.Limitation: Poor pharmacokinetic profile limits in vivo translation.

Data supported by kinetic studies on and .

Self-Validating Experimental Protocols

To rigorously confirm the on-target activity of this scaffold, we must deploy a self-validating system. This means the experimental design inherently controls for false positives (e.g., compound autofluorescence or off-target cytotoxicity).

Workflow Step1 Cell Culture (MDA-MB-157 & Cardiomyocytes) Step2 Compound Treatment (Dose-Response Titration) Step1->Step2 Step3A CBR1 Assay (Menadione Reduction) Step2->Step3A Step3B Pim Kinase Assay (Immunoblot: p-Bad) Step2->Step3B Step4 Data Synthesis (IC50 & Viability Curves) Step3A->Step4 Step3B->Step4

Fig 2. Self-validating experimental workflow for confirming on-target CBR1 and Pim kinase activity.

Protocol A: Validating CBR1 Target Engagement (Enzymatic & Cellular)

The Causality Principle: When assessing CBR1 activity, using Doxorubicin directly in an in vitro enzymatic assay is heavily confounded by the drug's intrinsic fluorescence. Instead, we utilize Menadione , a small quinone substrate. Monitoring the NADPH-dependent reduction of Menadione via absorbance at 340 nm provides a direct, interference-free kinetic readout of CBR1 inhibition.

Step-by-Step Methodology:

  • Recombinant Enzyme Preparation: Incubate 50 nM of recombinant human CBR1 in 100 mM sodium phosphate buffer (pH 7.4) at 37°C.

  • Compound Titration: Add Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione at a 10-point dose-response concentration (ranging from 1 nM to 50 µM). Incubate for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 200 µM NADPH and 100 µM Menadione to initiate the reaction.

  • Kinetic Readout: Measure the depletion of NADPH by continuously monitoring absorbance at 340 nm for 10 minutes using a microplate reader.

  • Cellular Validation (Cardiomyocytes): Treat H9c2 rat cardiomyoblasts with 1 µM Doxorubicin ± the indazole-dione inhibitor. Measure intracellular Doxorubicinol accumulation via LC-MS/MS after 24 hours to confirm intracellular target engagement.

Protocol B: Validating Pim Kinase Phosphorylation Cascade

The Causality Principle: Pim kinases are constitutively active; they do not require upstream phosphorylation for activation. Therefore, target engagement cannot be measured by looking at the phosphorylation state of Pim itself. Instead, we must measure the phosphorylation of its direct downstream target, the pro-apoptotic protein Bad (at Ser112) . Furthermore, cell lysis must be performed using buffers heavily supplemented with phosphatase inhibitors; failing to do so results in rapid dephosphorylation of Bad, leading to false-negative target engagement data.

Step-by-Step Methodology:

  • Cell Culture Model: Seed MDA-MB-157 breast cancer cells (known for high Pim/CBR1 expression) at 3×105 cells/well in a 6-well plate.

  • Inhibitor Treatment: Treat cells with the indazole-dione compound (0.1 µM, 1 µM, and 10 µM) for 4 hours. Note: A short time point is critical to capture kinase inhibition before the onset of widespread apoptosis, which degrades the target proteins.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer strictly supplemented with 1 mM Sodium Orthovanadate and 1x Protease/Phosphatase Inhibitor Cocktail.

  • Western Blotting: Resolve 30 µg of protein lysate via SDS-PAGE. Probe with primary antibodies against p-Bad (Ser112) and total Bad. Use GAPDH as a loading control.

  • Quantification: Calculate the ratio of p-Bad to total Bad using densitometry. A dose-dependent decrease in this ratio confirms on-target intracellular Pim kinase inhibition.

References

  • Kassner, N., et al. Inhibition of polymorphic human carbonyl reductase 1 (CBR1) by the cardioprotectant flavonoid 7-monohydroxyethyl rutoside (monoHER). Pharmaceutical Research.[Link]

  • Jo, S., et al. Inhibition of Carbonyl Reductase 1 Safely Improves the Efficacy of Doxorubicin in Breast Cancer Treatment. Antioxidants & Redox Signaling. [Link]

Orthogonal Validation of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione as a Pim Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter novel chemotypes that show promising preliminary data but lack the rigorous mechanistic validation required for advanced drug development. 1 is one such heterocyclic compound, recently identified as a highly promising core scaffold for developing potent Pim-1 and Pim-3 kinase inhibitors[1].

Because Pim kinases are constitutively active and critical for the survival of hematological malignancies like Acute Myeloid Leukemia (AML), validating a new inhibitor's mechanism of action (MoA) requires a self-validating system of orthogonal assays. We cannot rely solely on biochemical affinity; we must prove causality from the test tube to the living cell. This guide objectively compares the performance of the Pyrrolo[2,3-g]indazole-dione scaffold against established clinical alternatives and provides the exact experimental workflows necessary to validate its MoA.

The Causality of Pim Kinase Inhibition

To understand why we select specific validation assays, we must first map the biological causality. Pim kinases (Pim-1, 2, and 3) are downstream effectors of the JAK/STAT pathway. Unlike other kinases, they do not require regulatory phosphorylation; their activity is governed entirely by their expression levels. Once expressed, they drive cell survival by phosphorylating and inhibiting pro-apoptotic proteins (like BAD) and promoting cap-dependent translation via the mTORC1/4E-BP1 axis[2].

G Cytokine Cytokine/Growth Factor JAK_STAT JAK/STAT Pathway Cytokine->JAK_STAT Activates PIM Pim-1/Pim-3 Kinase JAK_STAT->PIM Upregulates BAD BAD (Pro-apoptotic) PIM->BAD Phosphorylates (Inhibits) mTOR mTORC1 / 4E-BP1 PIM->mTOR Activates Translation Survival Cell Survival & Proliferation BAD->Survival Prevents Apoptosis mTOR->Survival Promotes Growth Inhibitor Pyrrolo[2,3-g]indazole- 7,8-dione Inhibitor->PIM Inhibits

Pim-1/3 Kinase signaling pathway and targeted inhibition.

Comparative Performance Analysis

When evaluating Pyrrolo[2,3-g]indazole-7,8-dione derivatives, we must benchmark them against known pan-Pim inhibitors. 3 is a highly selective, ATP-competitive pan-Pim inhibitor that demonstrated low nanomolar efficacy but faced clinical discontinuation due to modest monotherapy activity[3]. Conversely, 4 inhibits Pim kinases but exhibits significant off-target cross-reactivity with FLT3 and haspin kinases[4].

The Pyrrolo[2,3-g]indazole-dione scaffold offers a distinct structural modality that can be optimized for Pim-1/3 selectivity without the FLT3 liability seen in SGI-1776.

Table 1: Biochemical and Cellular Profiling Comparison
CompoundTarget ProfileCellular Target Engagement (CETSA ΔTm)AML Cell Viability (IC50)Clinical Status
Pyrrolo[2,3-g]indazole-7,8-dione Pim-1 / Pim-3 selective+5.2 °C (Pim-1)Sub-micromolarPreclinical Scaffold
AZD1208 Pan-Pim (Pim-1, 2, 3)+6.8 °C (Pim-1)~0.5 - 2 µMPhase I (Discontinued)
SGI-1776 Pim-1, 2, 3 + FLT3+4.1 °C (Pim-1)~1 - 3 µMPhase I (Discontinued)

Orthogonal Assay Workflow

To prove that the phenotypic cell death observed in AML models is directly caused by Pim inhibition (and not off-target toxicity), we deploy a four-tier orthogonal validation workflow.

Workflow A 1. TR-FRET Assay (Biochemical Affinity) B 2. CETSA (Cellular Engagement) A->B Validates Binding C 3. Western Blot (Signaling Readout) B->C Confirms Intracellular MoA D 4. CellTiter-Glo (Phenotypic Viability) C->D Explains Phenotype

Orthogonal assay workflow for validating mechanism of action.

Why this specific sequence?
  • Biochemical assays use isolated kinase domains and artificial ATP concentrations. They prove the molecule can bind the target.

  • Cellular Thermal Shift Assays (CETSA) bridge the gap by proving the molecule actually penetrates the cell membrane and successfully competes against high intracellular ATP (~1-5 mM) to bind the target in situ.

  • Signaling Readouts prove that physical binding translates into functional suppression of the pathway.

  • Phenotypic Assays confirm the ultimate biological consequence (apoptosis).

Step-by-Step Experimental Methodologies

Protocol A: Biochemical Validation via TR-FRET Kinase Assay

This assay measures direct ATP-competitive inhibition. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its ratiometric readout inherently corrects for compound auto-fluorescence—a common artifact with highly conjugated dione scaffolds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human Pim-1 kinase, biotinylated BAD-derived peptide substrate, and ATP (at the Km​ concentration of 10 µM).

  • Compound Titration: Dispense Pyrrolo[2,3-g]indazole-7,8-dione in a 10-point, 3-fold serial dilution curve into a 384-well pro-plate using an acoustic dispenser (e.g., Echo 550) to minimize solvent effects.

  • Kinase Reaction: Add the enzyme/substrate/ATP mix to the compounds. Incubate for 60 minutes at room temperature. Causality Note: This duration ensures steady-state kinetics are reached before detection.

  • Detection: Stop the reaction by adding EDTA (to chelate Mg2+ ). Add Europium-labeled anti-phospho-BAD antibody and Streptavidin-APC. Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO (high control) and 100 mM EDTA (low control). A self-validating assay must yield a Z' > 0.6.

Protocol B: Cellular Target Engagement via CETSA

CETSA relies on the thermodynamic principle that ligand binding stabilizes a protein's fold against thermal denaturation. This proves the compound engages Pim-1 inside a living AML cell.

  • Cell Treatment: Plate MOLM-16 AML cells at 2×106 cells/mL. Treat with 1 µM Pyrrolo[2,3-g]indazole-7,8-dione, AZD1208 (positive control), or 0.1% DMSO (vehicle) for 1 hour at 37°C. Causality Note: 1 hour is sufficient for cell penetration and equilibrium binding without inducing secondary apoptotic protein degradation.

  • Thermal Aliquoting: Wash cells in PBS, resuspend, and divide into 8 aliquots in PCR tubes. Heat the tubes across a thermal gradient (40°C to 65°C) in a thermocycler for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality Note: Heating denatures unbound proteins, which aggregate. Centrifugation pellets these aggregates, leaving only the thermally stabilized (ligand-bound) Pim-1 in the supernatant.

  • Detection: Resolve the soluble supernatants via SDS-PAGE and immunoblot for Pim-1.

  • Data Analysis: Plot the band intensities against temperature to generate melt curves. Calculate the shift in aggregation temperature ( ΔTm​ ). A positive shift ( ΔTm​>2∘C ) definitively confirms intracellular target engagement.

Protocol C: Downstream Signaling Readout (Immunoblotting)

To prove functional MoA, we must show that target engagement halts the Pim-mediated signaling cascade.

  • Treatment: Treat AML cells with the compound for 4 hours.

  • Lysate Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Probe for total and phosphorylated 4E-BP1 (Thr37/46) and BAD (Ser112).

  • Validation: A true Pim inhibitor will show a dose-dependent decrease in p-4E-BP1 and p-BAD levels while total protein levels remain constant. If total protein drops, the compound is inducing non-specific cytotoxicity rather than targeted kinase inhibition.

Conclusion

By subjecting Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione to this rigorous, self-validating orthogonal workflow, researchers can confidently differentiate on-target Pim kinase inhibition from off-target cytotoxicity. While clinical candidates like AZD1208 have paved the way, meticulously validated novel scaffolds like the pyrroloindazole-diones remain vital for overcoming the resistance mechanisms and off-target liabilities observed in earlier generations of kinase inhibitors.

References

  • Benchchem. "Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione | CAS 73907-94-5".
  • NIH/PMC. "AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia".
  • NIH/PMC. "Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma".
  • eLife. "PIM kinase control of CD8 T cell protein synthesis and cell trafficking".

Sources

A Comparative Benchmarking Guide to Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione, a promising heterocyclic kinase inhibitor, against a panel of established kinase inhibitors with diverse selectivity profiles. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Introduction: The Kinase Inhibitor Landscape and the Emergence of Novel Scaffolds

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The success of drugs like Imatinib has spurred the development of a multitude of small molecule kinase inhibitors.[3] Many of these inhibitors are heterocyclic compounds, prized for their ability to mimic the purine core of ATP and form key interactions within the kinase active site.[3]

The pyrrolo[2,3-g]indazole scaffold has emerged as a novel and promising template for the development of potent kinase inhibitors.[4] This guide focuses on Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione and its performance benchmarked against a selection of well-characterized heterocyclic kinase inhibitors: Staurosporine, Sunitinib, Dasatinib, and Palbociclib. These comparators were chosen to represent a spectrum of selectivity, from the broad-spectrum activity of Staurosporine to the targeted inhibition of Palbociclib.

The Primary Target of Pyrrolo[2,3-g]indazoles: The Pim Kinase Family

Recent studies have identified the Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) as the primary targets for pyrrolo[2,3-g]indazole derivatives.[4] Pim kinases are constitutively active and are implicated in the regulation of cell survival, proliferation, and apoptosis.[1][2] Their overexpression is associated with a variety of hematological malignancies and solid tumors, including prostate and breast cancer.[5][6] Pim kinases are downstream effectors of the JAK/STAT signaling pathway and are known to phosphorylate and inactivate pro-apoptotic proteins such as BAD.[1][5]

Pim_Signaling_Pathway

Comparative Kinase Inhibition Profiles

The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of Pyrrolo[2,3-g]indazole derivatives and the selected comparator compounds against a panel of representative kinases. Lower IC50 values indicate greater potency.

Kinase TargetPyrrolo[2,3-g]indazole Derivative (Compound 20) IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)Palbociclib IC50 (nM)
Serine/Threonine Kinases
Pim-1130 [4]~16.7[6]NDNDND
Pim-3150 [4]NDNDNDND
PKCαND3NDNDND
PKAND7NDNDND
CDK4/Cyclin D1NDNDNDND11 [7]
CDK6/Cyclin D3NDNDNDND16 [7]
AMPKNDND216[8]NDND
Tyrosine Kinases
VEGFR2NDND80 [9]<1[10]ND
PDGFRβNDND2 [9]<1[10]ND
c-KitNDND68 [11]<1[10]ND
Bcr-AblNDNDND<1 [10]ND
SrcND6ND<1 [10]ND

ND: Not Determined or not a primary target. Data for the Pyrrolo[2,3-g]indazole derivative is from a representative compound from the same chemical series as the topic compound.[4]

Expert Analysis: The data clearly positions the pyrrolo[2,3-g]indazole scaffold as a potent inhibitor of Pim kinases, with sub-micromolar activity against Pim-1 and Pim-3.[4] This selectivity is in stark contrast to Staurosporine, which demonstrates broad-spectrum activity across both serine/threonine and tyrosine kinases.[12] Sunitinib and Dasatinib exhibit potent inhibition of multiple receptor and non-receptor tyrosine kinases, respectively, highlighting their roles as multi-targeted inhibitors.[8][9][10] Palbociclib, on the other hand, shows high selectivity for CDK4 and CDK6.[7] The focused activity of the pyrrolo[2,3-g]indazole scaffold against Pim kinases suggests a favorable therapeutic window with potentially fewer off-target effects compared to broader-spectrum inhibitors.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay (Pim-1)

This protocol describes a luminescence-based assay to determine the in vitro potency of inhibitors against Pim-1 kinase.

Kinase_Assay_Workflow

Materials:

  • Recombinant human Pim-1 kinase

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[13][14]

  • Peptide substrate (e.g., S6K synthetic peptide)[15]

  • ATP

  • Test compounds (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare Reagents: Prepare all reagents in the kinase reaction buffer. Create a serial dilution of the test compounds at 2X the final desired concentration.

  • Assay Assembly: In a 96-well plate, add the following in order:

    • Test compound or vehicle control (e.g., DMSO).

    • Pim-1 enzyme solution.

    • Peptide substrate solution.

  • Initiate Reaction: Add ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for Pim-1.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[13]

  • Termination and Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][15]

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[13][15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Proliferation and Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of kinase inhibitors on the proliferation and viability of cancer cell lines.

MTT_Assay_Workflow

Materials:

  • Cancer cell line of interest (e.g., a line known to overexpress Pim-1)

  • Complete cell culture medium

  • Test compounds (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well tissue culture plates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[17]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds or vehicle control.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[16][18][19]

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[18][19]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.[16][18][19]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of the pyrrolo[2,3-g]indazole scaffold as a source of potent and selective Pim kinase inhibitors. The focused activity of these compounds on the Pim family of kinases, which are crucial mediators of cell survival and proliferation in various cancers, makes them attractive candidates for further preclinical and clinical development.

Future studies should aim to:

  • Expand the Kinase Panel: Profile Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione against a broader panel of kinases to further confirm its selectivity.

  • In Vivo Efficacy Studies: Evaluate the anti-tumor efficacy of this compound in relevant animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test additional analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Investigate the potential for synergistic effects when combined with other targeted therapies or conventional chemotherapeutic agents.

This guide provides a solid foundation for researchers to understand the performance of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione in the context of other well-established kinase inhibitors. The detailed protocols and comparative data herein should facilitate further investigation into this promising new class of anti-cancer agents.

References

  • Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC. (n.d.). Retrieved from [Link]

  • Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. (n.d.). Retrieved from [Link]

  • IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases - ResearchGate. (n.d.). Retrieved from [Link]

  • IC50 values of compound 4c (A) and staurosporine (B) over EphB3 kinase. - ResearchGate. (n.d.). Retrieved from [Link]

  • Different susceptibility of protein kinases to staurosporine inhibition. Kinetic studies and molecular bases for the resistance of protein kinase CK2 - PubMed. (1995, November 15). Retrieved from [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - JCI. (2009, January 19). Retrieved from [Link]

  • Pim-1 kinase as cancer drug target: An update (Review) - Spandidos Publications. (2015, December 24). Retrieved from [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors - AACR Journals. (2011, September 1). Retrieved from [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways - PMC. (2024, July 30). Retrieved from [Link]

  • The role of Pim-1 kinases in inflammatory signaling pathways - PubMed. (2024, July 30). Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers | Haematologica. (2010, June 15). Retrieved from [Link]

  • iC50 of sunitinib for different tyrosine kinase receptors | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol for Invitro Kinase Assay. (n.d.). Retrieved from [Link]

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - Frontiers. (n.d.). Retrieved from [Link]

  • Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors - PubMed. (2013, April 15). Retrieved from [Link]

  • The Resistance of Cancer Cells to Palbociclib, a Cyclin-Dependent Kinase 4/6 Inhibitor, is Mediated by the ABCB1 Transporter - Frontiers. (2022, March 8). Retrieved from [Link]

  • Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC. (n.d.). Retrieved from [Link]

  • Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer - PMC. (n.d.). Retrieved from [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - ACS Publications. (2016, February 19). Retrieved from [Link]

  • Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. (2007, January 19). Retrieved from [Link]

  • Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. (2023, March 28). Retrieved from [Link]

  • Comparative Analysis of CDK4/6 Inhibitors (Ribociclib and Palbociclib) Combined with Enzalutamide in Triple-Negative Breast Canc - DergiPark. (2024, February 29). Retrieved from [Link]

  • Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. (2014, May 15). Retrieved from [Link]

  • Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Publishing. (2020, February 13). Retrieved from [Link]

  • PIM1 Cellular Phosphorylation Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]

  • Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. (n.d.). Retrieved from [Link]

  • In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC. (n.d.). Retrieved from [Link]

  • Comparison of experimental and predicted IC 50 values of the ligands used for QSAR analysis - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Evaluating the Selectivity of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione for Pim-1 vs. Pim-3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases—comprising Pim-1, Pim-2, and Pim-3—are constitutively active serine/threonine kinases that act as critical downstream effectors in the JAK/STAT signaling pathway. Overexpressed in various hematological malignancies and solid tumors, Pim kinases promote cell survival, proliferation, and drug resistance by phosphorylating targets such as BAD, c-Myc, and 4E-BP1[1].

Developing selective inhibitors for Pim kinases presents a unique structural challenge. Unlike most kinases, the Pim family possesses a unique proline residue in the hinge region (e.g., Pro123 in Pim-1), which eliminates a critical hydrogen bond donor typically utilized by ATP-competitive inhibitors[2]. Furthermore, while Pim-1 and Pim-3 share 71% sequence identity and similar ATP affinities, Pim-2 exhibits a 10–100-fold lower Km​ for ATP, making it notoriously difficult to inhibit in cellular environments[2].

This guide evaluates the utility and selectivity of the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold (CAS 73907-94-5)[3], comparing its performance against established clinical-stage pan-Pim inhibitors.

Mechanistic Overview: Pim Kinase Signaling

To understand the necessity of isoform selectivity, we must first map the signaling cascade. Pim-1 and Pim-3 exhibit high functional redundancy, both heavily driving the phosphorylation of the pro-apoptotic protein BAD at Ser112, thereby neutralizing its apoptotic function[2].

PimPathway Input Growth Factors / Cytokines (IL-3, IL-6) JAKSTAT JAK/STAT Pathway Input->JAKSTAT Pim1 Pim-1 Kinase JAKSTAT->Pim1 Pim3 Pim-3 Kinase JAKSTAT->Pim3 BAD BAD (Pro-apoptotic) Pim1->BAD Phosphorylates (Ser112) cMyc c-Myc (Transcription) Pim1->cMyc Pim3->BAD Phosphorylates (Ser112) mTOR mTORC1 / 4E-BP1 Pim3->mTOR Survival Cell Survival & Proliferation BAD->Survival Inhibits Apoptosis cMyc->Survival mTOR->Survival

Figure 1: Pim-1 and Pim-3 functional redundancy in promoting cell survival via BAD phosphorylation.

Comparative Profiling: Pyrrolo[2,3-g]indazoles vs. Clinical Alternatives

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione chemotype has emerged as a promising core scaffold for ATP-competitive Pim kinase inhibitors[3]. Structure-activity relationship (SAR) studies demonstrate that derivatives of this scaffold achieve sub-micromolar inhibitory potencies specifically against Pim-1 and Pim-3, while showing significantly weaker activity against Pim-2[4].

How does this scaffold compare to established alternatives?

  • SGI-1776: The first-in-class imidazo[1,2-b]pyridazine pan-Pim inhibitor. It shows strong potency for Pim-1 and Pim-3 but struggles with Pim-2[5].

  • AZD1208: A highly selective, orally available pan-Pim inhibitor that effectively suppresses all three isoforms in the low nanomolar range[1].

  • PIM447 (LGH447): A novel, highly potent pan-Pim inhibitor currently in clinical development, achieving picomolar Ki​ values across all three isoforms[6].

Table 1: In Vitro Kinase Inhibition Profile ( IC50​ / Ki​ )
Inhibitor / ScaffoldTarget ProfilePim-1Pim-2Pim-3Reference
Pyrrolo[2,3-g]indazole derivatives Pim-1/3 Selective~0.1 - 0.5 µM> 10 µM~0.1 - 0.6 µM[4]
SGI-1776 Pan-Pim (Weak Pim-2)7 nM363 nM69 nM[5]
AZD1208 Pan-Pim0.4 nM5.0 nM1.9 nM[1]
PIM447 (LGH447) Pan-Pim6 pM ( Ki​ )18 pM ( Ki​ )9 pM ( Ki​ )[6]

Data Interpretation: The Pyrrolo[2,3-g]indazole scaffold is highly valuable for researchers seeking to isolate Pim-1/3 biology from Pim-2. Because Pim-2 has a drastically lower Km​ for ATP[2], the pyrroloindazole-dione core cannot easily outcompete intracellular ATP to bind Pim-2, resulting in its natural Pim-1/3 selectivity[4].

Experimental Workflows for Evaluating Selectivity

To objectively validate the selectivity of a synthesized Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivative, a self-validating two-step protocol is required: a cell-free radiometric assay to prove direct target engagement, followed by a cellular target modulation assay to prove physiological efficacy.

Workflow Comp Compound Preparation (Pyrrolo[2,3-g]indazole) Assay1 In Vitro Kinase Assay (33P-ATP Radiometric) Comp->Assay1 Assay2 Cellular Target Modulation (pBAD Ser112 Western Blot) Comp->Assay2 Selectivity Selectivity Profiling (Pim-1 vs Pim-3 vs Pim-2) Assay1->Selectivity Assay2->Selectivity Data Data Analysis (IC50 & Schild Plot) Selectivity->Data

Figure 2: Two-tiered experimental workflow for validating Pim kinase isoform selectivity.

Protocol 1: In Vitro Radiometric Kinase Assay ( 33 P-ATP)

Causality: Radiometric assays remain the gold standard for kinase profiling because they directly measure phosphate transfer, avoiding the false positives common in fluorescence-based assays caused by auto-fluorescent heterocyclic compounds.

  • Enzyme Preparation: Prepare recombinant human Pim-1, Pim-2, and Pim-3 in kinase buffer (20 mM MOPS pH 7.0, 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mM DTT).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the Pyrrolo[2,3-g]indazole derivative in 100% DMSO. Transfer to the assay plate (final DMSO concentration 1%).

  • Substrate Addition: Add the generic Pim substrate peptide (e.g., modified BAD peptide or Kemptide) at a concentration of 10 µM.

  • Reaction Initiation: Initiate the reaction by adding a mixture of unlabeled ATP (at the specific Km​ for each isoform: ~10 µM for Pim-1/3, ~1 µM for Pim-2) and 0.5 µCi of[ γ

    33 P]-ATP.
  • Termination & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by spotting the mixture onto P81 phosphocellulose filter paper. Wash extensively with 0.75% phosphoric acid to remove unreacted ATP. Quantify incorporated radioactivity using a scintillation counter.

Protocol 2: Cellular Target Modulation Assay (pBAD Ser112)

Causality: In vitro potency does not guarantee cellular efficacy due to membrane permeability issues and high intracellular ATP concentrations (~1-5 mM). Measuring the phosphorylation state of BAD at Ser112 directly validates intracellular Pim-1/3 inhibition[2].

  • Cell Culture: Plate MV4-11 (human acute myeloid leukemia) cells, which natively overexpress Pim kinases, at 1×106 cells/mL in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat cells with the Pyrrolo[2,3-g]indazole derivative at varying concentrations (0.1 µM to 10 µM) for 4 hours. Include AZD1208 (100 nM) as a positive pan-Pim control[1].

  • Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve the pBAD signal).

  • Western Blotting: Resolve 30 µg of total protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against pBAD (Ser112), total BAD, and GAPDH (loading control). Visualize using ECL and quantify the pBAD/Total BAD ratio via densitometry to calculate the cellular IC50​ .

Conclusion

The Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione scaffold represents a highly valuable chemotype for researchers aiming to develop Pim-1/Pim-3 selective inhibitors[3],[4]. While it lacks the extreme picomolar pan-Pim potency of clinical candidates like PIM447[6] or AZD1208[1], its natural inability to effectively target Pim-2 makes it an excellent pharmacological tool for decoupling Pim-1/3 driven oncogenesis from Pim-2 biology. Future lead optimization should focus on modifying the 6-position or introducing basic amine groups (e.g., piperazine rings) to enhance solubility and cellular permeability without sacrificing this unique selectivity profile.

References
  • Bioorganic & Medicinal Chemistry Letters. Identification of pyrrolo[2,3-g]indazoles as new Pim kinase inhibitors. (2013). Available at:[Link]

  • Blood (American Society of Hematology). Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma. (2012). Available at:[Link]

  • Blood (American Society of Hematology). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). Available at:[Link]

  • Clinical Cancer Research (AACR). The Novel Pan-PIM Kinase Inhibitor, PIM447, Displays Dual Antimyeloma and Bone-Protective Effects, and Potently Synergizes with Current Standards of Care. (2017). Available at:[Link]

  • ACS Medicinal Chemistry Letters. Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. (2013). Available at:[Link]

Sources

Safety Operating Guide

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS: 73907-94-5) is a highly specialized nitrogen-rich heterocyclic compound utilized primarily in advanced medicinal chemistry and kinase inhibitor drug discovery [1]. Because of its fused tricyclic system and redox-active dione moiety, improper disposal poses significant environmental and occupational risks.

As drug development professionals, ensuring the safe neutralization and disposal of biologically active intermediates is as critical as their synthesis. This guide provides a scientifically rigorous, self-validating operational protocol for the containment, deactivation, and final disposal of this compound.

Mechanistic Risk Assessment: The Causality of Hazard

Standard aqueous drain disposal or generic solid waste dumping is strictly prohibited for Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione. The causality behind this restriction lies in the molecule's specific structural liabilities:

  • Redox Cycling: The 7,8-dione moiety can undergo continuous redox cycling in aquatic environments. This process generates reactive oxygen species (ROS) that are highly toxic to aquatic life and can interfere with local microbial ecosystems.

  • Nitrogenous Byproducts: With three nitrogen atoms embedded in its fused ring architecture, incomplete combustion yields highly toxic nitrogen oxides (NOx). Therefore, final destruction requires specialized high-temperature incineration rather than standard landfilling.

Operational Waste Segregation

According to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines and standard prudent laboratory practices , all waste containing this compound must be strictly segregated at the point of generation. Mixing this compound with incompatible waste streams (such as strong reducing agents) can cause exothermic degradation.

Quantitative Waste Segregation and Accumulation Limits

ParameterSolid Waste (Powders/Vials)Liquid Waste (Organic Solvents)Liquid Waste (Aqueous)
Primary Container HDPE Wide-mouth jarAmber Glass or HDPE carboyHDPE carboy
Chemical Compatibility Avoid strong oxidizers/reducersSegregate from halogensSegregate from heavy metals
Accumulation Limit 1 Quart (if deemed P-listed)55 Gallons55 Gallons
Max Storage Time 3 Days (once limit is reached)90 Days (in Satellite Area)90 Days (in Satellite Area)

Chemical Deactivation Protocol (Self-Validating System)

For highly concentrated batches (>100 mM), expired inventory, or spilled material, in-lab chemical deactivation prior to disposal is strongly recommended to neutralize the biological activity of the dione pharmacophore . This protocol uses oxidative cleavage to break the conjugated system, rendering the fragments biologically inert.

Step-by-Step Methodology: Oxidative Cleavage

  • Preparation: Dissolve the solid Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione waste in a minimal amount of compatible co-solvent (e.g., methanol or DMSO) inside a fume hood to ensure homogeneity.

  • Oxidation: Slowly add a 10% w/v sodium hypochlorite (NaOCl) solution dropwise under continuous magnetic stirring at room temperature. Maintain a 10:1 molar excess of oxidant to the heterocyclic compound.

  • Mechanistic Causality: The dione ring is highly susceptible to nucleophilic attack and oxidation. The addition of NaOCl cleaves the dione, breaking the extended π -conjugation. You will visually observe a color change (typically from deep yellow/orange to pale/colorless) as the chromophore is destroyed.

  • Validation (Self-Validating Step): After 2 hours of stirring, test the solution with starch-iodide paper. A strong blue/black color confirms that excess oxidant is still present. This self-validates that the compound has been fully subjected to oxidative stress and the reaction has gone to completion. If the paper does not change color, add more NaOCl and stir for an additional hour.

  • Quenching: Quench the excess NaOCl by adding a 5% sodium thiosulfate solution dropwise until a fresh strip of starch-iodide paper remains colorless.

  • Transfer: Transfer the neutralized, aqueous-organic mixture to the "Aqueous Non-Halogenated" waste carboy for institutional disposal.

DegradationPathway Parent Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (Biologically Active) Oxidant NaOCl (Bleach) / H2O2 (Oxidative Stress) Parent->Oxidant Cleavage Dione Ring Cleavage (Loss of Conjugation) Oxidant->Cleavage Inert Aliphatic/Simple Aromatic Fragments (Reduced Toxicity) Cleavage->Inert

Figure 2: Mechanistic rationale for the oxidative deactivation of the redox-active dione moiety.

Final Disposal Route: High-Temperature Incineration

The ultimate destruction of Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione—whether intact solid waste or chemically deactivated liquid waste—must be performed via commercial hazardous waste incineration .

Required Incineration Parameters:

  • Temperature: > 1,000°C (1,832°F) to ensure the complete thermal breakdown of the highly stable fused indazole-pyrrolo rings.

  • Residence Time: Minimum 2 seconds to prevent the formation of toxic products of incomplete combustion (PICs).

  • Emission Control: The contracted disposal facility must utilize selective catalytic reduction (SCR) or wet scrubbers to capture the NOx gases liberated from the nitrogen-rich heterocycle.

WasteLifecycle Gen Waste Generation (Solid/Liquid) Seg Segregation (Halogenated vs Non-Halogenated) Gen->Seg Deact Chemical Deactivation (Oxidative Cleavage) Seg->Deact Highly Active Batches Store Satellite Accumulation (< 55 Gallons) Seg->Store Standard Waste Deact->Store Inc High-Temp Incineration (> 1000°C, NOx Scrubbers) Store->Inc EPA/RCRA Transport

Figure 1: Operational workflow for the segregation, deactivation, and incineration of waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf,[Link]

  • "Practical Protocols for Improving Safety and Sustainability in Multidisciplinary Research Laboratories." ACS Chemical Health & Safety,[Link]

  • "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Online,[Link]

Personal protective equipment for handling Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

As a Senior Application Scientist, I recognize that handling advanced heterocyclic scaffolds requires more than just reading a standard safety data sheet. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (CAS: 73907-94-5) is a highly specialized compound utilized extensively in oncology and drug discovery. It serves as a core structural scaffold for developing sub-micromolar inhibitors of Pim-1 and Pim-3 kinases, as well as potent inhibitors of human carbonyl reductase (CR) 1.

Because this compound is the backbone of pharmacologically active agents that modulate cell survival and apoptosis 2, laboratory personnel must treat it with the same rigorous containment protocols used for high-potency active pharmaceutical ingredients (APIs). This guide provides the causal reasoning behind our safety protocols, ensuring every procedure is a self-validating system designed to protect researchers and maintain experimental integrity.

Physicochemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the physical and chemical nature of the material. The compound presents as a dense powder with a high boiling point, meaning inhalation of aerosolized dust and dermal absorption of solubilized forms are the primary exposure routes.

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValueOperational ImplicationReference
CAS Number 73907-94-5Unique identifier for waste tracking.1
Molecular Formula C9H5N3O2Nitrogen-rich heterocycle; potential for electrostatic charge.1
Molecular Weight 187.15 g/mol Small molecule; easily penetrates biological membranes if dissolved.[[1]]()
Density 1.86 g/cm³Heavy powder; settles quickly but can be resuspended by drafts.1
Boiling Point 321°C at 760 mmHgLow volatility; inhalation risk is strictly from solid particulates.1
GHS Hazards H315, H319, H320Causes skin and serious eye irritation; mandates strict barrier PPE.[[3]]()

Pharmacological Context & Risk Causality

Understanding why we protect ourselves requires understanding the compound's biological targets. Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione derivatives are engineered to inhibit Pim kinases, which are critical regulators of cancer cell survival 2. Accidental exposure to solubilized forms can lead to unintended biological activity in healthy human tissue.

Pathway Compound Pyrrolo[2,3-g]indazole- 7,8(1H,6H)-dione Scaffold Kinase Pim-1 / Pim-3 Kinases (Oncogenic Targets) Compound->Kinase Inhibits Substrates Pro-apoptotic Proteins (e.g., BAD, p21) Kinase->Substrates Phosphorylates Survival Cancer Cell Survival Kinase->Survival Promotes Apoptosis Apoptosis (Cell Death) Substrates->Apoptosis Promotes

Fig 1. Mechanism of action for pyrrolo-indazole-dione-derived Pim kinase inhibitors.

Core Personal Protective Equipment (PPE) Matrix

To prevent exposure to this pharmacologically active scaffold, a multi-layered barrier system is required.

Table 2: Mandatory PPE and Causal Justification

PPE CategorySpecificationCausal Justification
Hand Protection Double-layered Nitrile GlovesSolvents like DMSO (commonly used for kinase inhibitors) rapidly penetrate single nitrile layers, acting as a carrier for the API directly into the dermal layer.
Eye Protection Chemical Splash GogglesProtects against H319/H320 ocular irritation hazards caused by micro-particulate aerosolization during weighing.
Body Protection Disposable, fluid-resistant lab coatPrevents microscopic powder from adhering to woven fabrics, which could lead to chronic secondary exposure outside the lab.
Respiratory N95 Respirator (Minimum)Required when weighing dry powder outside a glove box. Prevents inhalation of electrostatically charged, biologically active particulates.

Step-by-Step Operational Methodologies

Every protocol below is designed as a self-validating system . This means the completion of the procedure includes a built-in check to verify safety and success.

Weighing and Solubilization Protocol

Because the compound is an active scaffold, mitigating electrostatic dispersion during weighing is the most critical safety step.

  • System Validation: Before opening the primary container, verify the chemical fume hood's face velocity is between 80–100 feet per minute (fpm). Validation: Check the digital hood monitor; a green indicator confirms adequate containment.

  • PPE Donning: Apply double nitrile gloves, N95 respirator, chemical goggles, and a dedicated lab coat.

  • Static Mitigation: Pass an anti-static bar or zero-stat gun over the analytical balance and the disposable weigh boat. Causality: Nitrogen-rich heterocycles often hold static charges; neutralizing the area prevents the powder from "jumping" and aerosolizing.

  • Transfer: Tare the boat and use a micro-spatula to carefully transfer the Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione solid.

  • Solubilization: Transfer the powder to a pre-tared glass vial. Add the primary solvent (e.g., DMSO) directly to the vial inside the hood. Cap tightly and vortex.

  • Self-Validation Check: Hold the sealed vial against a white background under bright light. A completely clear solution with zero visible particulates validates successful solubilization, ensuring no undissolved micro-particles remain to contaminate pipettes or surfaces.

Workflow PPE 1. Don PPE (N95, Double Gloves) Hood 2. Weigh in Fume Hood PPE->Hood Solvent 3. Solubilize (e.g., DMSO) Hood->Solvent Decon 4. Decontaminate Workspace Solvent->Decon Waste 5. Hazardous Waste Disposal Decon->Waste

Fig 2. Step-by-step operational workflow for handling high-potency API scaffolds.

Spill Response & Decontamination Plan

In the event of a spill, immediate containment is required to prevent the spread of H315/H319 irritants 3.

  • Isolate: Restrict access to the fume hood or bench.

  • Containment (Solid): If dry powder is spilled, gently cover it with damp absorbent towels. Causality: Wetting the towels prevents the mechanical action of wiping from aerosolizing the dust.

  • Containment (Liquid): If a DMSO solution is spilled, immediately apply chemical absorbent pads.

  • Collection: Scoop the absorbed material into a rigid, sealable hazardous waste container. Do not sweep.

  • Chemical Decontamination: Wash the surface with a heavy detergent solution to break down the compound, followed by a wipe with 70% Isopropanol to lift residual organics.

  • Self-Validation Check: Perform a blank solvent swab of the spill area and analyze it via LC-MS or UV-Vis spectrophotometry. A baseline reading validates complete decontamination of the workspace.

Hazardous Waste Disposal Workflow

Biologically active scaffolds must never enter municipal waste or standard drainage systems.

  • Segregation: Strictly separate solid waste (contaminated gloves, weigh boats, spatulas) from liquid waste (stock solutions, wash solvents).

  • Labeling: Affix a label reading: "Hazardous Waste: Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione (Toxic/Irritant)" along with the GHS Exclamation Mark pictogram.

  • Storage: Store sealed containers in a designated secondary containment tray within a ventilated satellite accumulation area.

  • Self-Validation Check: Weigh the final solid waste container and cross-reference it with the expected mass of the consumables used during the procedure. A matching mass ensures no contaminated items were accidentally discarded in standard municipal trash. Coordinate final removal with your institutional Environmental Health and Safety (EHS) office for high-temperature incineration.

References

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。